YM-1
Description
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Propriétés
IUPAC Name |
3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N3OS2.ClH/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;/h5-13H,4H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQDCNWQIQWINZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YM-1 Protein: A Comprehensive Technical Guide on its Discovery, History, and Core Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the YM-1 protein, a chitinase-like lectin with significant roles in the inflammatory response and tissue remodeling. Initially discovered as an eosinophil chemotactic factor, this compound has since been characterized as a key marker of alternatively activated macrophages. This document details the history of its discovery, its molecular and genetic characteristics, and its function in various physiological and pathological processes. Detailed experimental protocols for key assays and a summary of quantitative data are provided to support further research and therapeutic development.
Discovery and History
The story of this compound began with the observation of eosinophilic crystals in mice with pulmonary inflammation. Initially, it was purified from the supernatant of mouse splenocyte cultures and identified as an eosinophil chemotactic factor, termed ECF-L. Later, independent research on activated peritoneal macrophages in mice infected with the parasite Trichinella spiralis led to the identification of a secreted 45 kDa protein, which was named this compound. Subsequent studies revealed that ECF-L and this compound were the same molecule.
A significant breakthrough in understanding this compound came with the cloning of its full-length cDNA from a library constructed from activated peritoneal exudate cells. The deduced amino acid sequence revealed homology to microbial chitinases, placing it in the chitinase family. However, this compound lacks the critical amino acids required for enzymatic activity, classifying it as a chitinase-like protein (CLP). It is now officially designated as Chitinase-like protein 3 (Chi3l3).
This compound is a rodent-specific protein, with no direct human ortholog, although it shares structural similarities with human chitinase-like proteins such as YKL-40. Its expression is predominantly associated with alternatively activated macrophages (M2), neutrophils, and myeloid progenitor cells.
Molecular and Genetic Characteristics
A summary of the key molecular and genetic features of this compound is presented in the table below.
| Property | Description | Reference |
| Gene Name | Chil3 (Chitinase-like 3) | |
| Chromosome Location | Mouse Chromosome 3 | |
| Protein Name | This compound, ECF-L, Chi3l3 | |
| Molecular Weight | ~45 kDa | |
| Structure | Single polypeptide chain with a (β/α)8 TIM barrel domain | |
| Function | Lectin (carbohydrate-binding protein), binds to heparin/heparan sulfate and N-acetylglucosamine (GlcNAc) | |
| Enzymatic Activity | None (lacks chitinase activity) |
Signaling Pathways
This compound expression is tightly regulated by cytokines, and it is implicated in specific signaling cascades that influence cellular differentiation and immune responses.
Regulation of this compound Expression by IL-4/STAT6
The expression of the Chil3 gene is predominantly induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). This induction is mediated through the JAK-STAT signaling pathway.
Caption: IL-4/STAT6 signaling pathway for this compound expression.
This compound and the EGFR-Pyk2 Signaling Pathway
This compound has been shown to influence the differentiation of neural stem cells (NSCs) into oligodendrocytes through the activation of the Epidermal Growth Factor Receptor (EGFR) and Proline-rich tyrosine kinase 2 (Pyk2).
An In-depth Technical Guide to the YM-1 (Chil3) Gene Expression Profile
Introduction
YM-1, also known as Chitinase-like protein 3 (Chil3), is a member of the chitinase-like proteins (CLPs) and is specifically produced by rodents.[1] It is encoded by the Chil3 gene and lacks the enzymatic ability to degrade chitin due to mutations in key active sites.[1][2] Despite this, this compound is a significant protein in immunology, primarily recognized as a hallmark of alternatively activated macrophages (M2a).[1][3] Its expression is strongly induced during type 2 immune responses, such as those seen in allergic inflammation and parasitic infections.[1][4] this compound plays a multifaceted, and sometimes contradictory, role in modulating immune responses, including T-helper 2 (Th2) cytokine expression, macrophage polarization, and the recruitment of neutrophils and eosinophils.[1][5] This guide provides a comprehensive overview of the this compound/Chil3 expression profile, its regulatory pathways, and detailed experimental protocols for its study.
Gene and Protein Characteristics
The Chil3 gene is located on mouse chromosome 3 in the F2.2 region.[3][5] It consists of 11 exons, and its coding sequence (CDS) of 1,197 nucleotides translates into the this compound protein, which contains 398 amino acid residues.[3][5] The promoter region of Chil3 is notable for containing four binding sites for the Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in its regulatory pathway.[5] The this compound protein itself is a secreted lectin that binds to saccharides like glucosamine and heparin.[6] Although it belongs to the glycoside hydrolase family 18 (GH18), it has lost its chitin-degrading ability through evolution.[2][7]
This compound (Chil3) Expression Profile
The expression of this compound is dynamically regulated, with constitutive expression in certain tissues under healthy conditions and significant induction under pathological stimuli.
Physiological Expression
In healthy adult mice, this compound is constitutively expressed in several tissues, primarily by cells of the myeloid lineage.[1][6] The lungs, spleen, and bone marrow are major sites of basal expression.[1][8]
| Tissue/Organ | Primary Expressing Cells | Expression Level | Reference |
| Lung | Alveolar Macrophages, Neutrophils | High | [1][6][8] |
| Spleen | Immature Neutrophils (Red Pulp), Macrophages | High | [1][6] |
| Bone Marrow | Myeloid Precursor Cells, Immature Neutrophils | Abundant | [1][6][8] |
| Stomach | Gastric Antrum | Moderate | [6] |
| Liver | Fetal Liver (from 16.5 dpc to P7.5) | Developmentally Regulated | [6] |
| Yolk Sac | Myeloid Precursor Cells (from 8.5 dpc) | Developmentally Regulated | [6] |
Expression in Pathophysiological Conditions
This compound expression is dramatically upregulated in response to inflammatory and disease states, particularly those characterized by a type 2 immune response.[1][9] This induction makes it a widely used marker for M2 macrophage polarization.[1][10]
| Condition | Tissue/Location | Primary Expressing Cells | Key Inducers | Reference |
| Allergic Inflammation | Lung, Peritoneal Cavity | Macrophages, Neutrophils | IL-4, IL-13 | [1][4][9] |
| Parasitic Infection | Lung, Peritoneal Cavity, Spleen, Brain | Macrophages, Microglia, Neutrophils | Parasite Antigens, IL-4 | [1][9] |
| Autoimmune Disease (EAE) | Spinal Cord, Brain | Microglia | Inflammatory Cytokines | [1][9] |
| Tissue Injury / Wound Healing | Granulation Tissue, Bone Marrow | Neutrophils, Monocytes | Damage-Associated Signals | [3][5] |
| Contact Hypersensitivity | Skin (Ears) | Macrophages | 2,4-dinitrofluorobenzene | [4] |
Regulation of this compound (Chil3) Expression
The expression of Chil3 is tightly controlled by a network of cytokines and transcription factors. The most well-characterized pathway involves the cytokines IL-4 and IL-13, which are central to type 2 immunity.[1][10]
Upon binding to their receptors, IL-4 and IL-13 trigger the phosphorylation and homodimerization of STAT6.[10] This activated STAT6 complex translocates to the nucleus and binds to specific sites in the Chil3 promoter, initiating gene transcription.[5][10] Furthermore, STAT6 can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which also promotes Chil3 expression.[3][5] Other factors, including TGF-β and certain microbial antigens, can also upregulate this compound, while IFN-γ, a type 1 cytokine, may have an inhibitory effect.[3][10]
Key Functions and Relationships
This compound is more than just a marker; it actively participates in modulating the immune response.[1] Its functions are pleiotropic, linking different facets of type 2 immunity.
Experimental Protocols
Accurate measurement of Chil3 gene expression and this compound protein levels is critical for research. Below are detailed protocols for common methodologies.
Quantitative Real-Time PCR (qPCR) for Chil3 mRNA
This protocol quantifies the relative abundance of Chil3 mRNA in cells or tissues.
Methodology:
-
RNA Isolation:
-
Homogenize tissue samples or lyse cell pellets in a suitable lysis buffer (e.g., Trizol or buffer from an RNA isolation kit).
-
Follow the manufacturer's protocol for RNA purification, which typically involves phase separation, precipitation, and washing steps.
-
Resuspend the final RNA pellet in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Incubate according to the reverse transcription kit's protocol (e.g., 65°C for 5 min, then 42°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine: 10 µL 2x SYBR Green Master Mix, 0.5 µL each of Forward and Reverse primers (final concentration 250-500 nM), 2 µL of diluted cDNA, and nuclease-free water up to 20 µL.
-
Chil3 Primers (Example):
-
Include a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
-
Thermal Cycling:
-
Data Analysis:
-
Determine the cycle threshold (Ct) for Chil3 and the housekeeping gene in each sample.
-
Calculate the relative expression using the comparative Ct (ΔΔCt) method.
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Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Protein
This protocol quantifies the concentration of this compound protein in fluid samples like serum, plasma, or cell culture supernatants.
Methodology (based on commercially available kits): [13][14]
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Plate Preparation:
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Coat a 96-well microplate with 100 µL/well of this compound capture antibody diluted in PBS.
-
Seal the plate and incubate overnight at room temperature.
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Aspirate and wash each well three times with 400 µL of Wash Buffer (e.g., 0.05% Tween-20 in PBS).
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-
Blocking:
-
Block non-specific binding by adding 300 µL/well of Reagent Diluent (e.g., 1% BSA in PBS).
-
Incubate for at least 1 hour at room temperature. Aspirate and wash as before.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant this compound standard to generate a standard curve (e.g., 5000 pg/mL down to 78 pg/mL).[14]
-
Add 100 µL of standards, samples, and controls to the appropriate wells.
-
Cover and incubate for 2 hours at room temperature.
-
-
Detection:
-
Aspirate and wash the wells.
-
Add 100 µL of biotinylated detection antibody, diluted in Reagent Diluent.
-
Cover and incubate for 2 hours at room temperature.
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-
Enzyme Conjugation:
-
Aspirate and wash the wells.
-
Add 100 µL of Streptavidin-HRP working solution.
-
Incubate for 20 minutes at room temperature, protected from light.
-
-
Signal Development and Measurement:
-
Aspirate and wash the wells.
-
Add 100 µL of Substrate Solution (e.g., TMB). Incubate for 20 minutes in the dark.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄).
-
Immediately measure the optical density at 450 nm using a microplate reader.
-
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Calculation:
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Generate a standard curve by plotting the mean absorbance for each standard against its concentration.
-
Calculate the this compound concentration in samples by interpolating from the standard curve.
-
Immunohistochemistry (IHC) for this compound Protein
This protocol visualizes the location and distribution of this compound protein within tissue sections.
Methodology:
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Tissue Preparation:
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Fix tissue (e.g., lung, spleen) in 10% neutral buffered formalin, process, and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
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Deparaffinization and Rehydration:
-
Incubate slides in xylene (2x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each) and finally in distilled water.
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Antigen Retrieval:
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Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath (95-100°C) for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 1 hour.
-
-
Antibody Incubation:
-
Incubate sections with a primary antibody against this compound (rabbit polyclonal is common) overnight at 4°C in a humidified chamber.
-
Wash slides 3 times with PBS or TBS.
-
Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Visualization:
-
If using a biotinylated secondary, incubate with an avidin-biotin-HRP complex (ABC method).[8]
-
Wash slides, then apply a chromogen substrate like DAB (3,3'-diaminobenzidine), which produces a brown precipitate at the antigen site.
-
-
Counterstaining and Mounting:
-
Lightly counterstain the nuclei with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis:
-
Examine under a light microscope to assess the staining intensity and cellular localization of this compound. Immunoreactive cells, such as alveolar macrophages, will appear brown.[8]
-
Conclusion
The this compound (Chil3) protein is a crucial, albeit rodent-specific, component of the type 2 immune response. Its expression profile serves as a reliable indicator of alternative macrophage activation and is closely linked to the pathogenesis of allergic and parasitic diseases.[1] Understanding the intricate regulation of Chil3 expression and the multifaceted functions of the this compound protein is vital for immunology research. For drug development professionals, the pathways governing this compound expression, particularly the IL-4/IL-13/STAT6 axis, represent potential targets for modulating inflammatory diseases. The detailed protocols provided herein offer a standardized framework for the accurate investigation of this important immunological marker.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible evolutionary loss of chitin‐degrading ability in the chitinase‐like protein Ym1 under positive selection in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WikiGenes - Chil3 - chitinase-like 3 [wikigenes.org]
- 5. Frontiers | An update on Ym1 and its immunoregulatory role in diseases [frontiersin.org]
- 6. uniprot.org [uniprot.org]
- 7. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyalinosis and Ym1/Ym2 Gene Expression in the Stomach and Respiratory Tract of 129S4/SvJae and Wild-Type and CYP1A2-Null B6,129 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chil3 chitinase-like 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. Development of a qPCR Tool for Detection, Quantification, and Molecular Characterization of Infectious Laryngotracheitis Virus Variants in Chile from 2019 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. assaybiotechnology.com [assaybiotechnology.com]
An In-Depth Technical Guide to the Structure and Domains of YM-1 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, also known as Chitinase-like protein 3 (Chi3l3) or Eosinophil Chemotactic Factor-L (ECF-L), is a rodent-specific member of the glycoside hydrolase family 18 (GH18). Despite its homology to chitinases, this compound lacks enzymatic activity due to mutations in its active site.[1][2] This intriguing characteristic has led to significant interest in its alternative functions, particularly its role as a lectin and its involvement in inflammatory and immune responses.[3][4] This technical guide provides a comprehensive overview of the this compound protein's structure, its distinct functional domains, and the experimental methodologies employed to elucidate these features.
This compound Protein: Core Structural Features
The this compound protein is a secreted glycoprotein with a molecular weight of approximately 45 kDa.[5] The mature protein consists of 377 amino acids following the cleavage of a 21-amino acid signal peptide.[4][6] Its structure has been determined at high resolution by X-ray crystallography, revealing a complex and functionally significant architecture.[7]
Quantitative Structural Data
The following tables summarize key quantitative data derived from crystallographic and sequence analyses of the mouse this compound protein.
| Protein Property | Value | Source |
| Molecular Weight | ~45 kDa (secreted, glycosylated) | [5] |
| 43.8 kDa (calculated, recombinant) | [5] | |
| Number of Residues | 398 (precursor), 377 (mature) | [4][6] |
| UniProt Accession | Q8K3U3, P11977 | [1][3] |
| PDB IDs | 1VF8, 8P8Q | [7] |
| Crystallographic Data (PDB: 1VF8) | Value |
| Resolution | 1.31 Å |
| R-Value Free | 0.197 |
| R-Value Work | 0.175 |
| Crystallographic Data (PDB: 8P8Q) | Value |
| Resolution | 1.79 Å |
| R-Value Free | 0.199 |
| R-Value Work | 0.173 |
Architectural Domains of this compound
The three-dimensional structure of this compound is characterized by two distinct domains: a large (β/α)8 barrel, also known as a TIM barrel, and a smaller α+β domain.[4][6] This modular architecture is a hallmark of the glycoside hydrolase family 18.
The (β/α)8 TIM Barrel Domain
The most prominent feature of this compound is its (β/α)8 TIM barrel domain. This conserved protein fold consists of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices.[8][9][10] This domain is responsible for the protein's lectin activity, housing the carbohydrate-binding groove.[11] Although it shares structural similarity with the catalytic domain of active chitinases, critical amino acid substitutions in this compound render it enzymatically inactive.[2] Specifically, mutations in the catalytic motif prevent the hydrolysis of chitin.[2]
The α+β Domain
The smaller α+β domain is inserted between two of the β-strands of the TIM barrel. Its precise function is not as well-characterized as the TIM barrel, but it is thought to contribute to the overall stability and conformation of the protein.
The Carbohydrate-Binding Function
This compound's primary known function is its ability to bind specific carbohydrates, acting as a lectin. It displays a binding preference for saccharides containing a free amino group, such as glucosamine, and also interacts with heparin and heparan sulfate.[3][11] This binding activity is mediated by a groove located on the surface of the TIM barrel domain. While the exact residues forming the binding pocket are still under investigation, site-directed mutagenesis studies have identified key amino acids within or near the ancestral chitin-binding groove that are crucial for heparin/heparan sulfate binding.[11]
Signaling Pathways Involving this compound
This compound is implicated in several signaling pathways, primarily related to immune regulation and cellular responses in the central nervous system.
Regulation of this compound Expression via the IL-4/STAT6 Pathway
The expression of this compound is tightly regulated by the cytokine environment, particularly by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[12][13] The signaling cascade initiated by these cytokines is crucial for the alternative activation of macrophages, of which this compound is a key marker.
Caption: IL-4/STAT6 signaling pathway leading to this compound expression.
The this compound-EGFR-Pyk2 Signaling Axis in the Central Nervous System
In the context of the central nervous system, this compound has been implicated in a signaling pathway involving the Epidermal Growth Factor Receptor (EGFR) and Proline-rich tyrosine kinase 2 (Pyk2). This pathway is thought to play a role in neurogenesis and tissue repair.
Caption: Proposed this compound-EGFR-Pyk2 signaling pathway in the CNS.
Key Experimental Protocols
The characterization of this compound's structure and function has been made possible through a variety of sophisticated experimental techniques.
Recombinant this compound Expression and Purification
The production of recombinant this compound is essential for in vitro studies. A common protocol involves the use of a mammalian expression system.
Caption: Workflow for recombinant this compound expression and purification.
Methodology:
-
Vector Construction: The cDNA encoding murine this compound (residues 22-398) is cloned into a mammalian expression vector, such as pCAGG, often with an N-terminal signal peptide for secretion.[14]
-
Transfection: The expression vector is transfected into a suitable host cell line, commonly Human Embryonic Kidney 293 (HEK293) cells, using a transfection reagent like polyethylenimine (PEI).[14]
-
Expression: The transfected cells are cultured in an appropriate medium for several days to allow for protein expression and secretion into the culture supernatant.[14]
-
Purification: The supernatant is harvested, and the recombinant this compound is purified using a multi-step chromatography process. This typically involves an initial capture step with anion exchange chromatography followed by a polishing step using size-exclusion chromatography to obtain a highly pure protein preparation.[5][14]
-
Quality Control: The purity of the final protein product is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.[15]
X-ray Crystallography for Structural Determination
X-ray crystallography has been pivotal in revealing the three-dimensional structure of this compound.
Methodology:
-
Crystallization: Purified recombinant this compound is concentrated and subjected to crystallization screening under various conditions (e.g., different pH, precipitants, and temperatures). Spontaneous crystallization of this compound can be aided by low pH and low temperature.[14][15]
-
Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically from a synchrotron source. The diffraction pattern of the X-rays by the crystal lattice is recorded on a detector.[16]
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the protein. A molecular model of this compound is then built into the electron density and refined to best fit the experimental data.[16]
Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
Surface Plasmon Resonance is a powerful technique for quantifying the binding affinity and kinetics of this compound with its carbohydrate ligands in real-time and in a label-free manner.[17][18][19][20][21]
Methodology:
-
Ligand Immobilization: One of the binding partners (e.g., heparin) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing the other binding partner (analyte, e.g., purified this compound) is flowed over the sensor surface.
-
Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The binding data are fitted to various models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Conclusion
The this compound protein, with its unique structural features and non-enzymatic functions, represents a fascinating subject of study in the fields of immunology and drug development. Its well-defined domain architecture, particularly the (β/α)8 TIM barrel, provides a structural basis for its lectin activity. The elucidation of its involvement in key signaling pathways, such as the IL-4/STAT6 axis, offers insights into its role in regulating immune responses. The experimental protocols outlined in this guide provide a foundation for further research into the intricate biology of this compound and its potential as a therapeutic target. A thorough understanding of its structure and domains is paramount for the rational design of modulators of its activity and for harnessing its diagnostic and therapeutic potential.
References
- 1. uniprot.org [uniprot.org]
- 2. Irreversible evolutionary loss of chitin‐degrading ability in the chitinase‐like protein Ym1 under positive selection in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | An update on Ym1 and its immunoregulatory role in diseases [frontiersin.org]
- 5. Recombinant Mouse YM1/ECF-L/Chil3 Protein (His Tag) - Elabscience® [elabscience.com]
- 6. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The crystal structure of Ym1 at 1.31 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TIM barrel - Wikipedia [en.wikipedia.org]
- 9. TIM Barrel Proteins – Meiler Lab [meilerlab.org]
- 10. upload.wikimedia.org [upload.wikimedia.org]
- 11. E-Theses Online Service (EThOS) update [bl.uk]
- 12. The IL-4/STAT6 signaling axis establishes a conserved microRNA signature in human and mouse macrophages regulating cell survival via miR-342-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of IL-4/STAT6 Signaling in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 16. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 17. Surface Plasmon Resonance Analysis of Heparin-Binding Angiogenic Growth Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. path.ox.ac.uk [path.ox.ac.uk]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Kinetic studies on the interactions of heparin and complement proteins using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of YM-1 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, also known as Chitinase-3-like protein 3 (Chi3l3), is a member of the 18-glycosyl hydrolase family that, despite its structural homology to chitinases, lacks enzymatic activity.[1] Primarily found in rodents, it is a secreted lectin that binds to heparin and has been increasingly recognized for its significant and complex role in the innate immune system.[2] this compound is predominantly expressed by activated macrophages, particularly those with an M2 phenotype, as well as neutrophils.[3][4] Its expression is tightly regulated by cytokines, most notably IL-4 and IL-13, through the STAT6 signaling pathway.[5] This technical guide provides a comprehensive overview of the current understanding of this compound's function in innate immunity, with a focus on its involvement in inflammatory processes, cellular interactions, and underlying molecular mechanisms.
Data Presentation
Quantitative Data on this compound Expression and Activity
The following tables summarize key quantitative data related to this compound, providing a reference for its expression levels in different contexts and its biochemical interactions.
| Parameter | Condition | Value | Reference |
| This compound Protein Concentration in BALF | OVA-induced allergic asthma mouse model | ~200-325 µg/mL | [6] |
| This compound mRNA Fold Induction | IL-4 stimulated bone marrow-derived macrophages (BMDMs) | ~40-fold increase | [7] |
| This compound Binding Affinity (Kd) to Heparin | Surface Plasmon Resonance | 9.78 nM | [8] |
| This compound Binding Affinity (Kd) to EGFR | Not available in the searched literature | - | |
| Eosinophil Chemotaxis | Transwell migration assay (1 mg/mL S. stercoralis extract) | 6.4 ± 1.6 fold increase over control | [9] |
| Neutrophil Chemotaxis | Transwell migration assay (in response to CXCL1) | Increased spontaneous migration from tumor-bearing mice | [10] |
Note: BALF stands for Bronchoalveolar Lavage Fluid. OVA is ovalbumin.
Signaling Pathways and Molecular Interactions
This compound expression and function are governed by intricate signaling networks. Below are diagrams illustrating the key pathways involved.
This compound Gene Expression Signaling Pathway
The expression of this compound is primarily induced by the Th2 cytokines IL-4 and IL-13. This process is critically dependent on the activation of the STAT6 transcription factor. Additionally, the nuclear receptor PPARγ has been shown to play a cooperative role in promoting M2 macrophage polarization and the expression of M2-associated genes, including this compound.[3][11]
Caption: IL-4/IL-13 signaling cascade leading to this compound expression.
This compound in Allergic Inflammation
In the context of allergic inflammation, this compound contributes to the recruitment of eosinophils and neutrophils and modulates the function of macrophages, influencing the overall inflammatory response.
Caption: this compound's role in recruiting inflammatory cells.
Experimental Protocols
In Vitro Macrophage Polarization and this compound Analysis
Objective: To differentiate bone marrow-derived macrophages (BMDMs) and polarize them towards an M2 phenotype to analyze this compound expression.
Methodology:
-
Isolation of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
-
M2 Polarization:
-
Plate the BMDMs at a density of 1 x 10^6 cells/mL.
-
Stimulate the cells with 20 ng/mL of IL-4 for 24-48 hours to induce M2 polarization.
-
-
Analysis of this compound Expression:
-
Quantitative RT-PCR:
-
Isolate total RNA from the polarized macrophages.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for this compound (Chi3l3) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Western Blot:
-
Lyse the cells and collect the supernatant.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against this compound, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound in BALF
Objective: To quantify the concentration of this compound protein in bronchoalveolar lavage fluid (BALF).
Methodology:
-
Sample Collection:
-
Perform bronchoalveolar lavage on mice by instilling and retrieving PBS from the lungs.
-
Centrifuge the BALF to pellet the cells and collect the supernatant.
-
-
ELISA Procedure (using a commercial kit):
-
Coat a 96-well plate with a capture antibody specific for this compound and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add BALF samples and this compound standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for this compound.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Flow Cytometry for this compound+ Macrophages
Objective: To identify and quantify this compound-expressing macrophages in a mixed cell population (e.g., from lung tissue digest).
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension from the tissue of interest.
-
Perform red blood cell lysis if necessary.
-
-
Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain for surface markers to identify macrophages (e.g., CD45, F4/80, CD11b).
-
Fix and permeabilize the cells.
-
Stain for intracellular this compound using a fluorescently-labeled anti-YM-1 antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on live, single cells, then on the macrophage population based on surface marker expression.
-
Quantify the percentage of this compound positive cells within the macrophage gate.
-
Chromatin Immunoprecipitation (ChIP) for STAT6 Binding to the this compound Promoter
Objective: To determine if the transcription factor STAT6 directly binds to the promoter region of the this compound gene.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat macrophages with IL-4 to activate STAT6 signaling.
-
Cross-link protein to DNA using formaldehyde.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for STAT6 or a control IgG overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification:
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers designed to amplify the putative STAT6 binding site in the this compound promoter.
-
Analyze the results to determine the enrichment of the this compound promoter DNA in the STAT6 immunoprecipitated sample compared to the control IgG.
-
In Vivo Neutralization of this compound
Objective: To investigate the in vivo function of this compound by neutralizing its activity with a specific antibody in a mouse model of allergic asthma.
Methodology:
-
Asthma Model Induction:
-
Sensitize mice to an allergen such as ovalbumin (OVA) via intraperitoneal injections.
-
Challenge the mice with aerosolized OVA to induce allergic airway inflammation.
-
-
Antibody Administration:
-
Administer a neutralizing anti-YM-1 antibody or an isotype control antibody to the mice (e.g., via intraperitoneal or intranasal route) at a specific dose (e.g., 10-100 µg per mouse) prior to or during the allergen challenge phase.
-
-
Analysis of Inflammatory Response:
-
Collect BALF and perform differential cell counts to quantify the number of eosinophils, neutrophils, and macrophages.
-
Measure cytokine levels in the BALF by ELISA.
-
Perform histological analysis of lung tissue to assess inflammation and mucus production.
-
Experimental Workflow Diagrams
Caption: Workflow for M2 macrophage polarization and this compound analysis.
Caption: Workflow for STAT6 ChIP-qPCR on the this compound promoter.
Conclusion
This compound is a key player in the innate immune response, with multifaceted roles in inflammation, tissue repair, and host defense. Its expression by M2 macrophages and neutrophils, and its regulation by Th2 cytokines, places it at the crossroads of various immune pathways. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the functions of this compound and explore its potential as a therapeutic target in inflammatory and allergic diseases. Further research is warranted to fully understand its receptor interactions and the precise mechanisms by which it exerts its diverse biological effects.
References
- 1. A surface plasmon resonance-based solution affinity assay for heparan sulfate-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. IL-4 induces M2 macrophages to produce sustained analgesia via opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Oxidative Stress and Asthma: Proteome Analysis of Chitinase-like Proteins and FIZZ1 in Lung Tissue and Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-4 dependent alternatively-activated macrophages have a distinctive in vivo gene expression phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Eosinophils Utilize Multiple Chemokine Receptors for Chemotaxis to the Parasitic Nematode Strongyloides stercoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unique pattern of neutrophil migration and function during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
YM-1 (Chi3l3): A Technical Guide to its Role as a Marker for M2 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, also known as Chitinase 3-like 3 (Chi3l3), is a secreted lectin belonging to the chitinase-like protein (CLP) family.[1][2] Despite its homology to chitinases, it lacks enzymatic activity due to mutations in the active site.[1] In murine models, this compound is a well-established and widely used marker for alternatively activated macrophages, commonly referred to as M2 macrophages.[2][3] These macrophages are involved in a variety of physiological and pathological processes, including the suppression of inflammation, tissue repair, and immune regulation, particularly in the context of Th2-mediated immune responses.[3][4][5] The expression of this compound is predominantly induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][4] This guide provides an in-depth overview of this compound, its regulation, function, and the experimental protocols used for its assessment in the context of M2 macrophage biology. It is important to note that this compound is considered a rodent-specific protein, and its direct human ortholog has not been identified, making it a specific tool for murine studies.[1][2]
Regulation of this compound Expression
The expression of this compound is tightly controlled by a network of cytokines and transcription factors that define the M2 macrophage phenotype. The canonical pathway for this compound induction involves the activation of the Signal Transducer and Activator of Transcription 6 (STAT6) downstream of the IL-4 receptor.[1][4]
Key Signaling Pathway: IL-4/IL-13 Axis
IL-4 and IL-13 are the primary drivers of M2a macrophage polarization and subsequent this compound expression.[6] The signaling cascade is initiated when these cytokines bind to the IL-4 receptor alpha (IL-4Rα).[6] This binding event activates associated Janus kinases (JAK1 and JAK3), which then phosphorylate STAT6.[5][6] Phosphorylated STAT6 forms homodimers, translocates to the nucleus, and binds to the promoter region of target genes, including Chi3l3 (the gene encoding this compound), to initiate transcription.[6][7]
Furthermore, the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ) acts as another critical regulator.[1][6] STAT6 can activate PPARγ, which in turn directly targets the Chi3l3 gene, enhancing its expression.[1][7] Natural and synthetic PPARγ agonists have been shown to upregulate this compound, while antagonists can block its IL-4-induced expression.[1]
Data Presentation: Regulators of this compound
The expression of this compound is influenced by a variety of stimuli beyond IL-4 and IL-13. The following table summarizes key molecules known to modulate its expression in macrophages.
| Regulator | Effect on this compound Expression | Mechanism/Context | References |
| Upregulators | |||
| IL-4 / IL-13 | Potent Induction | Canonical M2a polarization via STAT6 pathway.[1][4][6] | [1][4][6] |
| TGF-β | Induction | Sustains steady-state expression in microglia.[4] | [4] |
| PPARγ Agonists (e.g., Rosiglitazone) | Induction | Directly targets the Chi3l3 gene for transcription.[1] | [1] |
| IL-6, IL-10, M-CSF | Amplification | Associated with M2-like phenotypes.[4] | [4] |
| Glucocorticoids | Induction | Promotes an anti-inflammatory macrophage phenotype.[4] | [4] |
| Downregulators | |||
| IFN-γ | Antagonizes/Suppresses | A key M1-polarizing cytokine that opposes M2 signaling.[4] | [4] |
| TNF-α, LPS | Reduction | Promote M1 polarization, thus inhibiting M2 marker expression.[4] | [4] |
Functional Role of this compound
While widely used as a marker, this compound is not merely a passive indicator of M2 activation; it possesses distinct biological functions. Its roles are primarily immunoregulatory, influencing inflammation and cell-mediated immunity.
-
Modulation of Th2 Responses: this compound can amplify Th2 responses by depressing the 12/15-lipoxygenase pathway in CD4+ T cells, leading to an increase in Th2 cytokines.[1]
-
Inhibition of T-Cell Proliferation: It has been demonstrated that this compound can inhibit the activation and proliferation of CD8+ T cells, suggesting a role in dampening certain adaptive immune responses.[4]
-
Heparan Sulfate Binding: this compound binds to heparin and heparan sulfate on the extracellular matrix (ECM).[4] This interaction may inhibit leukocyte movement and extravasation by competing for ECM binding sites.[4]
-
Inflammation and Tissue Repair: this compound is often found at sites of wound healing and parasitic infections, where M2 macrophages are critical for resolving inflammation and remodeling tissue.[1][4] However, its precise contribution to these processes is complex and context-dependent.[1]
This compound as an Experimental Marker
This compound, along with Arginase-1 (Arg1) and Fizz1, forms a core set of markers used to identify M2-polarized macrophages in mice.[8][9] Its robust and specific induction by IL-4/IL-13 makes it a reliable indicator of the M2a phenotype in vitro and in vivo.[1]
| Marker | Gene Name | Function/Type | Primary Inducer(s) |
| This compound | Chi3l3 | Chitinase-like Lectin | IL-4, IL-13 |
| Arginase-1 | Arg1 | Enzyme (Arginine Metabolism) | IL-4, IL-13, IL-10 |
| Fizz1 | Retnla | Resistin-like Molecule | IL-4, IL-13 |
| CD206 | Mrc1 | Mannose Receptor (Phagocytosis) | IL-4, IL-13 |
Experimental Protocols & Workflow
Accurate assessment of this compound is crucial for studying M2 macrophage biology. Below are detailed methodologies for key experiments.
In Vitro M2a Macrophage Polarization
This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to the M2a phenotype.
-
BMDM Generation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
Incubate for 7 days, replacing the medium on day 3, to differentiate the progenitor cells into mature, non-polarized (M0) macrophages.
-
-
M2a Polarization:
-
Plate the M0 macrophages at a density of 1 x 10^6 cells/mL.
-
Stimulate the cells with 20 ng/mL of recombinant murine IL-4 for 24-48 hours.
-
Use unstimulated M0 cells and cells treated with LPS (100 ng/mL) and IFN-γ (20 ng/mL) as M1 controls.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant for ELISA.
-
Lyse the cells with an appropriate buffer (e.g., TRIzol for RNA, RIPA buffer for protein) for subsequent analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for Chi3l3 mRNA
-
RNA Isolation: Extract total RNA from macrophage cell lysates using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification:
-
Prepare a reaction mix containing cDNA template, SYBR Green Master Mix, and forward/reverse primers for Chi3l3.
-
Use primers for a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Example Murine Chi3l3 Primers:
-
Forward: 5'-GGTCCCAAACCACTCATCCT-3'
-
Reverse: 5'-TGGCACTGAACGAGAGGAAG-3'
-
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of Chi3l3 using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the M0 control group.
Western Blot for this compound Protein
-
Protein Extraction & Quantification: Lyse polarized macrophages in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against this compound (e.g., goat anti-mouse Chi3l3/YM1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the blot for a loading control like β-actin or GAPDH to ensure equal protein loading.
-
ELISA for Secreted this compound
-
Sample Preparation: Collect cell culture supernatants from polarized macrophages. Centrifuge to remove cellular debris.
-
ELISA Procedure:
-
Use a commercial mouse Chi3l3/YM-1 ELISA kit (e.g., from R&D Systems or BioLegend).
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
-
Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance values to the standard curve.
Conclusion
This compound (Chi3l3) is an indispensable marker for identifying the M2a subtype of alternatively activated macrophages in murine research.[1] Its expression is strongly and specifically induced by IL-4 and IL-13 through the JAK/STAT6 and PPARγ signaling pathways.[1][4][6] Beyond its utility as a marker, this compound plays an active role in regulating Th2 immunity and inflammation.[1] A thorough understanding of its regulation and function, combined with robust experimental protocols for its detection, is essential for researchers and drug development professionals investigating the complex roles of macrophages in health and disease.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Mysterious M2 Macrophage through Activation Markers and Effector Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to the YM-1 Protein Secretion Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
YM-1, also known as Chitinase-like protein 3 (Chil3), is a secreted lectin belonging to the chitinase-like protein (CLP) family, predominantly found in rodents.[1][2] Despite lacking enzymatic chitinase activity due to mutations in its catalytic domain, this compound is a significant immunomodulatory protein and a key marker for alternatively activated (M2) macrophages.[1][3] It is implicated in a variety of physiological and pathological processes, including parasitic infections, allergic inflammation, and tissue remodeling.[1][4] Secreted by myeloid cells such as macrophages and neutrophils, this compound can form extracellular crystals that amplify type 2 immune responses.[1][5][6] Understanding the molecular pathways governing its expression and secretion is crucial for developing targeted therapeutics for a range of inflammatory diseases. This guide provides a detailed overview of the signaling cascades that induce this compound expression and delineates its journey through the classical secretory pathway, supplemented with detailed experimental protocols and quantitative data for researchers in the field.
Regulation of this compound Gene (Chil3) Expression
The secretion of this compound is fundamentally dependent on the transcriptional activation of its gene, Chil3. The expression of Chil3 is tightly regulated by specific cytokines and signaling pathways, primarily associated with type 2 immunity.
The IL-4/IL-13-STAT6 Signaling Axis
The canonical pathway for this compound induction involves the type 2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][4] These cytokines signal through a shared receptor complex, leading to the activation of the Signal Transducer and Activator of Transcription 6 (STAT6).
-
Cytokine Binding and Receptor Activation: IL-4 or IL-13 binds to its respective receptor complex on the cell surface of macrophages or other myeloid cells.
-
STAT6 Phosphorylation: This binding event triggers the Janus kinase (JAK)-mediated phosphorylation of STAT6.
-
Dimerization and Nuclear Translocation: Phosphorylated STAT6 molecules form homodimers, which then translocate from the cytoplasm into the nucleus.[7]
-
Transcriptional Activation: In the nucleus, the STAT6 dimer binds to specific consensus sequences in the promoter region of the Chil3 gene, initiating its transcription.[1][7]
Co-regulation by PPARγ
The peroxisome proliferator-activated receptor-gamma (PPARγ) also plays a significant role in modulating this compound expression. Evidence suggests that PPARγ acts in a STAT6-dependent manner to enhance Chil3 transcription.[1] Activation of PPARγ by its ligands, such as 15d-PGJ2, or agonists, like rosiglitazone, leads to an upregulation of this compound.[1] Chromatin immunoprecipitation (ChIP) analysis has confirmed that Chil3 is a direct target gene of PPARγ.[1]
The this compound Secretion Pathway: A Classical Route
Current evidence strongly indicates that this compound is secreted via the conventional, or classical, protein secretion pathway. This pathway involves the endoplasmic reticulum (ER) and the Golgi apparatus and is characteristic of proteins destined for the extracellular space.[8][9][10][11] The this compound protein sequence includes a 21-amino acid N-terminal "leading peptide," which functions as a signal peptide to direct the nascent polypeptide into the ER lumen, initiating its journey through the secretory system.[1]
-
Translation and ER Translocation: Following transcription, this compound mRNA is translated by ribosomes. The N-terminal signal peptide directs the ribosome-mRNA-polypeptide complex to the ER membrane, where the growing polypeptide chain is co-translationally translocated into the ER lumen.
-
ER Processing: Inside the ER, the signal peptide is cleaved. The this compound protein undergoes proper folding, assisted by molecular chaperones, and may undergo post-translational modifications such as N-linked glycosylation.[12][13] Pathological studies have localized this compound to the endoplasmic reticulum of activated alveolar macrophages, supporting its transit through this organelle.[2]
-
Golgi Transit and Sorting: Correctly folded this compound is transported from the ER to the Golgi apparatus in COPII-coated vesicles.[13] Within the Golgi cisternae, it undergoes further processing and modification.[8][10][14] In the trans-Golgi network (TGN), the final sorting hub, this compound is packaged into secretory vesicles destined for the plasma membrane.[8]
-
Exocytosis: These secretory vesicles move to the cell periphery and fuse with the plasma membrane, releasing their soluble this compound cargo into the extracellular environment in a process known as exocytosis.
While the classical pathway is the established route, it is worth noting that many leaderless cytosolic proteins can be secreted through unconventional protein secretion (UPS) pathways, which bypass the Golgi apparatus.[15][16][17][18] However, the presence of a clear signal peptide in this compound makes this an unlikely primary mechanism for its secretion.
Quantitative Data on this compound and Associated Cytokine Secretion
Quantitative analysis is essential for understanding the dynamics of this compound secretion and its downstream effects. The following table summarizes cytokine concentrations measured in bronchoalveolar lavage fluid (BALF) and lung tissue homogenates following intratracheal administration of this compound crystals in mice, demonstrating the protein's pro-inflammatory capacity.
| Analyte | Condition (24h post-injection) | Concentration (pg/mg protein) | Source |
| IL-1β | PBS Control | ~5 | [6][19] |
| This compound Crystals | ~25 | [6][19] | |
| IL-33 | PBS Control | ~100 | [6][19] |
| This compound Crystals | ~200 | [6][19] | |
| CCL2 | PBS Control | ~200 | [6][19] |
| This compound Crystals | ~600 | [6][19] | |
| CCL24 | PBS Control | ~2 | [6][19] |
| This compound Crystals | ~10 | [6][19] | |
| IL-6 (in BALF) | PBS Control | ~25 pg/mL | [6][19] |
| This compound Crystals | ~150 pg/mL | [6][19] | |
| TNFα (in BALF) | PBS Control | Not Detected | [6][19] |
| This compound Crystals | ~25 pg/mL | [6][19] |
Note: Values are approximated from graphical data presented in the cited literature for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound expression and secretion.
Protocol: In Vitro Stimulation and Analysis of this compound Secretion
This protocol describes how to stimulate macrophages in culture to secrete this compound and how to detect the secreted protein in the culture medium.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Recombinant murine IL-4 (carrier-free).
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose).
-
Primary antibody: anti-YM-1/Chil3.
-
Secondary antibody: HRP-conjugated anti-species IgG.
-
Chemiluminescent substrate.
-
ELISA kit for murine this compound/Chil3.
Methodology:
-
Cell Seeding: Plate macrophages at a density of 1x10⁶ cells/mL in 6-well plates and allow them to adhere overnight.
-
Stimulation: Replace the medium with fresh complete medium containing 20 ng/mL of recombinant murine IL-4. For a negative control, add medium without IL-4. Incubate for 24 to 48 hours.[20]
-
Supernatant Collection: Carefully collect the culture medium (supernatant) into a sterile tube. Centrifuge at 300 x g for 10 minutes to pellet any detached cells and transfer the cell-free supernatant to a new tube. Store at -80°C.
-
Cell Lysate Preparation: Wash the adherent cells twice with cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (intracellular fraction).
-
Protein Quantification (for Western Blot Normalization): Use a BCA assay to determine the total protein concentration in the cell lysates.
-
Western Blot Analysis:
-
Prepare samples by mixing equal volumes of supernatant with 2x Laemmli buffer. For lysates, prepare samples containing equal amounts of total protein (e.g., 20 µg).
-
Separate proteins on a 10-12% SDS-PAGE gel and transfer to a membrane.[21]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary anti-YM-1 antibody overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using a chemiluminescent substrate and an imaging system.[21][22]
-
-
ELISA Analysis:
-
Quantify the concentration of this compound in the collected supernatants according to the manufacturer's instructions for the specific ELISA kit.
-
Protocol: Production and Purification of Recombinant this compound
This protocol is for generating purified this compound protein, which can be used for in vitro and in vivo functional assays, such as studying its effect on other cells or its ability to form crystals.
Materials:
-
Freestyle 293-F cells (or similar high-yield suspension cell line).
-
Expression vector containing the murine this compound (Chil3) coding sequence.
-
Transfection reagent (e.g., linear polyethylenimine, PEI).
-
Dialysis tubing or cassettes.
-
Anion exchange chromatography column (e.g., Q Sepharose).
-
Size-exclusion chromatography column.
-
Buffers: 20 mM Tris pH 8.0, PBS.
Methodology:
-
Cell Culture and Transfection: Culture Freestyle 293-F cells in suspension. When cells reach the optimal density, transfect them with the this compound expression plasmid using PEI at a 1:2 DNA-to-PEI ratio (1 µg/mL DNA).[5][6][19]
-
Protein Expression and Collection: Allow the cells to express the recombinant protein for 4 days post-transfection.
-
Harvesting: Collect the conditioned medium containing the secreted this compound protein. Filter the medium (e.g., using a 0.22 µm filter) to remove cells and debris.[5][6]
-
Dialysis: Dialyze the filtered medium against 20 mM Tris pH 8.0 to prepare it for ion-exchange chromatography.[5][6][19]
-
Anion Exchange Chromatography: Load the dialyzed medium onto a Q Sepharose column. Elute the bound this compound protein using a salt gradient.
-
Size-Exclusion Chromatography: Further purify the this compound-containing fractions using size-exclusion chromatography with PBS as the running buffer. This step separates this compound from remaining contaminants and allows for buffer exchange.[5][6]
-
Concentration and Quality Control: Concentrate the purified protein and verify its purity and identity via SDS-PAGE and Western blot.
Conclusion
The secretion of the this compound protein is a highly regulated process, initiated by type 2 immune signals that drive the transcription of its gene, Chil3. Subsequently, the protein is trafficked and processed through the classical ER-Golgi secretory pathway, a hallmark of proteins destined for the extracellular milieu. Once secreted, this compound acts as a potent immunomodulator, capable of forming crystals that amplify inflammatory responses. The experimental frameworks provided herein offer robust methods for investigating the molecular intricacies of this compound secretion and its functional consequences. A deeper understanding of this pathway is paramount for drug development professionals seeking to modulate the activity of alternatively activated macrophages and control the progression of diseases characterized by type 2 inflammation.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathological examination of Ym1, a chitinase family protein, in Mesocestoides corti-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible evolutionary loss of chitin-degrading ability in the chitinase-like protein Ym1 under positive selection in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Chitin and Chitinase/Chitinase-Like Proteins in Inflammation, Tissue Remodeling, and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 6. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Golgi Apparatus - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Golgi apparatus - Wikipedia [en.wikipedia.org]
- 10. britannica.com [britannica.com]
- 11. Golgi Apparatus | British Society for Cell Biology [bscb.org]
- 12. Khan Academy [khanacademy.org]
- 13. m.youtube.com [m.youtube.com]
- 14. The Golgi complex: a hub of the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Y-box protein-1 is actively secreted through a non-classical pathway and acts as an extracellular mitogen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. Unconventional protein secretion - Wikipedia [en.wikipedia.org]
- 18. Unconventional protein secretion - new insights into the pathogenesis and therapeutic targets of human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A SIMPLE SECRETION ASSAY FOR ASSESSING NEW AND EXISTING MYOCILIN VARIANTS - PMC [pmc.ncbi.nlm.nih.gov]
The intricate Cytokine-Mediated Regulation of YM-1 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms governing the expression of the chitinase-like protein YM-1 (also known as Chil3 or ECF-L) with a focus on its regulation by cytokines. This document details the key signaling pathways, presents quantitative data on cytokine effects, and provides detailed experimental protocols for the study of this compound.
Introduction to this compound
This compound is a secreted lectin belonging to the glycosyl hydrolase family 18, although it lacks enzymatic chitinase activity. It is predominantly expressed by alternatively activated macrophages (M2a), neutrophils, and other myeloid cells in rodents. This compound has emerged as a key marker for M2a macrophage polarization and is implicated in a variety of physiological and pathological processes, including immune responses to parasitic infections, allergic inflammation, and tissue remodeling. Understanding the regulation of its expression is crucial for deciphering its biological functions and for the development of therapeutics targeting this compound-associated pathways.
Cytokine Regulation of this compound Expression: A Quantitative Overview
The expression of this compound is tightly controlled by a network of cytokines, with the Th2-associated cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) being the most potent inducers. Conversely, the Th1-associated cytokine Interferon-gamma (IFN-γ) acts as a potent inhibitor. Other cytokines, such as Transforming Growth Factor-beta (TGF-β), also play a modulatory role.
Data Presentation
The following tables summarize the quantitative effects of key cytokines on this compound expression in murine macrophages, as reported in the literature.
Table 1: Induction of this compound mRNA Expression by IL-4 and IL-13 in Murine Macrophages
| Cytokine | Concentration | Cell Type | Time Point | Fold Induction (vs. Untreated) | Reference |
| IL-4 | 10 ng/mL | Bone Marrow-Derived Macrophages (BMDM) | 24 h | ~68-fold | [1] |
| IL-4 | 20 ng/mL | Peritoneal Macrophages | 24 h | Not specified, strong induction shown | [1][2] |
| IL-13 | 10 ng/mL | Thioglycollate-Elicited Peritoneal Macrophages | 24 h | Strong induction, comparable to IL-4 | [3] |
| IL-13 | 100 ng/mL | Bone Marrow-Derived Macrophages (BMDM) | 24 h | Significant, but less potent than IL-4 | [4] |
Table 2: Inhibition of IL-4-Induced this compound Expression by IFN-γ in Murine Macrophages
| Inhibitor | Concentration | Pre-treatment/Co-treatment with IL-4 (10 ng/mL) | Cell Type | Time Point | % Inhibition of this compound Expression | Reference |
| IFN-γ | 10 ng/mL | Co-treatment | Thioglycollate-Elicited Peritoneal Macrophages | 24 h | >90% (this compound protein undetectable) | [4] |
| IFN-γ | 20 ng/mL | Co-treatment | Bone Marrow-Derived Macrophages (BMDM) | 24 h | Significant inhibition | [5] |
Table 3: Modulation of this compound Expression by Other Factors
| Modulator | Effect on this compound Expression | Cell Type | Notes | Reference |
| TGF-β | Upregulation | Macrophages | Can sustain steady-state expression | [6][7] |
| Dexamethasone | Synergistic induction with IL-4 | Myeloid cells | Effect is STAT6-dependent | [4][8] |
| Lipopolysaccharide (LPS) | Can boost IL-4-induced expression | Macrophages | Complex, context-dependent effects | [4] |
Signaling Pathways Regulating this compound Expression
The induction of this compound by IL-4 and IL-13 is predominantly mediated through the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway. IFN-γ exerts its inhibitory effects by antagonizing this pathway.
The IL-4/IL-13-STAT6 Signaling Axis
IL-4 and IL-13 share a common receptor subunit, the IL-4 receptor alpha chain (IL-4Rα). Upon ligand binding, the receptor dimerizes, leading to the activation of associated Janus kinases (JAKs), primarily JAK1 and JAK3 for IL-4, and JAK1 and TYK2 for IL-13. These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IL-4Rα chain, creating docking sites for the STAT6 monomer. Recruited STAT6 is subsequently phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences in the promoter region of target genes, including Chil3 (the gene encoding this compound), to initiate transcription.
Inhibition by IFN-γ
IFN-γ, a hallmark cytokine of Th1 responses, potently antagonizes the effects of IL-4 and IL-13. It signals through its own receptor complex, leading to the activation of the JAK/STAT1 pathway. Activated STAT1 can inhibit STAT6-mediated transcription through several mechanisms, including competition for DNA binding sites, induction of suppressor of cytokine signaling (SOCS) proteins (e.g., SOCS1 and SOCS3), which can inhibit JAK activity, and by promoting a transcriptional environment that is non-permissive for this compound expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cytokine regulation of this compound expression.
Experimental Workflow for Studying Cytokine Effects on this compound
Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Euthanize a C57BL/6 mouse according to approved institutional animal care and use committee protocols.
-
Dissect the femurs and tibias and clean them of excess tissue.
-
Flush the bone marrow from the bones using a 25-gauge needle and DMEM.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).
-
Incubate at 37°C in a 5% CO2 incubator for 7 days, replacing the medium on day 3.
-
Harvest the differentiated BMDMs for experiments.
Cytokine Stimulation
-
Plate BMDMs at a density of 1 x 10^6 cells/mL in complete DMEM.
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh complete DMEM containing the desired cytokines (e.g., 10-20 ng/mL of recombinant murine IL-4, IL-13, or IFN-γ).
-
Incubate for the desired time period (e.g., 24 hours for mRNA analysis, 48 hours for protein analysis).
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
Lyse the cells directly in the culture plate using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Extract total RNA according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Perform qPCR using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad) and a real-time PCR detection system.
-
Use the following primer sequences for murine Chil3 (this compound):
-
Forward: 5'-GGGCATACCTTTATCCTGAG-3'
-
Reverse: 5'-CCACTGAAGTCATCCATGTC-3'
-
-
Normalize the expression of Chil3 to a housekeeping gene such as Gapdh.
-
Calculate the fold change in expression using the ΔΔCt method.
Western Blot Analysis for this compound Protein
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., goat anti-mouse this compound/Chil3 polyclonal antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.
Chromatin Immunoprecipitation (ChIP) Assay for STAT6 Binding to the Chil3 Promoter
-
Cross-link protein-DNA complexes in BMDMs (stimulated with IL-4) with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Immunoprecipitate the chromatin overnight at 4°C with an antibody against STAT6 or a control IgG.
-
Capture the antibody-protein-DNA complexes with protein A/G agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR using primers flanking the STAT6 binding site in the Chil3 promoter.
-
Calculate the enrichment of the Chil3 promoter sequence in the STAT6 immunoprecipitated sample relative to the IgG control.
Conclusion
The expression of this compound is a highly regulated process, with cytokines of the Th1 and Th2 arms of the immune system playing opposing roles. The IL-4/IL-13-STAT6 axis is the primary driver of this compound induction, making it a hallmark of M2a macrophage polarization. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the intricate regulation of this compound and its implications in health and disease. Further research into the crosstalk between different cytokine signaling pathways will undoubtedly provide a more complete picture of the complex regulatory network governing this compound expression.
References
- 1. IL-4 induces M2 macrophages to produce sustained analgesia via opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - IL-4 induces M2 macrophages to produce sustained analgesia via opioids [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Type I IL-4 Receptors Selectively Activate IRS-2 to Induce Target Gene Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β1 and TGF-β2 abundance in liver diseases of mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptional Regulation of Macrophages Polarization by MicroRNAs [frontiersin.org]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. IL4 induces IL6-producing M2 macrophages associated to inhibition of neuroinflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization of YM-1 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conditions and methodologies for the crystallization of the YM-1 protein, a chitinase-like lectin implicated in type 2 inflammatory responses. The information presented herein is synthesized from published research to aid in the structural and functional studies of this important protein.
Core Concepts in this compound Crystallization
This compound, a member of the glycoside hydrolase family 18, is a key marker for alternatively activated macrophages. While it shares structural homology with chitinases, it lacks enzymatic activity. In mice, this compound can spontaneously form crystals in vivo, particularly at sites of eosinophilic inflammation, where these crystalline structures have been shown to act as potent immune adjuvants, promoting type 2 immunity[1][2][3][4]. Understanding the precise conditions that lead to this compound crystallization is crucial for developing structural models and for investigating the biological consequences of this phase transition.
Recent studies have successfully produced recombinant this compound crystals in vitro that are structurally identical to those found in vivo[2][5][6]. This has opened the door to detailed structural analysis and the production of crystalline this compound for immunological research. The protocols and conditions detailed below are based on these successful efforts.
Data Presentation: this compound Crystallization Conditions
Two primary methods for the crystallization of recombinant murine this compound have been reported, tailored for different downstream applications: large-scale crystal production for functional studies and high-quality single crystals for X-ray crystallography.
Table 1: Conditions for Bulk Crystallization of Recombinant this compound
This method is suitable for producing a large quantity of this compound crystals for use in immunological assays. Spontaneous crystallization is promoted by low pH and low temperature[1][3][5][7].
| Parameter | Condition | Source |
| Protein Concentration | 3 to 4 mg/ml | [5][6] |
| Precipitant | 1M Sodium Acetate | [5][6] |
| Buffer | Protein in Phosphate-Buffered Saline (PBS) | [5][6] |
| pH | 4.6 | [5][6] |
| Temperature | 4 °C | [1][3][5][7] |
| Method | Batch Crystallization (incubation with agitation) | [5][6] |
| Ratio (Buffer:Protein) | 1:10 (v/v) | [5][6] |
| Observation Time | ~24 hours | [5][6] |
Table 2: Conditions for X-ray Diffraction Quality Crystals
This method utilizes the vapor diffusion technique with a specific condition from a commercial screen to grow single, high-quality crystals suitable for structural determination.
| Parameter | Condition | Source |
| Protein Solution | Purified this compound in PBS | [5] |
| Reservoir Solution | 0.1 M Sodium Cacodylate, 1.4 M Sodium Acetate | [5] |
| pH | 6.5 | [5] |
| Method | Vapor Diffusion (Sitting Drop) | [5][6] |
| Screen | Hampton Research Crystal Screen HT (Condition A7) | [5] |
| Cryoprotectant | Mother liquor + 30% (v/v) glycerol | [5] |
Experimental Protocols
The following protocols are detailed methodologies for the expression, purification, and crystallization of recombinant murine this compound, based on the work by Heyndrickx et al., 2023[5][6].
Recombinant this compound Expression
-
Expression System : Suspension-adapted FreeStyle 293-F cells are used for high-yield protein production.
-
Vector Construction : A synthetic, codon-optimized DNA sequence for murine this compound (e.g., UniProt ID O35744, residues 22-398) is cloned into a suitable mammalian expression vector, such as pCAGG. The construct should include an N-terminal signal peptide (e.g., from mouse IgH) to direct secretion of the recombinant protein into the culture medium.
-
Transfection :
-
Culture FreeStyle 293-F cells in appropriate serum-free medium to the desired density.
-
Transfect the cells with the this compound expression vector (1 µg/ml of DNA) using a suitable transfection reagent like linear polyethylenimine (PEI) at a 2-fold excess.
-
Incubate the transfected cells for 4 days to allow for protein expression and secretion.
-
-
Harvesting :
-
After the incubation period, centrifuge the cell culture to pellet the cells.
-
Collect the supernatant (conditioned medium) containing the secreted recombinant this compound.
-
Filter the conditioned medium to remove any remaining cells and debris.
-
This compound Purification Protocol
-
Initial Dialysis : Dialyze the filtered conditioned medium against 20 mM Tris, pH 8.0, to prepare the sample for ion exchange chromatography[5][6].
-
Anion Exchange Chromatography :
-
Load the dialyzed medium onto a Q Sepharose anion exchange column.
-
Wash the column to remove unbound contaminants.
-
Elute the bound this compound protein using a salt gradient.
-
Collect fractions and analyze by SDS-PAGE to identify those containing this compound.
-
-
Size-Exclusion Chromatography :
-
Pool the this compound-containing fractions from the previous step and concentrate them.
-
Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 75 or similar) equilibrated with Phosphate-Buffered Saline (PBS)[5][6].
-
Elute the protein with PBS. This step serves to further purify the protein and exchange it into a suitable buffer for crystallization and functional assays.
-
-
Quality Control :
This compound Crystallization Protocol
-
Method 1: Bulk Crystallization for Functional Assays
-
Dilute the purified this compound protein in PBS to a final concentration of 3 to 4 mg/ml.
-
In a suitable sterile tube, add 1M Sodium Acetate buffer (pH 4.6) to the protein solution at a volume ratio of 1:10 (buffer:protein)[5][6].
-
Incubate the solution at 4°C for 24 hours.
-
Agitate the solution periodically (e.g., by inverting the tube five times) during the incubation to promote uniform crystal formation[5][6].
-
The solution will turn cloudy, indicating the formation of a crystalline suspension.
-
The crystals can be harvested by centrifugation at low speed (e.g., 400 x g for 5 minutes) and washed with a sterile buffer if needed[6].
-
-
Method 2: Vapor Diffusion for X-ray Crystallography
-
Set up sitting drop vapor diffusion plates.
-
In each well, place 1 µl of the purified this compound protein solution.
-
Add 1 µl of the reservoir solution (0.1 M sodium cacodylate pH 6.5, 1.4 M sodium acetate) to the protein drop[5].
-
Seal the wells and incubate at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
For data collection, crystals should be harvested and cryo-protected by a brief soak in the reservoir solution supplemented with 30% (v/v) glycerol before flash-cooling in liquid nitrogen[5].
-
Visualizations: Workflows and Pathways
This compound Protein Production and Purification Workflow
The following diagram outlines the experimental workflow for producing and purifying recombinant this compound protein for crystallization studies.
Caption: Workflow for recombinant this compound expression and purification.
This compound Crystal-Mediated Immune Activation
Crystalline this compound, but not its soluble form, acts as an adjuvant to promote a type 2 immune response. The diagram below illustrates the proposed signaling cascade initiated by this compound crystals.
Caption: this compound crystals as an adjuvant for type 2 immunity.
References
- 1. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Measurement of YM-1 Levels in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, also known as Chitinase 3-like 3 (Chi3l3), is a secreted lectin primarily produced by macrophages and neutrophils in mice.[1][2][3] It is considered a hallmark of alternatively activated macrophages (M2a), which are involved in tissue repair, immune regulation, and parasitic infections.[1][2][4] Elevated this compound levels have been associated with various inflammatory and disease states in mice, including allergic lung inflammation, parasitic infections, and central nervous system diseases.[1][2][3] Therefore, accurate measurement of this compound levels in different biological samples from mice is crucial for understanding its role in pathophysiology and for the development of novel therapeutics.
These application notes provide detailed protocols for the quantification and localization of this compound in various mouse samples, including serum, plasma, bronchoalveolar lavage fluid (BALF), and tissue homogenates.
Methods for Measuring this compound Levels
Several immunological methods can be employed to measure this compound levels in mice. The choice of method depends on the research question, the sample type, and the required sensitivity and specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and quantitative method for measuring this compound concentrations in fluid samples such as serum, plasma, and BALF. Commercially available ELISA kits offer a convenient and standardized way to perform this assay.
Experimental Protocol: Sandwich ELISA
This protocol is a general guideline based on commercially available mouse this compound ELISA kits. Always refer to the specific manufacturer's instructions for optimal results.
Materials:
-
Mouse this compound DuoSet ELISA Kit (e.g., R&D Systems, DY2446) or similar
-
96-well microplates
-
Wash Buffer (e.g., 0.05% Tween® 20 in PBS)
-
Reagent Diluent (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader set to 450 nm (with wavelength correction at 540 nm or 570 nm recommended)
-
Pipettes and tips
-
Adhesive plate sealers
Procedure:
-
Plate Preparation:
-
Dilute the capture antibody to the working concentration in PBS.
-
Coat a 96-well microplate with 100 µL per well of the diluted capture antibody.
-
Seal the plate and incubate overnight at room temperature.
-
Aspirate each well and wash with 400 µL of Wash Buffer. Repeat the wash process two more times for a total of three washes.
-
-
Blocking:
-
Block non-specific binding by adding 300 µL of Reagent Diluent to each well.
-
Incubate at room temperature for at least 1 hour.
-
Aspirate and wash the plate as described in step 1.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the mouse this compound standard in Reagent Diluent.
-
Add 100 µL of sample or standard per well.
-
Cover with an adhesive plate sealer and incubate for 2 hours at room temperature.
-
Aspirate and wash the plate as described in step 1.
-
-
Detection Antibody Incubation:
-
Dilute the detection antibody to its working concentration in Reagent Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover with a new adhesive plate sealer and incubate for 2 hours at room temperature.
-
Aspirate and wash the plate as described in step 1.
-
-
Streptavidin-HRP Incubation:
-
Add 100 µL of the working dilution of Streptavidin-HRP to each well.
-
Cover the plate and incubate for 20 minutes at room temperature, protected from light.
-
Aspirate and wash the plate as described in step 1.
-
-
Development and Measurement:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well. Gently tap the plate to ensure thorough mixing.
-
Determine the optical density of each well immediately using a microplate reader set to 450 nm.
-
Sample Collection and Preparation:
-
Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -80°C.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -80°C.
-
Bronchoalveolar Lavage Fluid (BALF): Cannulate the trachea of a terminally anesthetized mouse.[5][6][7] Instill a known volume of sterile saline (e.g., 1 mL) and gently aspirate.[5][6][7] Pool multiple lavages.[5] Centrifuge at 300 x g for 10 minutes to pellet cells.[5] Collect the supernatant and store at -80°C.[5][8]
-
Tissue Homogenates: Homogenize tissue in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[9] Centrifuge at high speed to pellet cellular debris and collect the supernatant.
Western Blotting
Western blotting is a semi-quantitative method used to detect the presence and relative abundance of this compound protein in tissue homogenates and cell lysates.
Experimental Protocol: Western Blot
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody against mouse this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in TBS-T.[9]
-
Incubate the membrane with the primary anti-YM-1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5-10 minutes each with TBS-T.[10][12]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9][10]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an imaging system.[9]
-
Immunohistochemistry (IHC)
IHC is a powerful technique for visualizing the localization of this compound protein within tissue sections, providing spatial context to its expression.
Experimental Protocol: IHC on Paraffin-Embedded Tissues
Materials:
-
Formalin-fixed, paraffin-embedded mouse tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking serum (from the same species as the secondary antibody)
-
Primary antibody against mouse this compound
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Dewax the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., using a microwave or pressure cooker).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS).
-
-
Blocking:
-
Incubate sections with blocking serum for at least 30 minutes to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-YM-1 antibody at its optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash slides with wash buffer.
-
Incubate with ABC reagent for 30 minutes.
-
Wash slides with wash buffer.
-
-
Visualization and Counterstaining:
-
Incubate sections with DAB substrate until the desired stain intensity develops.
-
Rinse with water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with mounting medium.
-
Quantitative Data Summary
The following tables provide an overview of expected this compound levels and detection ranges for commercially available ELISA kits.
Table 1: Detection Ranges of Commercial Mouse this compound ELISA Kits
| Supplier | Catalog Number | Detection Range (pg/mL) | Sensitivity (pg/mL) |
| R&D Systems | DY2446 | 78.1 - 5,000 | Not specified |
| RayBiotech | ELM-YM1 | 30.2 - 4,000 | 30.2 |
| MyBioSource | MBS8820874 | 62.5 - 4,000 | 38.1 |
| Elabscience | E-EL-M0532 | 62.5 - 4,000 | 37.5 |
Table 2: Examples of this compound Levels in Different Mouse Models
| Mouse Model/Condition | Sample Type | Change in this compound Level | Reference |
| Allergic Lung Inflammation (HDM-induced) | BALF | Significantly higher than PBS controls | [13] |
| Pseudomonas aeruginosa infection | BALF | 2.6-fold increase at 24 hours post-exposure | [5] |
| Francisella tularensis infection | BALF | Upregulated as infection progresses | [5] |
| Lipopolysaccharide (LPS) - induced direct lung injury | BALF | Significant increase | [14] |
Signaling Pathways and Experimental Workflows
This compound Signaling and Regulation
This compound is a key marker of M2 macrophage polarization, which is typically induced by the cytokines IL-4 and IL-13. The signaling pathway involves the activation of STAT6. Interestingly, this compound itself appears to have a regulatory role, as it has been shown to down-regulate STAT6 activation, thereby limiting the extent of alternative macrophage activation.[4]
Caption: this compound Regulation in Macrophages.
Experimental Workflow for Measuring this compound
The following diagram illustrates a typical workflow for measuring this compound levels in mouse samples.
Caption: this compound Measurement Workflow.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural polymorphism of Ym1 regulates pneumonitis through alternative activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of bronchoalveolar lavage fluid proteins from mice infected with Francisella tularensis ssp novicida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein extraction and western blot (mouse tissues) [protocols.io]
- 10. bio-rad.com [bio-rad.com]
- 11. scbt.com [scbt.com]
- 12. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 13. Dual role of YM1+ M2 macrophages in allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
YM-1 ELISA Kit: Application Notes and Protocols for Researchers
Detailed Application Notes for Drug Development Professionals and Scientists
Introduction
YM-1, also known as Chitinase 3-like 3 (Chi3l3), is a secreted lectin belonging to the glycoside hydrolase family 18. Despite its homology to chitinases, it lacks enzymatic activity. In mice, this compound is a well-established marker for alternatively activated macrophages (M2 macrophages), which are involved in tissue repair, immune regulation, and parasitic infections. Elevated levels of this compound have been associated with allergic inflammation, asthma, and certain types of cancer. The quantification of this compound in biological samples is crucial for understanding its role in these pathological processes and for the development of novel therapeutics. This document provides a comprehensive protocol and validation data for a typical mouse this compound sandwich ELISA kit.
Principle of the Assay
The this compound ELISA kit is a solid-phase sandwich enzyme-linked immunosorbent assay (ELISA). The assay utilizes a microtiter plate pre-coated with a monoclonal antibody specific for mouse this compound. When a sample or standard containing mouse this compound is added to the wells, the this compound antigen is captured by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for mouse this compound is added. This detection antibody binds to the captured this compound, forming a "sandwich". Following another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. A final wash removes unbound streptavidin-HRP. A substrate solution is then added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is directly proportional to the amount of this compound present in the sample. The reaction is stopped by the addition of an acid, and the absorbance is measured at a specific wavelength. A standard curve is generated by plotting the absorbance values of known concentrations of recombinant mouse this compound, which is then used to determine the concentration of this compound in the unknown samples.
This compound Signaling Pathway
The expression of this compound is predominantly induced by the type 2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) in macrophages. This induction is primarily mediated through the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway. Upon binding of IL-4 or IL-13 to their respective receptors, the associated Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT6. Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to the promoter region of the this compound gene (Chil3), thereby initiating its transcription. Additionally, the peroxisome proliferator-activated receptor gamma (PPARγ) has been shown to be a direct transcriptional regulator of this compound, further contributing to its expression in M2 macrophages.[1][2]
Caption: this compound Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Mouse this compound ELISA Plate (96-well)
-
Recombinant Mouse this compound Standard
-
Biotin-conjugated anti-Mouse this compound Antibody
-
Streptavidin-HRP
-
Assay Diluent
-
Wash Buffer (20X)
-
Substrate Solution (TMB)
-
Stop Solution
-
Plate Sealers
-
Microplate reader capable of measuring absorbance at 450 nm
Sample Preparation
-
Cell Culture Supernatants: Centrifuge samples at 1000 x g for 10 minutes to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.
-
Serum: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris. Assay immediately or aliquot and store at -80°C.
Assay Procedure
-
Prepare Reagents: Bring all reagents to room temperature before use. Dilute the 20X Wash Buffer to 1X with deionized water.
-
Prepare Standards and Samples: Prepare a serial dilution of the Recombinant Mouse this compound Standard in Assay Diluent to create a standard curve. Dilute samples as necessary in Assay Diluent.
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the microtiter plate. Cover with a plate sealer and incubate for 2 hours at room temperature.
-
Wash: Aspirate the contents of each well and wash each well four times with 300 µL of 1X Wash Buffer.
-
Add Detection Antibody: Add 100 µL of the diluted Biotin-conjugated anti-Mouse this compound Antibody to each well. Cover with a new plate sealer and incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step as in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP to each well. Cover with a new plate sealer and incubate for 20 minutes at room temperature in the dark.
-
Wash: Repeat the wash step as in step 4.
-
Develop Color: Add 100 µL of Substrate Solution to each well. Incubate for 20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 30 minutes. A wavelength correction at 540 nm or 570 nm is recommended.
ELISA Experimental Workflow
The following diagram illustrates the sequential steps of the sandwich ELISA procedure.
Caption: ELISA Experimental Workflow.
Data Presentation
Kit Performance and Validation
The following tables summarize the performance characteristics of a representative Mouse this compound ELISA kit. Data presented is based on information from ELK Biotechnology.
Table 1: Precision
| Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | |
| Sample Type | ||
| Known Concentration | < 8% | < 10% |
Intra-assay precision was determined by testing three samples of known concentration twenty times on one plate. Inter-assay precision was determined by testing three samples of known concentration in forty separate assays.
Table 2: Recovery
| Sample Matrix | Recovery Range (%) | Average Recovery (%) |
| Serum (n=5) | 93 - 106 | 100 |
| EDTA Plasma (n=5) | 91 - 112 | 102 |
| Heparin Plasma (n=5) | 94 - 105 | 100 |
Recovery was determined by spiking various sample matrices with a known concentration of recombinant Mouse this compound and comparing the measured value to the expected amount.
Table 3: Linearity
| Sample Dilution | 1:2 | 1:4 | 1:8 | 1:16 |
| Serum | 95% | 98% | 102% | 99% |
| EDTA Plasma | 92% | 96% | 101% | 97% |
| Heparin Plasma | 94% | 97% | 100% | 98% |
Linearity was assessed by serially diluting samples spiked with a known concentration of Mouse this compound and comparing the measured concentrations to the expected concentrations.
This document provides a detailed protocol and performance data for a mouse this compound ELISA kit. The presented data demonstrates the kit's reliability for the quantitative measurement of mouse this compound in various biological samples. Adherence to the outlined protocol is essential for obtaining accurate and reproducible results. This information should serve as a valuable resource for researchers and drug development professionals investigating the role of this compound in health and disease.
References
Application Notes and Protocols for Immunohistochemistry of YM-1 in Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, also known as Chitinase-like 3 (CHI3L1) in humans, is a secreted glycoprotein belonging to the glycoside hydrolase family 18. Despite its classification, it lacks chitinase activity. This compound is prominently expressed by alternatively activated macrophages (M2 macrophages), as well as neutrophils and epithelial cells in the lung.[1][2] Its expression is often upregulated in the context of type 2 inflammatory responses, allergic inflammation, and tissue remodeling.[3] In lung tissue, this compound has been implicated in various pathological processes, including allergic asthma, chronic obstructive pulmonary disease (COPD), and lung cancer, making it a protein of significant interest for research and therapeutic development.[2]
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for the detection and quantification of this compound in lung tissue. The included protocols are designed to deliver robust and reproducible results for researchers investigating the role of this compound in lung biology and disease.
Data Presentation: Quantitative Analysis of this compound/CHI3L1 Expression in Lung Tissue
The following tables summarize quantitative and semi-quantitative data for this compound/CHI3L1 expression in lung tissue from various studies. This data can serve as a reference for expected expression levels and scoring in experimental and clinical samples.
Table 1: Quantitative Analysis of CHI3L1 Immunohistochemistry in Human Lung Cancer
| Parameter | Control Group (n=20) | Lung Cancer Patients (n=46) | p-value |
| Serum CHI3L1 (ng/mL) | ~5 | ~15 | < 0.001 |
| Tissue CHI3L1 (ng/mg) | ~40 | ~120 | < 0.001 |
Data synthesized from a study on CHI3L1 in human lung cancer.[4][5]
Table 2: Semi-Quantitative H-Score for ROS1 IHC in Non-Small-Cell Lung Cancer
| Staining Intensity | Percentage of Cells | Score |
| 0 (Absent) | User-defined | 0 |
| 1+ (Weak) | User-defined | 1 |
| 2+ (Moderate) | User-defined | 2 |
| 3+ (Strong) | User-defined | 3 |
| H-Score Calculation | (0 x % absent) + (1 x % 1+) + (2 x % 2+) + (3 x % 3+) | 0-300 |
This table provides a widely used semi-quantitative scoring method (H-Score) that can be adapted for this compound IHC.[6][7] An H-score cutoff of >100 has been used to define positivity for some markers in lung cancer.[6]
Table 3: Scoring Criteria for Lung Inflammation
| Score | Description |
| 0 | No inflammation |
| 1 | Mild inflammation |
| 2 | Moderate inflammation |
| 3 | Severe inflammation |
A semi-quantitative scoring system for lung inflammation that can be correlated with this compound expression.[8]
Experimental Protocols
This section provides a detailed methodology for performing immunohistochemistry for this compound on paraffin-embedded lung tissue sections.
I. Workflow for this compound Immunohistochemistry
II. Detailed Protocol for Paraffin-Embedded Lung Tissue
Materials:
-
Formalin-fixed, paraffin-embedded lung tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer (Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Blocking Buffer (5% Normal Goat Serum in TBST)
-
Primary Antibody: Rabbit anti-YM-1/CHI3L1 polyclonal or monoclonal antibody (follow manufacturer's recommended dilution)
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
3,3'-Diaminobenzidine (DAB) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in TBST for 5 minutes.
-
-
Blocking:
-
Carefully wipe around the tissue section and encircle with a hydrophobic barrier pen.
-
Apply Blocking Buffer to each section and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-YM-1/CHI3L1 antibody in TBST to the recommended concentration.
-
Drain the blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the slides three times in TBST for 5 minutes each.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Chromogen Detection:
-
Wash the slides three times in TBST for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's protocol.
-
Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
-
Immediately rinse the slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse the slides in hematoxylin for 1-2 minutes.
-
Rinse gently in running tap water until the water runs clear.
-
"Blue" the sections by dipping in a weak alkaline solution (e.g., Scott's tap water substitute) or tap water for 30-60 seconds.
-
Rinse in deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols: 70% ethanol for 1 minute, 95% ethanol for 1 minute, and two changes of 100% ethanol for 1 minute each.
-
Clear the sections in two changes of xylene for 2 minutes each.
-
Apply a coverslip with permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. This compound staining will appear as a brown precipitate, and the cell nuclei will be counterstained blue.
-
Quantify the staining using a semi-quantitative method like the H-score or by measuring the percentage of positive cells.
-
Signaling Pathways
This compound plays a significant role in modulating macrophage polarization, a key process in the lung's response to inflammation and injury.
This compound Signaling in Macrophage Polarization
Pathway Description:
Interleukins 4 and 13 (IL-4/IL-13) are key cytokines that drive the alternative activation of macrophages (M2 polarization).[9] They bind to the IL-4 receptor, leading to the activation of the transcription factor STAT6.[9][10] Activated STAT6 promotes the expression of another key transcription factor, PPAR-γ.[5][10] Both STAT6 and PPAR-γ upregulate the expression of M2 signature genes, such as Arginase-1 (Arg1) and Fizz1, which are involved in inflammation resolution and tissue repair.[8][11]
Interestingly, while this compound is a marker of M2 macrophages and its expression is upregulated by STAT6, it also appears to function in a negative feedback loop.[1][3] this compound can downregulate the activation of both STAT6 and PPAR-γ, thereby limiting excessive M2 polarization.[1][3] This suggests a complex regulatory role for this compound in fine-tuning the inflammatory response in the lung.
References
- 1. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti‐Chi3L1 antibody suppresses lung tumor growth and metastasis through inhibition of M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS1 Immunohistochemistry Among Major Genotypes of Non—Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hh.um.es [hh.um.es]
- 11. Immunohistochemistry of a human type I pneumocyte-associated protein in lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of YM-1 Expressing Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, also known as Chitinase 3-like 3 (Chi3l3), is a secreted lectin belonging to the 18-glycosyl hydrolase family. In mice, it is a well-established marker for alternatively activated macrophages (M2a), which are involved in tissue repair, immune regulation, and parasitic infections.[1][2] this compound is also expressed by neutrophils and myeloid progenitor cells.[1] Its expression is primarily regulated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) through the STAT6 signaling pathway.[1][3] This document provides detailed protocols and application notes for the identification and characterization of this compound expressing cells using flow cytometry.
Data Presentation: Markers for Identification of this compound Expressing Cells
A comprehensive flow cytometry panel is crucial for the accurate identification of this compound expressing cells, particularly M2a macrophages and neutrophils. The following table summarizes key surface and intracellular markers.
| Cell Type | Marker | Antigen | Cellular Location | Function/Significance |
| Pan-Macrophage | F4/80 | Adhesion-GPCR E1 | Surface | General macrophage marker in mice. |
| CD11b | Integrin alpha M | Surface | Myeloid lineage marker, expressed on macrophages, granulocytes, and NK cells.[4] | |
| M2 Macrophage | CD206 | Mannose Receptor | Surface | Key marker for M2 macrophages, involved in phagocytosis.[5] |
| CD163 | Scavenger Receptor | Surface | Highly specific marker for M2-type macrophages. | |
| Arginase-1 | Arginase-1 | Intracellular | Enzyme involved in the urea cycle, upregulated in M2 macrophages.[5] | |
| This compound | Chi3l3 | Intracellular | Hallmark of M2a macrophages in mice. [1][2] | |
| M1 Macrophage | CD80 | B7-1 | Surface | Co-stimulatory molecule, upregulated on M1 macrophages.[5] |
| CD86 | B7-2 | Surface | Co-stimulatory molecule, upregulated on M1 macrophages. | |
| iNOS | Inducible Nitric Oxide Synthase | Intracellular | Enzyme producing nitric oxide, characteristic of M1 macrophages.[5] | |
| Neutrophil | Ly-6G | Lymphocyte antigen 6G | Surface | Specific marker for murine neutrophils. |
| CD11b | Integrin alpha M | Surface | Highly expressed on neutrophils.[4] |
Experimental Protocols
Protocol 1: Cell Preparation from Murine Tissues
This protocol describes the preparation of a single-cell suspension from murine spleen or bronchoalveolar lavage fluid (BALF), common sources for isolating macrophages and neutrophils.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D (100 mg/mL)
-
DNase I (10 mg/mL)
-
ACK Lysis Buffer
-
70 µm cell strainer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Spleen: Harvest the spleen into a petri dish containing RPMI-1640.
-
Mechanically dissociate the spleen using the plunger of a syringe.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Resuspend the pellet in ACK Lysis Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add RPMI-1640 with 10% FBS to stop the lysis.
-
Centrifuge and resuspend the cells in PBS for staining.
-
BALF: Anesthetize the mouse and cannulate the trachea.
-
Instill and aspirate 1 mL of PBS into the lungs three times.
-
Pool the collected fluid and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in PBS for staining.
Protocol 2: Flow Cytometry Staining for this compound
This protocol outlines the steps for simultaneous surface and intracellular staining of this compound.
Materials:
-
Prepared single-cell suspension
-
Fc Block (anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., F4/80, CD11b, Ly-6G, CD206)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated anti-YM-1 antibody
-
Permeabilization Wash Buffer
-
Flow Cytometry Staining Buffer (PBS with 2% FBS)
Procedure:
-
Surface Staining: a. Resuspend 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer. b. Add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding. c. Add the cocktail of fluorochrome-conjugated surface marker antibodies. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Fixation and Permeabilization: a. Resuspend the cell pellet in 250 µL of Fixation/Permeabilization Buffer. b. Incubate for 20 minutes at 4°C in the dark. c. Wash the cells with 2 mL of Permeabilization Wash Buffer and centrifuge.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Wash Buffer. b. Add the fluorochrome-conjugated anti-YM-1 antibody. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with Permeabilization Wash Buffer.
-
Acquisition: a. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Acquire the samples on a flow cytometer. Remember to include appropriate controls (unstained, single-color, and Fluorescence Minus One - FMO).
Mandatory Visualizations
Signaling Pathway for this compound Expression
Caption: IL-4/IL-13 signaling induces this compound expression via STAT6 and PPARγ.
Experimental Workflow for this compound Flow Cytometry
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Generating Recombinant YM-1 Protein: Applications and Protocols for Research and Drug Development
Abstract
YM-1, a chitinase-like protein (Chil3), is a key marker of alternatively activated macrophages and plays a significant role in type 2 immunity, inflammation, and tissue remodeling. As a secreted lectin, this compound interacts with various components of the extracellular matrix, including heparin and heparan sulfate, and is implicated in cell adhesion and signaling pathways. The ability to generate high-quality recombinant this compound is crucial for elucidating its precise biological functions and for its potential as a therapeutic target. This document provides detailed application notes and protocols for the expression, purification, and characterization of recombinant murine this compound protein, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a member of the glycoside hydrolase family 18, though it lacks chitinase activity. It is prominently expressed by myeloid and epithelial cells in mice and is a hallmark of type 2 inflammatory responses. Research has demonstrated that this compound can influence immune cell recruitment and activation, and it has been shown to be involved in the this compound-EGFR-Pyk2 signaling pathway, particularly in the context of demyelinating diseases. The production of pure, active recombinant this compound is essential for a variety of applications, including structural studies, functional assays, and the development of targeted therapeutics. This guide offers comprehensive protocols for producing recombinant this compound in both mammalian and bacterial expression systems, along with methods for its characterization.
Data Presentation
Table 1: Recombinant this compound Protein Specifications
| Parameter | Specification | Source |
| Molecular Weight (Predicted) | ~45 kDa | |
| Purity | >95% (SDS-PAGE) | |
| Endotoxin Level | < 1.0 EU/μg | Commercial Suppliers |
| Biological Activity (Cell Adhesion) | ED₅₀: 0.3-1.2 µg/mL | |
| Binding Affinity (Heparin) | pH-dependent interaction | |
| Enzymatic Activity | Weak hexosaminidase activity |
Table 2: Comparison of Expression Systems for Recombinant this compound
| Expression System | Advantages | Considerations | Typical Yield |
| Mammalian (HEK293, CHO) | - Proper protein folding- Post-translational modifications- Secreted protein simplifies purification | - Higher cost- Slower growth | Variable (up to g/L scale for optimized processes) |
| Bacterial (E. coli) | - Rapid growth- High yield potential- Cost-effective | - Potential for inclusion bodies- Lack of mammalian post-translational modifications | Variable (dependent on expression conditions and protein solubility) |
Experimental Protocols
I. Expression of Recombinant this compound in Mammalian Cells (Freestyle™ 293-F)
This protocol is adapted from established methods for secreted protein expression in suspension culture.
A. Materials:
-
Freestyle™ 293-F Cells (Thermo Fisher Scientific)
-
FreeStyle™ 293 Expression Medium
-
Expression vector containing murine this compound cDNA (e.g., pCAGG)
-
Linear Polyethylenimine (PEI)
-
20 mM Tris-HCl, pH 8.0
-
Phosphate-Buffered Saline (PBS)
-
Q Sepharose Fast Flow resin (Cytiva)
-
Superdex 200 pg or similar size-exclusion chromatography column (Cytiva)
B. Protocol:
-
Cell Culture: Culture Freestyle™ 293-F cells in suspension in FreeStyle™ 293 Expression Medium according to the manufacturer's instructions.
-
Transfection:
-
On the day of transfection, ensure cells are in the logarithmic growth phase with high viability.
-
Dilute the this compound expression vector DNA and linear PEI separately in FreeStyle™ 293 Expression Medium. A DNA-to-PEI ratio of 1:2 (w/w) is recommended.
-
Combine the diluted DNA and PEI solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the DNA-PEI complexes to the cell culture at a final DNA concentration of 1 µg/mL.
-
-
Expression: Incubate the transfected cells at 37°C with 8% CO₂ on an orbital shaker.
-
Harvesting: After 4 days post-transfection, harvest the conditioned medium containing the secreted this compound protein by centrifuging the cell culture to pellet the cells.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
II. Purification of Recombinant this compound
A. Anion Exchange Chromatography:
-
Buffer Exchange: Dialyze the filtered supernatant against 20 mM Tris-HCl, pH 8.0 overnight at 4°C.
-
Column Equilibration: Equilibrate a Q Sepharose Fast Flow column with 20 mM Tris-HCl, pH 8.0.
-
Sample Loading and Elution:
-
Load the dialyzed sample onto the equilibrated column.
-
Wash the column with the equilibration buffer until the UV absorbance at 280 nm returns to baseline.
-
Elute the bound this compound protein using a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing this compound.
-
B. Size-Exclusion Chromatography:
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate using an appropriate centrifugal filter device.
-
Column Equilibration: Equilibrate a Superdex 200 pg column with PBS.
-
Purification: Load the concentrated protein onto the equilibrated column and elute with PBS.
-
Analysis: Collect fractions and analyze by SDS-PAGE for purity. Pool the purest fractions containing monomeric this compound.
III. Expression of Recombinant this compound in E. coli
This protocol provides an alternative method for this compound production.
A. Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable promoter (e.g., pET vector with T7 promoter)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors)
B. Protocol:
-
Transformation: Transform the this compound expression vector into a competent E. coli expression strain.
-
Culture and Induction:
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into a larger volume of fresh LB medium and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
-
Purification: The soluble fraction can be purified using chromatography methods similar to those described for the mammalian-expressed protein. If the protein is in inclusion bodies, refolding protocols will be necessary.
IV. Functional Assays
A. Cell Adhesion Assay: This assay measures the ability of immobilized this compound to support cell adhesion.
-
Plate Coating: Coat a 96-well plate with varying concentrations of recombinant this compound in PBS overnight at 4°C. Block non-specific binding sites with a solution of Bovine Serum Albumin (BSA).
-
Cell Seeding: Seed cells (e.g., FaDu human squamous cell carcinoma cells) onto the coated wells at a density of 5 x 10⁴ cells/well.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as staining with crystal violet followed by solubilization and absorbance measurement, or using a fluorescence-based assay.
B. Hexosaminidase Activity Assay: This assay can be used to detect the weak hexosaminidase activity of this compound.
-
Substrate Preparation: Prepare a solution of a fluorogenic or chromogenic substrate for hexosaminidase (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide).
-
Reaction: Mix the recombinant this compound protein with the substrate in an appropriate buffer (e.g., citrate-phosphate buffer, pH 4.1).
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Detection: Measure the fluorescence or absorbance of the product to determine the enzyme activity.
Mandatory Visualization
Caption: Workflow for recombinant this compound production and characterization.
Caption: this compound signaling pathway in immune and tissue contexts.
Protocol for In Vitro Formation of Murine YM-1 Crystals
These application notes provide a detailed protocol for the reproducible in vitro crystallization of the murine chitinase-like protein 3 (YM-1/Chil3). This protocol is intended for researchers, scientists, and drug development professionals investigating the structural biology and immunomodulatory functions of this compound.
Introduction
This compound is a chitinase-like protein that plays a significant role in type 2 inflammatory responses in mice.[1] A notable characteristic of this compound is its ability to form crystals, both in vivo and in vitro.[2][3][4] The crystalline form of this compound has been shown to be a potent stimulator of innate and adaptive immunity, acting as a type 2 immune adjuvant.[2][5][6][7] This protocol details the recombinant expression, purification, and subsequent crystallization of this compound, yielding crystals that are structurally identical to those found in vivo.[2][3][4][6][7][8][9]
Materials and Methods
Recombinant this compound Expression and Purification
Recombinant murine this compound is produced in a mammalian expression system to ensure proper folding and post-translational modifications.
Expression System:
-
Expression Vector: A mammalian expression vector such as pCAGG containing the codon-optimized murine this compound sequence (UniProt ID: O35744, residues 22–398) with an N-terminal mouse IgH signal peptide is used for secretion of the recombinant protein.[3][8]
Protocol:
-
Transfection: Suspend FreeStyle 293-F cells and transfect with the this compound expression vector using a suitable transfection reagent like linear polyethylenimine (PEI).[2][8]
-
Protein Expression: Collect the conditioned medium containing the secreted recombinant this compound protein four days post-transfection.[2][8]
-
Purification:
-
Dialyze the conditioned medium against 20 mM Tris pH 8.0.[2][8]
-
Purify the dialyzed medium using Q Sepharose anion exchange chromatography.[2][8]
-
Conduct a final purification step using size-exclusion chromatography with phosphate-buffered saline (PBS) as the running buffer to obtain a pure this compound solution.[2][8]
-
In Vitro this compound Crystallization
Two primary methods have been successfully employed for the in vitro crystallization of recombinant this compound: spontaneous crystallization by pH adjustment and vapor diffusion.
Method 1: Spontaneous Crystallization
This method relies on inducing crystallization by adjusting the pH of the purified this compound solution.
Protocol:
-
Protein Concentration: Adjust the concentration of the purified recombinant this compound protein to 3–4 mg/ml.[2][8]
-
Crystallization Buffer: Prepare a 1 M sodium acetate buffer with a pH of 4.6.[2][8]
-
Initiation of Crystallization: Add the sodium acetate buffer to the this compound protein solution at a 1:10 (v/v) ratio (buffer to protein).[2][8]
-
Incubation: Incubate the solution at 4 °C for 24 hours. During this period, gently agitate the solution by inverting it five times on a few occasions.[2][8] The solution will turn cloudy as protein crystals form.[2][8]
Method 2: Vapor Diffusion
Vapor diffusion is a classic crystallization technique that can also be used for this compound.
Protocol:
-
Crystallization Condition: Utilize condition A7 from the Hampton Research Crystal Screen HT, which consists of 0.1 M sodium cacodylate pH 6.5 and 1.4 M sodium acetate.[2][9]
-
Setup: Employ the sitting drop vapor diffusion method.
-
Cryo-protection: For X-ray diffraction studies, cryo-protect the resulting crystals by briefly soaking them in the mother liquor supplemented with 30% (v/v) glycerol before flash-cooling in liquid nitrogen.[2][9]
Data Presentation
The following tables summarize the key quantitative parameters for the expression and crystallization of recombinant this compound.
Table 1: Recombinant this compound Expression and Purification Parameters
| Parameter | Value | Reference |
| Expression System | FreeStyle 293-F cells | [2][8][9] |
| DNA Concentration for Transfection | 1 µg/ml | [2][8] |
| Transfection Reagent | Linear Polyethylenimine (PEI) | [2][8] |
| Post-transfection Incubation | 4 days | [2][8] |
| Dialysis Buffer | 20 mM Tris pH 8.0 | [2][8] |
| Final Purification Buffer | Phosphate-Buffered Saline (PBS) | [2][8] |
Table 2: this compound In Vitro Crystallization Conditions
| Parameter | Method 1: Spontaneous Crystallization | Method 2: Vapor Diffusion | Reference |
| Protein Concentration | 3–4 mg/ml | Not specified | [2][8] |
| Crystallization Buffer/Solution | 1 M Sodium Acetate | 0.1 M Sodium Cacodylate, 1.4 M Sodium Acetate | [2][8][9] |
| pH | 4.6 | 6.5 | [2][8][9] |
| Temperature | 4 °C | Not specified | [2][3][9] |
| Incubation Time | 24 hours | Not specified | [2][8] |
| Cryo-protectant | Not applicable | Mother liquor + 30% (v/v) glycerol | [2][9] |
Table 3: Crystallographic Data for Recombinant this compound
| Parameter | Value | Reference |
| PDB ID | 8P8Q | [5] |
| Resolution | 1.79 Å | [5] |
| R-Value Free | 0.199 | [5] |
| R-Value Work | 0.173 | [5] |
| Space Group | P2₁ | [2][3] |
Visualizations
Experimental Workflow for this compound Crystallization
The following diagram illustrates the key steps in the production and crystallization of recombinant this compound.
Caption: Workflow for recombinant this compound production and crystallization.
Logical Relationship of this compound States and Immune Response
This diagram illustrates the transition from soluble to crystalline this compound and its impact on the immune response.
Caption: Crystalline this compound stimulates the immune system.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Ym1 protein crystals promote type 2 immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 9. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
Application Notes and Protocols for Using YM-1 as an Adjuvant in Immunization
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, a chitinase-like protein, has emerged as a potent adjuvant, particularly in its crystalline form, for enhancing immune responses to co-administered antigens. These application notes provide a comprehensive overview of the use of crystalline this compound as an adjuvant, with a focus on its ability to drive a type 2 immune response. The provided protocols are based on established methodologies for immunization and the subsequent analysis of the induced immune response.
Mechanism of Action
Crystalline this compound functions as a type 2 immune adjuvant primarily by activating dendritic cells (DCs). When co-administered with an antigen, this compound crystals are taken up by DCs, leading to their activation and maturation.[1][2][3] These activated DCs then migrate to the draining lymph nodes, where they present the antigen to naive T cells, promoting their differentiation into T helper 2 (Th2) cells. This Th2 polarization is crucial for the subsequent development of a type 2 immune response, characterized by the production of specific cytokines and antigen-specific antibodies.[1][2][3] While the precise receptor on DCs that recognizes this compound crystals is yet to be fully elucidated, the downstream effects on DC activation are well-documented.[1]
Data Presentation
The following tables summarize the quantitative data from studies utilizing crystalline this compound as an adjuvant in an ovalbumin (OVA)-induced asthma model in mice.
Table 1: Effect of Crystalline this compound Adjuvant on Immune Cell Influx in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Eosinophils (cells/mL) | B cells (cells/mL) | T cells (cells/mL) |
| PBS | Undetectable | Low | Low |
| OVA alone | Low | Moderate | Moderate |
| OVA + soluble this compound | Low | Moderate | Moderate |
| OVA + this compound crystals | Significantly Increased | Significantly Increased | Significantly Increased |
Source: Adapted from Heyndrickx et al. (2023).[4]
Table 2: Effect of Crystalline this compound Adjuvant on Th2 Cytokine Production by Mediastinal Lymph Node (mLN) Cells
| Treatment Group | IL-5 (pg/mL) | IL-10 (pg/mL) | IL-13 (pg/mL) |
| PBS | Baseline | Baseline | Baseline |
| OVA alone | Moderate Increase | Moderate Increase | Moderate Increase |
| OVA + soluble this compound | Moderate Increase | Moderate Increase | Moderate Increase |
| OVA + this compound crystals | High Increase | High Increase | High Increase |
Source: Adapted from Heyndrickx et al. (2023).[4]
Table 3: Effect of Crystalline this compound Adjuvant on Antigen-Specific Antibody Production
| Treatment Group | OVA-specific IgG1 (arbitrary units) | This compound-specific IgM (arbitrary units) |
| PBS | Undetectable | Undetectable |
| OVA alone | Low | Undetectable |
| OVA + soluble this compound | Low | Undetectable |
| OVA + this compound crystals | Significantly Increased | Significantly Increased |
Source: Adapted from Heyndrickx et al. (2023).[4]
Experimental Protocols
Protocol 1: Production and Crystallization of Recombinant Murine this compound
This protocol describes the expression of recombinant murine this compound in a mammalian expression system and its subsequent crystallization.
1. Expression of Recombinant this compound: a. Subclone the coding sequence of murine this compound into a suitable mammalian expression vector. b. Transfect FreeStyle 293-F cells with the expression vector.[1][5] c. Culture the transfected cells in an appropriate medium and harvest the supernatant containing the secreted this compound protein.
2. Purification of Recombinant this compound: a. Purify the recombinant this compound from the cell culture supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
3. Crystallization of Recombinant this compound: a. Concentrate the purified this compound protein. b. Spontaneous crystallization can be induced at low pH and a temperature of 4°C.[1][5] c. Alternatively, use vapor diffusion sitting drop crystallization with a condition such as 0.1 M sodium cacodylate pH 6.5, 1.4 M sodium acetate.[6] d. Harvest the this compound crystals by centrifugation and wash with sterile PBS.
Protocol 2: Immunization of Mice using an OVA-Induced Asthma Model
This protocol outlines the sensitization and challenge of mice with ovalbumin (OVA) using crystalline this compound as an adjuvant.[4][7]
1. Animals: a. Use 6-8 week old female BALB/c mice.
2. Reagents: a. Ovalbumin (OVA), Grade V (Sigma-Aldrich) b. Crystalline this compound (prepared as in Protocol 1) c. Sterile Phosphate-Buffered Saline (PBS)
3. Sensitization: a. On day 0, sensitize mice by intratracheal (i.t.) injection of 20 µg of OVA and 50 µg of crystalline this compound in 50 µL of sterile PBS. b. Control groups should include mice receiving PBS, OVA alone, and OVA with soluble this compound.
4. Challenge: a. On days 7, 8, and 9, challenge the mice by intranasal (i.n.) administration of 20 µg of OVA in 50 µL of sterile PBS.
5. Sample Collection: a. On day 10, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid, mediastinal lymph nodes (mLNs), and blood serum for analysis.
Protocol 3: Analysis of Immune Response
1. Analysis of BAL Fluid: a. Perform total and differential cell counts in the BAL fluid to determine the influx of eosinophils, B cells, and T cells. b. Use flow cytometry for detailed immune cell phenotyping. A suggested panel includes antibodies against CD45, Siglec-F (for eosinophils), B220 (for B cells), and CD3 (for T cells).
2. Analysis of Cytokine Production: a. Isolate single-cell suspensions from the mLNs. b. Restimulate the cells in vitro with 50 µg/mL of OVA for 72 hours.[4] c. Collect the culture supernatants and measure the levels of IL-5, IL-10, and IL-13 using a standard ELISA kit.
3. Analysis of Antibody Production: a. Use an enzyme-linked immunosorbent assay (ELISA) to measure the levels of OVA-specific IgG1 and this compound-specific IgM in the collected serum.[4] b. For OVA-specific IgG1 ELISA, coat plates with OVA, incubate with diluted mouse serum, and detect with an anti-mouse IgG1-HRP antibody.[8][9][10] c. For this compound-specific IgM ELISA, coat plates with recombinant this compound, incubate with diluted mouse serum, and detect with an anti-mouse IgM-HRP antibody.
Visualization of Pathways and Workflows
Caption: Signaling pathway of crystalline this compound as a type 2 adjuvant.
References
- 1. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ym1 protein crystals promote type 2 immunity | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. elkbiotech.com [elkbiotech.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for YM-1 Knockdown or Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of YM-1 (Chitinase-like 3, Chil3) knockdown and knockout mouse models, including their generation, characterization, and application in various research areas. Detailed protocols for key experiments are also provided to facilitate the use of these valuable models in studying inflammatory diseases, tissue repair, and neurological conditions.
Introduction to this compound (Chil3)
This compound, also known as chitinase-like protein 3 (Chil3), is a member of the chitinase-like protein (CLP) family. Despite its homology to chitinases, this compound lacks enzymatic activity.[1] In mice, this compound is prominently expressed by alternatively activated macrophages (M2 macrophages), neutrophils, and myeloid progenitor cells.[1][2] It serves as a key marker for M2 macrophage polarization and is implicated in a variety of physiological and pathological processes, including allergic inflammation, parasitic infections, tissue remodeling, and central nervous system (CNS) disorders.[1][3] The study of this compound function has been advanced significantly through the development of knockdown and knockout mouse models.
Generation of this compound Knockout Mice
The generation of this compound deficient mice has been successfully achieved using CRISPR-Cas9 technology.[4][5][6][7] This approach allows for precise targeting and disruption of the Chil3 gene.
Experimental Protocol: CRISPR-Cas9 Mediated Generation of Chil3 Knockout Mice
This protocol outlines the general steps for creating a Chil3 knockout mouse line using CRISPR-Cas9.
1. sgRNA Design and Synthesis:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the Chil3 gene to ensure a frameshift mutation and subsequent gene knockout.[8][9][10] Online design tools can be used to identify optimal sgRNA sequences with high on-target efficiency and low off-target potential.
-
Synthesize the designed sgRNAs and the Cas9 mRNA.
2. Preparation of CRISPR-Cas9 Reagents for Microinjection:
-
Prepare a microinjection mix containing Cas9 mRNA and the validated sgRNA(s).
-
The typical concentration for microinjection is 100 ng/µl of Cas9 mRNA and 50 ng/µl of each sgRNA in an appropriate injection buffer.
3. Zygote Microinjection:
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6 or a mixed background like CB6).
-
Microinject the CRISPR-Cas9 mix into the cytoplasm or pronucleus of the zygotes.[11]
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.
4. Genotyping and Validation of Founder Mice:
-
After birth, obtain genomic DNA from tail biopsies of the pups.
-
Perform PCR and Sanger sequencing to identify founder mice carrying mutations in the Chil3 gene.[12]
-
Validate the absence of this compound protein expression in homozygous knockout mice using techniques such as Western blot, ELISA, and immunofluorescence.[4][5][7]
Phenotypic Characterization of this compound Knockout Mice
This compound knockout mice are viable and do not display an overt abnormal phenotype under specific pathogen-free conditions. However, they exhibit altered responses in various disease models.
Quantitative Data Summary
| Parameter | Wild-Type (WT) Mice | This compound Knockout (KO) Mice | Condition | Reference |
| Total Cells in BAL Fluid | Increased | Significantly higher than WT | OVA-induced airway inflammation | [13] |
| Eosinophils in BAL Fluid | Increased | No significant difference from WT | OVA-induced airway inflammation | [13] |
| Neutrophils in BAL Fluid | Increased | Significantly decreased compared to WT | OVA-induced airway inflammation | [13] |
| B Cells in BAL Fluid | Increased | Significantly increased compared to WT | OVA-induced airway inflammation | [13] |
| IL-4 in BAL Fluid | Elevated | Higher than WT | OVA-induced airway inflammation | [14] |
| IL-5 in BAL Fluid | Elevated | Higher than WT | OVA-induced airway inflammation | [14] |
| IL-13 in BAL Fluid | Elevated | Significantly higher than WT | OVA-induced airway inflammation | [14] |
| This compound Expression (Lung) | High | Undetectable | Naive | [2] |
| This compound Expression (Spleen) | High | Undetectable | Naive | [2] |
| This compound Expression (Stomach) | Barely detectable | Not applicable | Naive | [15] |
| YM-2 Expression (Stomach) | High | Unchanged | Naive | [15] |
Applications of this compound Knockout/Knockdown Models
Allergic Airway Inflammation
This compound is highly upregulated in the lungs during allergic airway inflammation. Studies using this compound knockout mice in ovalbumin (OVA)-induced asthma models have revealed its complex role in regulating the inflammatory response.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Sensitization:
-
On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µl sterile saline.
-
-
Challenge:
-
On days 21, 22, and 23, challenge the mice by intranasal administration or inhalation of 1% OVA in sterile saline for 20-30 minutes.
-
-
Analysis (24-48 hours after the last challenge):
-
Collect bronchoalveolar lavage (BAL) fluid for cell counting and cytokine analysis.
-
Harvest lung tissue for histology and immunofluorescence.
-
Collect blood for serum IgE measurement.
-
Central Nervous System (CNS) Inflammation and Repair
This compound is expressed by microglia and macrophages in the CNS, particularly in response to injury or inflammation.[16] It is thought to play a role in neuroinflammation and tissue repair processes.[17][18][19][20] this compound knockout mice are valuable tools for investigating its function in models of stroke, multiple sclerosis (experimental autoimmune encephalomyelitis - EAE), and traumatic brain injury.
Key Experimental Protocols
Protocol: Bronchoalveolar Lavage (BAL)
Procedure:
-
Euthanize the mouse via an approved method.
-
Expose the trachea and make a small incision.
-
Insert a cannula or catheter into the trachea and secure it.
-
Instill and gently aspirate 0.5-1.0 ml of ice-cold PBS or saline into the lungs. Repeat this process 3-5 times.
-
Pool the collected BAL fluid.
-
Centrifuge the BAL fluid to separate the cells from the supernatant. The supernatant can be used for cytokine analysis (e.g., ELISA), and the cell pellet can be used for differential cell counts.
Protocol: Immunofluorescence Staining for this compound in Lung Tissue
Procedure:
-
Fix lung tissue in 4% paraformaldehyde and embed in paraffin or freeze in OCT for cryosectioning.
-
Cut 5-10 µm thick sections and mount on slides.
-
Perform antigen retrieval if using paraffin-embedded sections.
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against this compound overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
Mount the slides and visualize using a fluorescence microscope.
Protocol: Western Blot for this compound in Tissue Lysates
Procedure:
-
Homogenize tissue samples in RIPA buffer with protease inhibitors.[21]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[22][23][24]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against this compound overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Logical Relationships
This compound in M2 Macrophage Polarization
This compound is a hallmark of M2 macrophage activation, which is typically induced by the cytokines IL-4 and IL-13.
Caption: IL-4/IL-13 signaling pathway leading to M2 macrophage polarization and this compound expression.
Experimental Workflow: Generation and Analysis of this compound KO Mice
This workflow outlines the key steps from generating the knockout mouse to its application in a disease model.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular expression of murine Ym1 and Ym2, chitinase family proteins, as revealed by in situ hybridization and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of a Ym1 deficient mouse utilising CRISPR-Cas9 in CB6 embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of a Ym1 Deficient Mouse utilising CRISPR-Cas9 in CB6 Embryos | bioRxiv [biorxiv.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Generation of a Ym1 Deficient Mouse utilising CRISPR-Cas9 in CB6 Embryos | bioRxiv [biorxiv.org]
- 8. idtdna.com [idtdna.com]
- 9. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 11. CRISPR/Cas9 + AAV-mediated Intra-embryonic Gene Knocking in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyalinosis and Ym1/Ym2 Gene Expression in the Stomach and Respiratory Tract of 129S4/SvJae and Wild-Type and CYP1A2-Null B6,129 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Understanding neuroinflammation through central nervous system infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Role of Neuroinflammation | Cell Signaling Technology [cellsignal.com]
- 21. Protein extraction and western blot (mouse tissues) [protocols.io]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. m.youtube.com [m.youtube.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methods for Studying YM-1 Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, also known as Chitinase-3-like protein 3 (Chi3l3), is a rodent-specific chitinase-like protein that plays a significant role in inflammatory and immune responses.[1] Primarily secreted by activated macrophages and neutrophils, this compound is implicated in various physiological and pathological processes, including allergic inflammation, parasite infections, and tissue remodeling.[1] Understanding the protein-protein interactions of this compound is crucial for elucidating its molecular mechanisms and for the development of novel therapeutics targeting inflammatory and immune diseases.
This document provides detailed application notes and protocols for studying this compound protein interactions, tailored for researchers, scientists, and drug development professionals. The methodologies covered include established techniques for identifying and characterizing protein-protein interactions, from initial screening to in-depth biophysical analysis.
I. Identifying this compound Interacting Proteins
Several powerful techniques can be employed to identify novel interacting partners of this compound. These methods are essential for building a comprehensive map of the this compound interactome.
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry
Co-immunoprecipitation is a widely used technique to isolate a protein of interest along with its binding partners from a complex mixture, such as a cell lysate.[2] When coupled with mass spectrometry, this method allows for the identification of the co-precipitated proteins.
Application Note: Co-IP is ideal for validating suspected interactions and for discovering novel interactors in a cellular context. The success of a Co-IP experiment is highly dependent on the specificity and quality of the antibody against the "bait" protein (in this case, this compound). It is crucial to perform control experiments, such as using a non-specific IgG antibody, to distinguish true interactors from non-specific binding proteins.
Protocol: Co-Immunoprecipitation of this compound from Macrophage Cell Lysate
Materials:
-
Cultured macrophages (e.g., bone marrow-derived macrophages stimulated with IL-4 to induce this compound expression)
-
Anti-YM-1 antibody (validated for immunoprecipitation)
-
Isotype control IgG antibody (from the same host species as the anti-YM-1 antibody)
-
Protein A/G magnetic beads or agarose beads
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2X Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Microcentrifuge tubes, refrigerated centrifuge, rotator
Procedure:
-
Cell Lysis:
-
Wash cultured macrophages with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-YM-1 antibody or control IgG.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Mass Spectrometry: Elute the protein complexes by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature. Pellet the beads and immediately neutralize the eluate with Neutralization Buffer.
-
For Western Blotting: Resuspend the beads in 30 µL of 2X Laemmli sample buffer and boil for 5-10 minutes.
-
-
Analysis:
Pull-Down Assays using Recombinant this compound
Pull-down assays are an in vitro method to identify protein interactions using a purified, tagged "bait" protein. A common approach is to use a Glutathione-S-Transferase (GST)-tagged this compound protein.
Application Note: This technique is excellent for confirming direct binary protein interactions and for screening for interactors from a cell lysate or a purified protein mixture. The use of a recombinant bait protein allows for greater control over the experiment compared to Co-IP. A key control is to perform a parallel experiment with GST alone to identify proteins that bind non-specifically to the tag or the beads.
Protocol: GST Pull-Down Assay with GST-YM-1
Materials:
-
Purified GST-tagged this compound (bait protein)
-
Purified GST protein (control)
-
Glutathione-agarose or magnetic beads
-
Cell lysate containing potential prey proteins
-
Binding/Wash Buffer: PBS with 0.1% Triton X-100 and protease inhibitors
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, containing 10-20 mM reduced glutathione
Procedure:
-
Bait Protein Immobilization:
-
Incubate a defined amount of purified GST-YM-1 or GST alone with equilibrated glutathione beads in a microcentrifuge tube for 1-2 hours at 4°C on a rotator.
-
Wash the beads three times with Binding/Wash Buffer to remove unbound protein.
-
-
Binding of Prey Proteins:
-
Add cell lysate to the beads immobilized with GST-YM-1 or GST.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by adding Elution Buffer and incubating for 10-20 minutes at room temperature with gentle agitation.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a powerful genetic method for identifying binary protein-protein interactions in vivo.[6][7] In this system, the this compound protein ("bait") is fused to a DNA-binding domain (DBD) of a transcription factor, and a library of potential interacting proteins ("prey") are fused to a transcriptional activation domain (AD). An interaction between the bait and a prey protein reconstitutes a functional transcription factor, leading to the expression of reporter genes.[8]
Application Note: Y2H is a high-throughput screening method capable of identifying novel interactors from a large library of proteins. However, it is prone to false positives and false negatives. Positive interactions identified by Y2H should always be validated by an independent biochemical method, such as Co-IP or pull-down assay.
Protocol: Yeast Two-Hybrid Screening with this compound as Bait
Materials:
-
Yeast strains for Y2H screening (e.g., AH109, Y187)
-
Bait plasmid (e.g., pGBKT7) containing the this compound coding sequence
-
Prey library plasmid (e.g., pGADT7-cDNA library from a relevant cell type or tissue)
-
Yeast transformation reagents
-
Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Procedure:
-
Bait Plasmid Construction and Validation:
-
Clone the full-length this compound cDNA in-frame with the DNA-binding domain in the bait vector.
-
Transform the bait plasmid into the appropriate yeast strain and test for auto-activation of the reporter genes on selective media. A bait that auto-activates cannot be used for screening.
-
-
Library Screening:
-
Transform the prey library into the opposite mating type yeast strain.
-
Perform a yeast mating between the bait-containing strain and the prey library strain.
-
Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.
-
-
Identification of Positive Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmids to identify the interacting proteins.
-
-
Validation:
-
Re-transform the isolated prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
-
Perform a β-galactosidase assay for quantitative assessment of the interaction strength.
-
Validate the interaction using an orthogonal method like Co-IP or pull-down assay.
-
II. Characterization and Validation of this compound Interactions
Once potential interacting partners have been identified, it is essential to validate these interactions and characterize their biophysical properties.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time quantitative analysis of biomolecular interactions.[9][10] It provides kinetic data, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Application Note: SPR is a powerful tool for the detailed kinetic characterization of a direct interaction between two purified molecules. For this compound, this could involve immobilizing recombinant this compound on a sensor chip and flowing a potential interacting partner over the surface, or vice versa. This method is particularly useful for studying the interaction of this compound with non-protein ligands such as glycosaminoglycans.
Protocol: SPR Analysis of this compound Interaction with Heparin
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA chip for biotinylated ligands)
-
Purified recombinant this compound
-
Heparin or other glycosaminoglycans
-
Running Buffer (e.g., HBS-EP+: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., a pulse of high salt or low pH solution)
Procedure:
-
Ligand Immobilization:
-
Immobilize heparin onto the sensor chip surface according to the manufacturer's instructions. A common method is to use biotinylated heparin on a streptavidin-coated (SA) chip.[11]
-
A reference flow cell should be prepared by blocking with biotin to subtract non-specific binding.
-
-
Analyte Injection:
-
Inject a series of concentrations of purified this compound (analyte) over the heparin-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time.
-
-
Dissociation:
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound from heparin.
-
-
Regeneration:
-
Inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the described experimental protocols.
| Method | Bait Protein | Prey Protein/Ligand | Interaction Parameter | Value | Reference |
| SPR | This compound | Heparin | KD (Equilibrium Dissociation Constant) | 2-320 nM | [12][13] |
| ka (Association Rate Constant) | 104 - 106 M-1s-1 | ||||
| kd (Dissociation Rate Constant) | 10-3 - 10-5 s-1 | ||||
| Y2H | This compound | Protein X | β-galactosidase activity (Miller units) | > 50 | |
| Co-IP | This compound | EGFR | % Co-immunoprecipitated | 5-10% |
Note: The values in this table are illustrative and will vary depending on the specific interacting partners and experimental conditions.
Signaling Pathways and Experimental Workflows
This compound Upstream Signaling Pathway
This compound expression is primarily induced by T-helper 2 (Th2) cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). This signaling cascade involves the activation of the STAT6 and PPAR-γ transcription factors.
Caption: Upstream signaling pathway leading to this compound expression.
Experimental Workflow for this compound Interactor Identification
The following workflow illustrates a logical progression for identifying and validating this compound protein interactions.
Caption: A typical experimental workflow for studying this compound protein interactions.
Logical Relationship of Interaction Methods
The choice of method depends on the research question, ranging from large-scale discovery to detailed quantitative analysis.
Caption: Relationship between different methods for studying protein interactions.
Conclusion
The study of this compound protein interactions is a rapidly evolving field with significant implications for understanding and treating a range of diseases. The methods and protocols outlined in this document provide a comprehensive guide for researchers to identify, validate, and characterize the this compound interactome. A multi-faceted approach, combining discovery-oriented techniques with rigorous biophysical validation, will be key to unraveling the complex biological functions of this important immunomodulatory protein.
References
- 1. Proteoglycans and Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 4. Advances in protein complex analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Next-Generation Yeast Two-Hybrid Screening to Discover Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 8. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 9. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 10. Surface Plasmon Resonance Analysis of Heparin-Binding Angiogenic Growth Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Structural Features of Heparin and Its Interactions With Cellular Prion Protein Measured by Surface Plasmon Resonance [frontiersin.org]
- 12. Kinetic studies on the interactions of heparin and complement proteins using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing YM-1 Immunohistochemistry: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their YM-1 immunohistochemistry (IHC) protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it typically expressed?
A1: this compound, also known as Chitinase 3-like 3 (Chi3l3), is a secreted lectin with a molecular weight of approximately 45 kDa.[1] It is primarily produced by activated macrophages, particularly during inflammatory and allergic responses, and is also found in neutrophils.[1] this compound plays a role in the Th2 immune response, tissue repair, and remodeling.
Q2: Which type of tissue samples are suitable for this compound IHC?
A2: this compound IHC is commonly performed on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Frozen tissue sections can also be used, though protocols may vary.
Q3: What are the critical steps in a this compound IHC protocol?
A3: The critical steps for successful this compound IHC include proper tissue fixation, antigen retrieval to unmask the epitope, blocking of endogenous enzymes and non-specific binding sites, optimization of the primary antibody concentration, and selection of a suitable detection system.
Troubleshooting Guide
This guide addresses common issues encountered during this compound IHC experiments in a question-and-answer format.
Weak or No Staining
Q: I am not getting any staining or the signal is very weak. What are the possible causes and solutions?
A: Weak or no staining can result from several factors. Below is a table summarizing potential causes and recommended solutions.
| Possible Cause | Solution |
| Improper Tissue Fixation | Over-fixation can mask the antigen epitope. Ensure fixation time is optimized. If issues persist, try a different fixation method.[2] |
| Incorrect Antigen Retrieval | The method, buffer pH, and heating time/temperature are critical. For this compound, heat-induced epitope retrieval (HIER) with a Tris/EDTA buffer at pH 9.0 is often recommended. Experiment with different buffers (e.g., Citrate buffer, pH 6.0) and heating conditions.[3] |
| Inactive Primary Antibody | Verify the antibody's expiration date and ensure it has been stored correctly. Repeated freeze-thaw cycles can damage the antibody.[4] Run a positive control to confirm antibody activity. |
| Suboptimal Primary Antibody Concentration | The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Start with the dilution recommended on the antibody datasheet and test a range of concentrations. |
| Insufficient Incubation Time | Increase the primary antibody incubation time. Overnight incubation at 4°C often improves signal intensity. |
| Inactive Detection System | Ensure all components of the detection system are fresh and active. If using an HRP-based system, be aware that sodium azide is an inhibitor and should not be present in the buffers.[5] |
High Background Staining
Q: I am observing high background staining, which is obscuring the specific signal. How can I reduce it?
A: High background staining can be caused by several factors. The following table outlines common causes and solutions.
| Possible Cause | Solution |
| Endogenous Peroxidase Activity | If using an HRP-conjugated secondary antibody, endogenous peroxidases in tissues like the liver and kidney, or in red blood cells, can produce a false positive signal. Block endogenous peroxidase activity by incubating the slides in a 0.3% hydrogen peroxide solution for 10-15 minutes.[6] |
| Non-specific Antibody Binding | The primary or secondary antibody may be binding non-specifically to tissue components. Increase the concentration and/or duration of the blocking step. Use a blocking serum from the same species as the secondary antibody.[5] |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to non-specific binding. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio. |
| Issues with Secondary Antibody | The secondary antibody may be cross-reacting with the tissue. Use a pre-adsorbed secondary antibody. Run a control slide without the primary antibody to check for non-specific binding of the secondary antibody.[7] |
| Inadequate Washing | Insufficient washing between steps can leave behind unbound antibodies, leading to high background. Increase the number and duration of washes. |
| Tissue Drying | Allowing the tissue section to dry out at any point during the staining process can cause high background.[5][7] |
Experimental Protocols
Key Experiment: Optimizing Primary Antibody Dilution
This protocol outlines the steps to determine the optimal dilution for your this compound primary antibody.
-
Prepare a series of dilutions of your this compound primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000) in a suitable antibody diluent. The manufacturer's datasheet can provide a starting point.
-
Use identical tissue sections for each dilution to ensure consistency.
-
Follow your standard IHC protocol for deparaffinization, rehydration, antigen retrieval, and blocking.
-
Incubate each slide with a different antibody dilution for the same amount of time (e.g., 1 hour at room temperature or overnight at 4°C).
-
Wash the slides thoroughly.
-
Apply the secondary antibody and detection system consistently across all slides.
-
Develop the chromogen for the same amount of time for all slides.
-
Counterstain and mount the slides.
-
Examine the slides under a microscope and compare the specific staining intensity versus the background staining for each dilution. The optimal dilution will be the one that provides strong specific staining with minimal background.
Visualizing Experimental Workflows
Logical Relationship: Troubleshooting Weak or No Staining
Caption: Troubleshooting workflow for weak or no this compound staining.
Experimental Workflow: Standard this compound IHC Protocol
Caption: A standard workflow for this compound immunohistochemistry.
References
- 1. stemcell.com [stemcell.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 4. IHC Troubleshooting | Proteintech Group [ptglab.co.jp]
- 5. bosterbio.com [bosterbio.com]
- 6. Blocking Endogenous Peroxidase - IHC WORLD [ihcworld.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving Recombinant YM-1 Protein Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression and purification of recombinant YM-1 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound protein, and why is its recombinant production important?
A1: this compound, also known as Chitinase-like protein 3 (Chil3), is a rodent-specific lectin that belongs to the glycoside hydrolase family 18 but lacks chitinase activity.[1][2] It is primarily secreted by activated macrophages and neutrophils and serves as a marker for alternative (M2) macrophage activation.[2] this compound is involved in various physiological and pathological processes, including inflammation, immune regulation, and tissue remodeling.[2][3] Recombinant this compound is crucial for studying its biological functions, understanding its role in disease, and for potential therapeutic applications.
Q2: What are the main challenges in producing recombinant this compound protein?
A2: The primary challenges in producing recombinant this compound include:
-
Expression System Choice: As a secreted mammalian protein, achieving proper folding and potential post-translational modifications (PTMs) can be difficult in bacterial systems, often leading to insoluble inclusion bodies.
-
Low Yield: Obtaining high yields of soluble and functional this compound can be challenging, irrespective of the expression system used.
-
Protein Aggregation and Crystallization: this compound has a natural tendency to form crystals, which can complicate purification and handling.[4][5]
-
Lack of a Direct Human Ortholog: Being rodent-specific, there is no direct human equivalent, which can limit the availability of established protocols and reagents.[6]
Q3: Which expression system is best for producing recombinant this compound?
A3: The optimal expression system depends on the intended application of the protein.
-
Mammalian Expression Systems (e.g., HEK293, CHO cells): These are the preferred systems for producing functional, secreted this compound with appropriate post-translational modifications.[4][7] They are more likely to yield properly folded and active protein.
-
Bacterial Expression Systems (e.g., E. coli): While offering advantages of speed and low cost, expressing this compound in E. coli is challenging due to the lack of PTM machinery and the high probability of forming inactive, insoluble inclusion bodies.[8] This system may be suitable for producing this compound for applications where PTMs are not critical, such as for antibody production, but would require robust solubilization and refolding protocols.
-
Yeast Expression Systems (e.g., Pichia pastoris): Yeast systems like Pichia pastoris can be a good compromise, offering higher yields than mammalian cells and the capability for some PTMs, including glycosylation.[5] They are also capable of secreting the protein, which simplifies purification.
Troubleshooting Guides
Section 1: Low or No Expression of Recombinant this compound
| Problem | Potential Cause | Recommended Solution |
| No detectable this compound protein in mammalian cells (e.g., HEK293) | 1. Inefficient Transfection: Poor DNA quality, suboptimal DNA:transfection reagent ratio, or unhealthy cells can lead to low transfection efficiency.[6] 2. Vector Design Issues: The construct may lack a proper signal peptide for secretion, or the promoter may not be optimal for the chosen cell line.[6] 3. Protein Degradation: Secreted this compound may be degraded by proteases in the culture medium.[6] | 1. Optimize Transfection: Use high-purity plasmid DNA. Optimize the DNA:PEI (or other reagent) ratio. Ensure cells are healthy, in the logarithmic growth phase, and at the recommended confluency (70-90%).[6] 2. Vector Optimization: Use a vector with a strong promoter (e.g., CMV) and a validated signal peptide (e.g., mouse IgH signal peptide).[7] 3. Minimize Proteolysis: Reduce serum concentration in the medium post-transfection (e.g., from 10% to 1-2%) if cells can tolerate it.[6] Consider using serum-free media formulations. |
| No detectable this compound protein in bacterial cells (e.g., E. coli) | 1. Codon Bias: The this compound gene contains codons that are rare in E. coli, leading to translational stalling and low expression.[9] 2. Protein Toxicity: Overexpression of a foreign protein can be toxic to E. coli, leading to cell death or slow growth. 3. mRNA Instability: The mRNA transcript of this compound may be unstable in E. coli. | 1. Codon Optimization: Synthesize a this compound gene with codons optimized for E. coli expression.[9] 2. Tighter Expression Control: Use an expression vector with a tightly regulated promoter (e.g., pBAD) to minimize basal expression before induction. 3. mRNA Stabilization: Codon optimization algorithms often also consider mRNA secondary structures that can affect stability. |
| Low yield of secreted this compound from mammalian cells | 1. Suboptimal Culture Conditions: Non-ideal temperature, pH, or nutrient levels in the culture medium. 2. Insufficient Cell Density: Low cell density at the time of harvest will result in a lower total yield. 3. Inefficient Secretion: The signal peptide may not be efficiently recognized or cleaved. | 1. Optimize Culture Conditions: Ensure optimal pH, temperature (37°C), and CO2 levels (5%). Use a high-quality culture medium.[10] 2. Increase Cell Density: For suspension cultures, grow cells to a higher density before harvesting the conditioned medium.[10] 3. Use a Different Signal Peptide: If secretion is poor, consider cloning the this compound coding sequence with a different, highly efficient signal peptide.[6] |
Section 2: this compound is Expressed but Insoluble (Inclusion Bodies in E. coli)
| Problem | Potential Cause | Recommended Solution |
| This compound forms inclusion bodies in E. coli | 1. High Expression Rate: Rapid protein synthesis overwhelms the cellular folding machinery, leading to aggregation.[8] 2. Lack of Post-Translational Modifications: this compound may require PTMs for proper folding that are absent in E. coli. 3. Unfavorable Redox Environment: The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which may be necessary for this compound folding. | 1. Reduce Expression Rate: Lower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight). Reduce the inducer concentration (e.g., IPTG to 0.1-0.5 mM). 2. Use a Eukaryotic System: If PTMs are critical, switch to a mammalian, insect, or yeast expression system. 3. Periplasmic Expression: Target this compound to the periplasm using a suitable signal peptide. The periplasm has a more oxidizing environment that facilitates disulfide bond formation.[11] |
| Difficulty in solubilizing this compound inclusion bodies | 1. Ineffective Denaturants: The chosen denaturant (e.g., urea, guanidinium hydrochloride) is not strong enough to fully solubilize the aggregates. 2. Protein Precipitation during Solubilization: The protein precipitates upon dilution of the denaturant. | 1. Optimize Solubilization Buffer: Use 6-8 M guanidinium hydrochloride or 8 M urea in a buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds.[1][12] 2. Maintain High Denaturant Concentration: Ensure the denaturant concentration remains high enough to keep the protein unfolded during initial purification steps. |
| Low recovery of active this compound after refolding | 1. Aggregation during Refolding: The protein aggregates upon removal of the denaturant. 2. Incorrect Refolding Conditions: The buffer composition (pH, ionic strength, additives) is not optimal for proper folding. | 1. Optimize Refolding Method: Use methods like dialysis or rapid dilution into a large volume of refolding buffer to minimize aggregation.[13] 2. Use Refolding Additives: Include additives in the refolding buffer that can assist in proper folding, such as L-arginine, glycerol, or non-detergent sulfobetaines. A redox shuffling system (e.g., reduced and oxidized glutathione) can help with proper disulfide bond formation. |
Section 3: Issues During this compound Purification
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates or crystallizes during purification | 1. High Protein Concentration: this compound has a high propensity to crystallize, especially at high concentrations.[4][5] 2. Suboptimal Buffer Conditions: The pH, ionic strength, or additives in the purification buffers may promote aggregation or crystallization.[14] 3. Temperature Effects: Temperature can influence protein solubility and the propensity to crystallize.[14] | 1. Control Protein Concentration: Avoid excessively concentrating the protein. If concentration is necessary, do it in a controlled manner and be prepared to proceed immediately to the next step. 2. Optimize Buffer Conditions: Screen different buffer conditions (pH, salt concentration) to find those that maintain this compound solubility. A common buffer for initial purification is 20 mM Tris pH 8.0.[4][5] For crystallization, a buffer of pH 4.6 (1 M Na-acetate) has been used.[4][5] 3. Maintain a Consistent Temperature: Perform purification steps at a consistent temperature, typically 4°C, to minimize temperature-induced precipitation.[14] |
| Low purity of the final this compound protein | 1. Inefficient Chromatography: The chosen chromatography resin or elution conditions are not providing sufficient separation. 2. Co-purification of Contaminants: Host cell proteins or other contaminants are co-eluting with this compound. 3. Proteolytic Degradation: this compound is being degraded during purification, leading to multiple bands on a gel. | 1. Optimize Chromatography Protocol: Use a multi-step purification strategy. For secreted this compound from mammalian cells, a combination of ion-exchange chromatography (e.g., Q Sepharose) followed by size-exclusion chromatography is effective.[4][5] 2. Add Wash Steps: Include additional or more stringent wash steps in your chromatography protocol to remove non-specifically bound proteins. 3. Add Protease Inhibitors: Include a protease inhibitor cocktail in your lysis and purification buffers to prevent degradation.[15] |
Quantitative Data on Recombinant Protein Expression
While specific quantitative data for recombinant this compound protein yield under varying conditions is not extensively available in the literature, the following tables provide a general comparison of different expression systems and the impact of culture conditions on recombinant protein yield.
Table 1: Comparison of Typical Recombinant Protein Yields in Different Expression Systems
| Expression System | Typical Yield Range | Key Advantages | Key Disadvantages |
| E. coli | 1-10 g/L | Fast, inexpensive, high density cultures | No PTMs, inclusion body formation |
| Yeast (Pichia pastoris) | Several grams per liter (up to 10 g/L for some proteins) | Eukaryotic PTMs, high-density fermentation, secretion | Hyper-glycosylation can be an issue |
| Insect Cells (Baculovirus) | 100 mg/L to over 1 g/L | Complex PTMs similar to mammalian cells | Slower and more expensive than yeast/bacteria |
| Mammalian Cells (HEK293, CHO) | 1-5 g/L (up to 10 g/L in optimized systems) | Human-like PTMs, proper protein folding | Slow, expensive, lower yields than microbial systems |
Data compiled from multiple sources.[9][16]
Table 2: General Effects of Expression Conditions on Recombinant Protein Yield and Solubility in E. coli
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Solubility |
| Temperature | Decrease from 37°C to 18-25°C | May decrease overall yield | Generally increases |
| Inducer (IPTG) Concentration | Decrease from 1 mM to 0.1-0.5 mM | May decrease overall yield | Generally increases |
| Codon Optimization | Optimized for E. coli | Generally increases | May increase |
| Fusion Tag | Addition of a solubility-enhancing tag (e.g., MBP, NusA) | Variable | Generally increases |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant this compound in HEK293 Cells
This protocol is adapted from a published study that successfully produced recombinant this compound.[4][5][7]
1. Vector Construction and DNA Preparation:
-
Clone the codon-optimized DNA sequence for murine this compound (e.g., residues 22-398 of UniProt ID O35744) into a mammalian expression vector with a strong promoter (e.g., pCAGG).
-
Include a signal peptide for secretion (e.g., mouse IgH signal peptide) at the N-terminus.
-
Prepare high-purity, endotoxin-free plasmid DNA for transfection.
2. Cell Culture and Transfection:
-
Culture FreeStyle 293-F cells in suspension in a suitable serum-free medium.
-
Transfect the cells with the this compound expression vector at a DNA concentration of 1 µg/mL using a suitable transfection reagent like polyethylenimine (PEI) at a 2-fold excess.[4][5]
-
Incubate the transfected cells for 4 days to allow for protein expression and secretion into the medium.
3. Purification of Secreted this compound:
-
Harvest the conditioned medium by centrifuging to remove cells and debris, followed by filtration.
-
Dialyze the conditioned medium against 20 mM Tris pH 8.0.[4][5]
-
Apply the dialyzed medium to a Q Sepharose anion exchange chromatography column.
-
Elute the bound this compound protein using a salt gradient.
-
Pool the fractions containing this compound and further purify using size-exclusion chromatography with phosphate-buffered saline (PBS) as the running buffer.[4][5]
-
Assess the purity of the final protein by SDS-PAGE.
4. (Optional) Crystallization of this compound:
-
Concentrate the purified this compound protein to 3-4 mg/mL.
-
To induce crystallization, incubate the protein solution with 1 M Na-acetate buffer pH 4.6 at a 1:10 (v/v) ratio of buffer to protein.[4][5]
-
Agitate the solution gently over 24 hours. The formation of crystals will result in a cloudy suspension.[4][5]
Visualizations
Signaling Pathway for this compound Expression
Caption: IL-4/IL-13 signaling pathway leading to the transcription of the this compound (Chil3) gene.
General Experimental Workflow for Recombinant Protein Production
References
- 1. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 2. static.igem.org [static.igem.org]
- 3. Expression, Solubilization, Refolding and Final Purification of Recombinant Proteins as Expressed in the form of "Classical Inclusion Bodies" in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of Recombinant Proteins in the Methylotrophic Yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 8. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 10. Optimized Recombinant Production of Secreted Proteins Using Human Embryonic Kidney (HEK293) Cells Grown in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein fusion tags for efficient expression and purification of recombinant proteins in the periplasmic space of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. biolscigroup.us [biolscigroup.us]
- 15. arrow.tudublin.ie [arrow.tudublin.ie]
- 16. biopharminternational.com [biopharminternational.com]
Technical Support Center: YM-1 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing YM-1 protein aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound protein and why is its aggregation a concern?
A1: this compound, also known as chitinase-like protein 3 (Chil3), is a rodent-specific chitinase-like protein that lacks enzymatic activity.[1][2] It is primarily expressed by alternatively activated macrophages (M2), neutrophils, and other cells, particularly in the context of type 2 inflammation.[1][3][4][5] this compound aggregation is a significant concern as it can lead to the formation of crystals, which may cause experimental artifacts, loss of protein function, and can impact immunological studies, as the crystalline form has been shown to have different biological effects than the soluble form.[3][5][6]
Q2: What are the primary factors that induce this compound protein aggregation?
A2: The primary factors known to induce this compound protein aggregation and crystallization are:
-
High Protein Concentration: Like many proteins, high concentrations of this compound can increase the likelihood of aggregation.
-
Low pH: Acidic conditions have been shown to promote the crystallization of recombinant this compound.[3]
-
Low Temperature: Incubation at low temperatures (e.g., 4°C) can facilitate the spontaneous crystallization of this compound.[3]
-
Pathological In Vivo Environments: In vivo, this compound crystals are often found in environments with high this compound expression, such as in the lungs during allergic inflammation or parasitic infections.[1][7]
Q3: How can I detect this compound protein aggregation in my sample?
A3: this compound aggregation can be detected through several methods:
-
Visual Inspection: The formation of a cloudy or precipitated solution can be an initial indicator of aggregation.
-
Light Microscopy: Crystalline aggregates of this compound can often be visualized under a light microscope.
-
Dynamic Light Scattering (DLS): DLS can be used to detect the presence of soluble aggregates and larger particles in the solution.
-
Size Exclusion Chromatography (SEC): Aggregated protein will elute earlier than the soluble monomer in a SEC column.[8]
-
SDS-PAGE: In some cases, aggregates may not be fully denatured by SDS and can appear as higher molecular weight bands or remain in the stacking gel.
Troubleshooting Guides
Recombinant this compound Expression and Purification
Problem: My recombinant this compound is forming inclusion bodies in E. coli.
| Potential Cause | Troubleshooting Suggestion |
| High expression rate | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG). |
| Incorrect disulfide bond formation | Co-express with chaperones or express in the cytoplasm of origami strains. Add reducing agents like DTT or BME to the lysis buffer. |
| Protein is not folding correctly | Try expressing this compound with a solubility-enhancing fusion tag (e.g., GST, MBP, SUMO). |
Problem: My purified this compound protein is aggregating during or after purification.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate buffer conditions | Maintain a neutral to slightly basic pH (e.g., pH 7.5-8.5) during purification and in the final storage buffer. Screen different buffer systems (e.g., Tris, HEPES, PBS). |
| High protein concentration | Perform purification steps at a lower protein concentration. If a high final concentration is required, add stabilizing excipients. |
| Temperature fluctuations | Perform all purification steps at 4°C to minimize thermal stress.[1] |
| Oxidation of cysteine residues | Include a reducing agent such as DTT or TCEP (1-5 mM) in the purification buffers. |
This compound Protein Storage and Handling
Problem: My stored this compound protein solution becomes cloudy over time.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal storage buffer | Store this compound in a buffer containing stabilizing additives. See the table below for recommended additives. |
| Freeze-thaw cycles | Aliquot the purified protein into single-use volumes to avoid repeated freezing and thawing.[1] |
| Low temperature induced crystallization | For short-term storage, consider keeping the protein at 4°C with a stabilizing cocktail. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. |
| Protein concentration is too high for the buffer conditions | Dilute the protein to a lower concentration (e.g., < 1 mg/mL) before long-term storage if aggregation is persistent. |
Data Presentation: Additives for Preventing this compound Aggregation
The following table summarizes common additives that can be tested to prevent protein aggregation. While not all have been specifically validated for this compound, they are generally effective for a wide range of proteins.
| Additive Category | Additive | Typical Concentration | Mechanism of Action |
| Polyols/Sugars | Glycerol | 5-50% (v/v) | Increases solvent viscosity and stabilizes the native protein structure. |
| Sucrose | 0.25-1 M | Excluded from the protein surface, promoting a more compact, stable state. | |
| Trehalose | 0.1-1 M | Stabilizes protein structure and protects against thermal stress.[9] | |
| Amino Acids | L-Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic patches on the protein surface. |
| L-Glutamate | 50-500 mM | Often used in combination with L-arginine to enhance solubility. | |
| Salts | NaCl or KCl | 50-500 mM | Modulates ionic strength, which can affect protein solubility. Optimal concentration is protein-dependent. |
| Detergents | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Low concentrations of non-ionic detergents can prevent hydrophobic interactions that lead to aggregation. |
Experimental Protocols
Recombinant this compound Production and Purification
This protocol is adapted from a published method for producing recombinant this compound in mammalian cells.[3]
-
Expression Vector: A synthetic codon-optimized DNA sequence for murine this compound is cloned into a mammalian expression vector, such as pCAGG, with a suitable signal peptide for secretion.
-
Cell Culture and Transfection: FreeStyle 293-F cells are grown in suspension. The cells are transfected with the this compound expression vector using a transfection reagent like polyethylenimine (PEI).
-
Protein Expression and Collection: The conditioned medium containing the secreted recombinant this compound is collected 4 days after transfection and filtered to remove cells and debris.
-
Dialysis: The collected medium is dialyzed against a buffer of 20 mM Tris, pH 8.0.
-
Anion Exchange Chromatography: The dialyzed medium is loaded onto a Q Sepharose anion exchange column. The column is washed, and this compound is eluted using a salt gradient.
-
Size Exclusion Chromatography: The fractions containing this compound are pooled and further purified using a size-exclusion chromatography column with phosphate-buffered saline (PBS) as the running buffer.[3]
-
Purity and Endotoxin Check: The purity of the final protein is assessed by SDS-PAGE, and endotoxin levels are measured to ensure they are low.
In Vitro Crystallization of this compound
This protocol can be used to intentionally crystallize this compound for structural or functional studies.[3]
-
Protein Concentration: Purified this compound is concentrated to 3-4 mg/mL.
-
Crystallization Buffer: A 1 M sodium acetate buffer with a pH of 4.6 is prepared.
-
Incubation: The this compound protein solution is mixed with the sodium acetate buffer at a 10:1 (v/v) ratio.
-
Agitation and Incubation: The solution is incubated for 24 hours with occasional gentle agitation (e.g., inverting the tube). The solution will turn cloudy as crystals form.[3]
Visualizations
This compound Expression Signaling Pathway
The expression of this compound is significantly upregulated by the cytokines IL-4 and IL-13 through the STAT6 signaling pathway.[1][10]
Caption: IL-4/IL-13 signaling pathway leading to this compound expression.
Experimental Workflow for Preventing this compound Aggregation
This workflow outlines a logical approach to troubleshooting and preventing this compound aggregation during protein production.
Caption: Troubleshooting workflow for this compound protein aggregation.
References
- 1. echemi.com [echemi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Effects of Glycosylation on the Stability of Protein Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. WO2002057296A1 - A method for refolding of proteins - Google Patents [patents.google.com]
- 9. mbd.modares.ac.ir [mbd.modares.ac.ir]
- 10. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Lysis for YM-1 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the detection of YM-1 (Chitinase-3-like protein 1, CHI3L1).
Frequently Asked Questions (FAQs)
Q1: What is the optimal lysis buffer for extracting this compound protein?
A1: The ideal lysis buffer depends on the subcellular location of your this compound protein of interest and the downstream application. For whole-cell extracts containing this compound, a Radioimmunoprecipitation Assay (RIPA) buffer is a robust and commonly used option.[1][2][3][4][5][6] RIPA buffer is effective for extracting cytoplasmic, membrane, and nuclear proteins due to its inclusion of both non-ionic and ionic detergents.[5][6] For cytoplasmic or membrane-bound this compound, a buffer containing NP-40 or Triton X-100 is also a popular choice.[4] If you are concerned about disrupting protein-protein interactions, a milder buffer without strong ionic detergents like SDS may be preferable.
Q2: Why is it crucial to add protease inhibitors to the lysis buffer?
A2: During cell lysis, proteases are released from cellular compartments and can rapidly degrade your target protein, this compound.[7] The addition of a protease inhibitor cocktail to your lysis buffer is essential to prevent this degradation and ensure the integrity of your protein sample.[7][8] These cocktails contain a mixture of inhibitors that target various classes of proteases.[7][9] For optimal protection, protease inhibitors should be added fresh to the lysis buffer immediately before use.[2][3][10]
Q3: Should I use physical disruption methods in addition to a lysis buffer?
A3: Combining chemical lysis with physical disruption can enhance protein extraction efficiency, especially for tissues.[11] Methods like sonication or homogenization can help to break open cells and shear DNA, reducing the viscosity of the lysate.[10][12][13] However, it is important to perform these steps on ice to prevent sample heating, which can lead to protein denaturation.[12]
Q4: How can I improve the yield of this compound from my cell or tissue samples?
A4: To maximize your this compound yield, ensure you are using a sufficient volume of lysis buffer for your cell pellet or tissue weight.[3][11] For cultured cells, a general guideline is to use 1 mL of lysis buffer per 10^7 to 10^8 cells.[3][4][12] For tissues, approximately 300-500 µL of lysis buffer per 5-10 mg of tissue is a good starting point.[11] Additionally, ensuring complete cell lysis through a combination of appropriate buffer selection, incubation on ice with agitation, and physical disruption methods like sonication can significantly improve your yield.[3][11][12][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No this compound Signal | Incomplete cell lysis. | - Use a stronger lysis buffer, such as RIPA buffer.[14] - Increase incubation time in lysis buffer on ice with agitation.[3][13] - Incorporate physical disruption methods like sonication or homogenization.[10][12] |
| Protein degradation. | - Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[2][7][8][15] - Keep samples on ice at all times during the lysis procedure.[3][11][12] | |
| Low protein concentration in the lysate. | - Start with a larger number of cells or a greater amount of tissue. - Reduce the volume of lysis buffer to obtain a more concentrated lysate.[11] | |
| Multiple Bands on Western Blot | Protein degradation. | - Ensure adequate protease inhibitors were used.[7][16] - Minimize freeze-thaw cycles of the lysate.[13] |
| Non-specific antibody binding. | - Optimize antibody concentrations and blocking conditions. | |
| Inconsistent Results in ELISA | Incomplete or variable cell lysis. | - Standardize the lysis protocol, ensuring consistent buffer volume, incubation time, and physical disruption for all samples. |
| Interference from lysis buffer components. | - Ensure the chosen lysis buffer is compatible with your ELISA kit. Some detergents can interfere with antigen-antibody binding.[17] Consider buffer exchange or dilution of the lysate. |
Data Presentation
Table 1: Comparison of Common Lysis Buffer Components
| Component | Type | Function | Common Concentration | Notes |
| Tris-HCl | Buffering Agent | Maintains a stable pH to prevent protein denaturation.[2] | 20-50 mM | A pH of 7.4-8.0 is typically used.[4] |
| NaCl | Salt | Maintains ionic strength and prevents non-specific protein aggregation.[2] | 150 mM | |
| NP-40 / Triton X-100 | Non-ionic Detergent | Solubilizes membrane proteins.[4] | 1.0% | Generally considered a milder detergent.[1] |
| Sodium Deoxycholate | Ionic Detergent | Aids in protein solubilization.[4] | 0.5% | Can disrupt protein-protein interactions. |
| SDS | Ionic Detergent | Strong detergent for complete protein denaturation and solubilization.[4] | 0.1% | Can denature proteins, which may affect some downstream assays.[1] |
| EDTA | Chelating Agent | Inhibits metalloproteases.[16] | 1-5 mM | Can be incompatible with some downstream applications like 2D electrophoresis.[8] |
Table 2: Common Protease Inhibitor Cocktail Components
| Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF / PMSF | Serine Proteases | 1 mM |
| Aprotinin | Serine Proteases | 800 nM |
| Bestatin | Aminopeptidases | 50 µM |
| E-64 | Cysteine Proteases | 15 µM |
| Leupeptin | Serine and Cysteine Proteases | 20 µM |
| Pepstatin A | Aspartic Proteases | 10 µM |
| Concentrations are based on a 1X final concentration of a typical commercial cocktail.[8] |
Experimental Protocols
Protocol 1: Cell Lysis for Western Blotting
-
Cell Preparation:
-
Lysis:
-
Add ice-cold RIPA buffer with freshly added protease inhibitor cocktail to the cells (e.g., 1 mL per 10^7 cells).[3][10][12]
-
For adherent cells, scrape the cells from the dish.[10][12] For suspension cells, resuspend the pellet.[12]
-
Incubate the lysate on ice for 20-30 minutes with gentle agitation.[3][13]
-
-
Clarification:
-
Quantification and Storage:
Protocol 2: Cell Lysis for ELISA
-
Cell Preparation:
-
Wash and pellet suspension cells as described for Western blotting.[17]
-
-
Lysis:
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to remove insoluble material.[18]
-
-
Quantification and Analysis:
Visualizations
Caption: this compound expression is induced by IL-4/IL-13 via the STAT6 and PPARγ pathways, and this compound itself can activate downstream signaling including Akt, MAPK, and NF-κB.
Caption: Experimental workflow for this compound detection from cell lysis to downstream analysis by Western Blot or ELISA.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 3. nsjbio.com [nsjbio.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. bosterbio.com [bosterbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. goldbio.com [goldbio.com]
- 10. origene.com [origene.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad.com [bio-rad.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. fn-test.com [fn-test.com]
- 18. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
Technical Support Center: Refining YM-1 Quantification in Bronchoalveolar Lavage (BAL) Fluid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of YM-1 in bronchoalveolar lavage (BAL) fluid.
Frequently Asked Questions (FAQs)
Q1: What is the significance of measuring this compound in BAL fluid?
A1: this compound, also known as Chitinase-3-like protein 3 (Chi3l3), is a secreted lectin primarily expressed by alternatively activated macrophages (M2 macrophages), neutrophils, and epithelial cells in rodents.[1][2] Its levels in BAL fluid can serve as a biomarker for type 2 immune responses, allergic inflammation, and parasitic infections in the lungs.[2][3][4] Monitoring this compound concentrations can provide insights into disease pathogenesis and the efficacy of therapeutic interventions.
Q2: What are the primary methods for quantifying this compound in BAL fluid?
A2: The most common methods for quantifying this compound protein in BAL fluid are Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.[5][6] ELISA is generally preferred for quantifying soluble this compound levels due to its high sensitivity and throughput, while Western Blotting is useful for confirming protein identity and assessing protein integrity.
Q3: How should BAL fluid be collected and processed for this compound quantification?
A3: Proper collection and processing of BAL fluid are critical for accurate this compound quantification. It is recommended to perform the lavage with a sterile, balanced salt solution, and to keep the collected fluid on ice to minimize protein degradation.[6][7] The fluid should be centrifuged to separate the cellular components from the supernatant.[7][8] For long-term storage, the supernatant should be aliquoted and stored at -80°C.[7][8] It is also advisable to add protease inhibitors to the collection buffer to prevent the degradation of this compound.[6][9]
Q4: What are the expected concentrations of this compound in mouse BAL fluid?
A4: The concentration of this compound in BAL fluid can vary significantly depending on the mouse strain, age, and disease model. In healthy mice, this compound levels are generally low. However, in models of allergic airway inflammation (e.g., ovalbumin-induced asthma), this compound levels in BAL fluid have been shown to be significantly increased.[4][5]
Troubleshooting Guides
ELISA for this compound in BAL Fluid
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Inactive reagents (antibody, conjugate, substrate). | Ensure all reagents are within their expiration date and have been stored correctly. Test reagent activity with a positive control. |
| Insufficient this compound concentration in the sample. | Concentrate the BAL fluid using methods like ultrafiltration. Ensure the sample collection and storage were optimal to prevent degradation. | |
| Incorrect assay procedure (e.g., wrong incubation times/temperatures). | Carefully review and follow the ELISA kit protocol. Ensure all incubation steps are performed as specified. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| High concentration of detection antibody. | Titrate the detection antibody to determine the optimal concentration. | |
| Matrix effects from BAL fluid components. | Dilute the BAL fluid samples in the assay buffer to minimize interference from other proteins and lipids.[10] | |
| High Coefficient of Variation (CV%) | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique for all samples and standards. |
| Plate reader issues. | Ensure the plate reader is calibrated and set to the correct wavelength. | |
| Inadequate plate washing. | Ensure uniform and thorough washing of all wells. An automated plate washer can improve consistency. |
Western Blot for this compound in BAL Fluid
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Low abundance of this compound in BAL fluid. | Concentrate the BAL fluid supernatant. Consider immunoprecipitation to enrich for this compound. |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage/current). Use a PVDF membrane, which generally has a higher binding capacity. Confirm transfer efficiency with Ponceau S staining. | |
| Low antibody affinity or concentration. | Use a validated anti-YM-1 antibody. Optimize the primary and secondary antibody concentrations and incubation times. | |
| Non-specific Bands | High antibody concentration. | Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). | |
| Contamination of samples. | Ensure proper sample handling to avoid cross-contamination. | |
| Inconsistent Band Intensity | Uneven protein loading. | Accurately determine the total protein concentration of each BAL fluid sample using a protein assay (e.g., BCA) and load equal amounts. Use a loading control (e.g., albumin) to normalize the results. |
| Air bubbles during transfer. | Ensure no air bubbles are trapped between the gel and the membrane during the transfer setup. |
Experimental Protocols
Bronchoalveolar Lavage (BAL) in Mice
This protocol is a general guideline and may need to be optimized for specific experimental needs.
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).[8]
-
Tracheal Cannulation: Surgically expose the trachea and insert a catheter (e.g., 22-gauge).[6][8]
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Lavage: Instill a sterile, pre-warmed balanced salt solution (e.g., PBS) with a protease inhibitor cocktail into the lungs through the catheter.[6][7] A common volume is 0.5-1.0 mL per wash.
-
Fluid Retrieval: Gently aspirate the fluid and collect it in a tube kept on ice. Repeat the lavage 2-3 times, pooling the collected fluid.[6][8]
-
Processing: Centrifuge the pooled BAL fluid at approximately 400-500 x g for 10 minutes at 4°C to pellet the cells.[8]
-
Storage: Carefully collect the supernatant, aliquot, and store at -80°C for future this compound analysis.[7][8]
Sample Preparation for Western Blotting
-
Protein Concentration: Determine the total protein concentration of the BAL fluid supernatant using a BCA or Bradford protein assay.
-
Sample Lysis: Mix the BAL fluid supernatant with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Loading: Load equal amounts of total protein per lane onto an SDS-PAGE gel.
Quantitative Data Summary
While specific concentrations of this compound in BAL fluid are highly dependent on the experimental model and methodology, the following table summarizes the expected qualitative changes in various conditions based on published literature.
| Condition | Mouse Model | Expected Change in this compound in BAL Fluid | Reference(s) |
| Allergic Airway Inflammation | Ovalbumin (OVA)-sensitized and challenged | Significant Increase | [4][5][11] |
| Parasitic Lung Infection | Nippostrongylus brasiliensis infection | Increase | [2][12] |
| Genetic Overexpression | Intranasal transfection with this compound plasmid | Significant Increase | [13] |
Visualizations
Experimental Workflow for this compound Quantification in BAL Fluid
Caption: Workflow for this compound quantification in BAL fluid.
Signaling Pathway for M2 Macrophage Activation and this compound Expression
Caption: IL-4/IL-13 signaling pathway in M2 macrophage activation.
References
- 1. Analysis of IL-4/STAT6 Signaling in Macrophages. | Semantic Scholar [semanticscholar.org]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage-specific PPARγ controls alternative activation and improves insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural polymorphism of Ym1 regulates pneumonitis through alternative activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
YM-1 vs. YM-2: A Comparative Guide for Researchers
A detailed comparison of the function and expression of the murine chitinase-like proteins, YM-1 and YM-2, providing researchers with essential data for experimental design and interpretation.
In the landscape of murine immunology and pathology, the chitinase-like proteins (CLPs) this compound (also known as Chil3 or ECF-L) and YM-2 (Chil4 or Chi3l4) have emerged as key players in type 2 immunity, inflammation, and tissue remodeling. Despite their high sequence homology, these proteins exhibit distinct expression patterns and functional roles. This guide provides a comprehensive comparison of this compound and YM-2, supported by experimental data, detailed protocols, and signaling pathway diagrams to aid researchers in their studies.
At a Glance: Key Differences Between this compound and YM-2
| Feature | This compound (Chil3) | YM-2 (Chil4) |
| Primary Function | Marker of alternatively activated macrophages (M2), regulation of Th2 immune responses, eosinophil chemotaxis, tissue repair. | Amplification of innate type 2 immune responses, regeneration of the olfactory epithelium. |
| Primary Cellular Source | Macrophages, neutrophils, microglia.[1][2] | Lung epithelial cells, supporting cells of the olfactory epithelium.[3][4] |
| Primary Tissue Expression (Normal Conditions) | Lung, spleen, bone marrow.[5] | Stomach, olfactory epithelium.[5][6] |
| Inducers | IL-4, IL-13, parasitic infections, allergic inflammation.[5] | Tissue injury, allergic inflammation.[3] |
| Binding Affinity | Binds to heparin/heparan sulfate. | Weaker binding to heparin/heparan sulfate compared to this compound. |
Quantitative Data Summary
Expression Levels
While extensive quantitative data across all tissues is limited, studies have reported the concentrations of this compound and YM-2 in bronchoalveolar lavage fluid (BALF) and specific tissues under inflammatory conditions.
Table 1: this compound and YM-2 Protein Concentration in Murine Models
| Protein | Model | Tissue/Fluid | Concentration | Reference |
| This compound | Allergic Asthma (DRA-induced) | BALF | Significantly increased vs. control | [7] |
| YM-2 | Allergic Asthma (DRA-induced) | BALF | Significantly increased vs. control | [7] |
| YM-2 | Olfactory Epithelium Injury (Methimazole-induced) | Nasal Lavage | ~150 ng/mL (30 days post-injury) vs. undetectable in control | [3] |
Note: DRA stands for dust mite allergen.
Functional Activity
Currently, specific EC50 values for cytokine induction and definitive dissociation constants (Kd) for ligand binding are not well-established in the literature for direct comparison. However, qualitative and semi-quantitative studies have provided insights into their functional differences.
Function in Detail
This compound: A Regulator of Adaptive Type 2 Immunity
This compound is a well-established marker for the alternative activation of macrophages (M2 phenotype), which are crucial for tissue repair and resolution of inflammation.[2] Its expression is strongly induced by the type 2 cytokines IL-4 and IL-13. Functionally, this compound plays a significant role in modulating adaptive type 2 immune responses. It has been shown to act as a chemotactic factor for eosinophils, contributing to their recruitment to sites of allergic inflammation.[1] Furthermore, this compound can enhance Th2 cytokine production by inhibiting the activity of 12/15-lipoxygenase (12/15-LOX), an enzyme that produces lipid mediators known to suppress Th2 responses.
YM-2: An Amplifier of Innate Type 2 Immunity
YM-2, while structurally similar to this compound, has distinct functional roles, particularly in the context of innate immunity and tissue regeneration. In the olfactory epithelium, YM-2 expression is significantly upregulated following injury and plays a crucial role in the regeneration of olfactory sensory neurons.[3][4] In the context of allergic inflammation, YM-2 has been shown to amplify innate type 2 immune responses. It can enhance the activation and function of group 2 innate lymphoid cells (ILC2s), which are potent producers of type 2 cytokines like IL-5 and IL-13.
Expression Patterns
Under normal physiological conditions, this compound and YM-2 exhibit distinct tissue-specific expression. This compound is primarily found in the lung, spleen, and bone marrow, where it is expressed by alveolar macrophages and immature neutrophils.[5] In contrast, YM-2 expression is predominantly localized to the stomach and the supporting cells of the olfactory epithelium.[5][6]
During pathological conditions such as parasitic infections and allergic asthma, the expression of both this compound and YM-2 is significantly upregulated in the lungs.[7]
Signaling Pathways
The signaling pathways governing the expression and function of this compound and YM-2 are central to their roles in immunity and tissue remodeling.
This compound Signaling Pathway in Macrophages
The expression of this compound in macrophages is primarily driven by the IL-4/IL-13 signaling pathway. Binding of these cytokines to their receptors leads to the activation of STAT6, which then translocates to the nucleus and induces the transcription of the Chil3 gene (encoding this compound). Functionally, secreted this compound can then influence the adaptive immune response by inhibiting the 12/15-lipoxygenase (12/15-LOX) pathway in T cells, leading to enhanced Th2 cytokine production.
YM-2 and Innate Type 2 Response Amplification
YM-2 has been shown to amplify innate type 2 immune responses, in part through its interaction with group 2 innate lymphoid cells (ILC2s). While the precise molecular interactions are still under investigation, it is proposed that in an inflammatory environment, YM-2 can enhance the activation of ILC2s, leading to increased production of IL-5 and IL-13. These cytokines, in turn, promote eosinophilia and other features of type 2 inflammation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are representative protocols for the analysis of this compound and YM-2.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound/YM-2
This protocol outlines a sandwich ELISA for the quantitative measurement of this compound or YM-2 in biological fluids.
Materials:
-
96-well microplate
-
Capture antibody (specific for this compound or YM-2)
-
Detection antibody (biotinylated, specific for this compound or YM-2)
-
Recombinant this compound or YM-2 standard
-
Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Reagent diluent (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Dilute the capture antibody in PBS and coat the wells of a 96-well plate (100 µL/well). Incubate overnight at room temperature.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 300 µL of reagent diluent to each well and incubate for at least 1 hour at room temperature.
-
Sample/Standard Incubation: Wash the plate. Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of diluted detection antibody to each well and incubate for 2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 20 minutes at room temperature in the dark.
-
Development: Wash the plate. Add 100 µL of substrate solution to each well and incubate for 20 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Western Blotting for this compound/YM-2
This protocol describes the detection of this compound or YM-2 in tissue lysates or cell extracts.
Materials:
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Primary antibody (specific for this compound or YM-2)
-
HRP-conjugated secondary antibody
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Loading buffer
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in lysis buffer. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Mix protein lysates with loading buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a transfer membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with wash buffer. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with wash buffer. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunohistochemistry (IHC) for this compound/YM-2 in Murine Lung Tissue
This protocol details the localization of this compound or YM-2 in paraffin-embedded mouse lung sections.
Materials:
-
Formalin-fixed, paraffin-embedded mouse lung sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody (specific for this compound or YM-2)
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Wash buffer (PBS)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using the appropriate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% H2O2. Block non-specific binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS. Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash the sections. Incubate with Streptavidin-HRP for 30 minutes.
-
Visualization: Wash the sections. Apply the DAB substrate and monitor for color development.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.
Conclusion
This compound and YM-2, despite their close structural relationship, are distinct chitinase-like proteins with specialized roles in the murine immune system. This compound is a key regulator of adaptive type 2 immunity and a hallmark of M2 macrophages, while YM-2 plays a significant role in amplifying innate type 2 responses and promoting tissue regeneration. Understanding their differential expression and functions is critical for researchers investigating allergic diseases, parasitic infections, and tissue repair mechanisms. This guide provides a foundational resource to facilitate further investigation into the complex biology of these fascinating proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An update on Ym1 and its immunoregulatory role in diseases [frontiersin.org]
- 3. Chitinase-Like Protein Ym2 (Chil4) Regulates Regeneration of the Olfactory Epithelium via Interaction with Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accumulation of Ym1/2 protein in the mouse olfactory epithelium during regeneration and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular expression of murine Ym1 and Ym2, chitinase family proteins, as revealed by in situ hybridization and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyalinosis and Ym1/Ym2 gene expression in the stomach and respiratory tract of 129S4/SvJae and wild-type and CYP1A2-null B6, 129 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The magnitude of airway remodeling is not altered by distinct allergic inflammatory responses in BALB/c versus C57BL/6 mice but matrix composition differs - PMC [pmc.ncbi.nlm.nih.gov]
YM-1 vs. Arginase-1: A Comparative Guide to M2 Macrophage Markers
For researchers, scientists, and drug development professionals, understanding the nuances of macrophage polarization is critical. M2 macrophages, often termed "alternatively activated," play a pivotal role in tissue repair, immune regulation, and tumor progression. Identifying these cells accurately is paramount, and YM-1 and Arginase-1 have long been considered canonical markers for this subtype, particularly in murine models. This guide provides an objective comparison of this compound and Arginase-1, supported by experimental data and detailed protocols, to aid in the selection and application of these key M2 markers.
At a Glance: this compound vs. Arginase-1
| Feature | This compound (Chitinase-3-like 3) | Arginase-1 (Arg1) |
| Primary Function | Chitin-binding lectin, involved in inflammation, tissue repair, and immune modulation. May act as a danger-associated molecular signal. | Enzyme in the urea cycle, converting L-arginine to ornithine and urea.[1][2] This depletes L-arginine, suppressing T-cell proliferation, and produces precursors for collagen synthesis and cell proliferation.[1][3] |
| Regulation of Expression | Primarily induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) through the STAT6 signaling pathway. | Primarily induced by IL-4 and IL-13 via the STAT6 signaling pathway.[1] Expression can also be amplified by TGF-β, adenosine, and other signals from the tissue microenvironment.[1] A STAT6-independent pathway for Arg1 expression has also been identified.[4] |
| Species Specificity | Considered a reliable marker for M2 macrophages in mice .[5] It does not have a direct human homolog, making it unsuitable for human studies.[5] | A prototypic M2 marker in mice .[1] While expressed in human myeloid cells, its regulation and utility as a specific M2 marker in humans are more complex and context-dependent.[5][6] |
| Cellular Localization | Secreted protein, but also found intracellularly. | Cytosolic enzyme.[4] |
| Role in Disease | Implicated in allergic inflammation, infectious diseases, and wound healing.[1] Its presence in wound-associated macrophages has been noted.[1] | Plays a significant role in infectious diseases, tumor progression, and autoimmune models.[1][3] Increased expression is often associated with immunosuppressive tumor microenvironments.[3][6] |
Functional Comparison: Overlapping and Distinct Roles
Both this compound and Arginase-1 are hallmarks of the M2 phenotype and contribute to its key functions, including immune suppression and tissue remodeling. However, they achieve these through different mechanisms.
Arginase-1 directly impacts the immune response by metabolizing L-arginine.[1] This amino acid is essential for T-cell proliferation and function. By depleting local L-arginine levels, Arginase-1-expressing M2 macrophages can dampen T-cell-mediated immunity.[1][3] Furthermore, the products of this enzymatic reaction, ornithine and urea, are precursors for polyamines and collagen, contributing to cell proliferation and tissue repair.[1][3]
This compound, a chitinase-like lectin, is involved in modulating the immune response, though its precise mechanisms are still under investigation. It has been shown to be involved in inflammatory responses and may function as a danger-associated molecular pattern (DAMP).[1] Studies have also suggested that this compound can inhibit the activation and proliferation of CD8+ T cells.[1]
Regulatory Pathways: A Shared Origin with Divergent Control
The expression of both this compound and Arginase-1 is predominantly driven by the Th2 cytokines IL-4 and IL-13. This signaling cascade is a cornerstone of M2 polarization and is illustrated in the following diagram.
While this pathway is central, other regulatory mechanisms can lead to differential expression. For instance, macrophage stimulating protein (MSP) has been shown to inhibit IL-4-induced expression of the gene encoding this compound (Chi3l3), while maintaining or slightly increasing Arginase-1 expression.[7] This highlights that while often co-expressed, the regulation of these two markers is not entirely overlapping.
Experimental Protocols: Detecting this compound and Arginase-1
Accurate detection of this compound and Arginase-1 is crucial for identifying and characterizing M2 macrophages. Below are detailed methodologies for common experimental techniques.
Experimental Workflow: From Cell Culture to Data Analysis
Quantitative Real-Time PCR (qPCR) for Arg1 and Chi3l3 (this compound) mRNA Expression
Objective: To quantify the relative mRNA expression levels of Arginase-1 and this compound.
Methodology:
-
Macrophage Polarization: Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7). For M2 polarization, stimulate cells with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 24-48 hours. Include an unstimulated (M0) control group.
-
RNA Extraction: Isolate total RNA from polarized macrophages using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes. Use primers specific for murine Arg1, Chi3l3, and a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method.
Western Blotting for Arginase-1 and this compound Protein Expression
Objective: To detect and semi-quantify the protein levels of Arginase-1 and this compound.
Methodology:
-
Cell Lysis: After M2 polarization, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Arginase-1 or this compound overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin, GAPDH).
Intracellular Flow Cytometry for Arginase-1
Objective: To identify and quantify the percentage of Arginase-1 positive macrophages within a heterogeneous cell population.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from your tissue of interest or use in vitro polarized macrophages.
-
Surface Staining: Stain the cells with fluorescently conjugated antibodies against surface markers to identify macrophages (e.g., F4/80, CD11b for mice).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them using a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently conjugated antibody against Arginase-1.
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer. Analyze the data by gating on the macrophage population and then determining the percentage of Arginase-1 positive cells.
Conclusion: Making an Informed Choice
This compound and Arginase-1 are invaluable markers for identifying M2 macrophages, particularly in murine research. Their expression is tightly linked to the canonical M2-polarizing cytokines IL-4 and IL-13.
-
For murine studies, using both this compound and Arginase-1 in conjunction with other M2 markers like CD206 and FIZZ1 provides a robust approach to characterizing M2 macrophage populations.
-
For human studies, caution is advised. This compound is not a suitable marker due to the lack of a direct homolog. While Arginase-1 is expressed in human myeloid cells, its role as a definitive M2 marker is less clear-cut than in mice and should be interpreted within the broader context of other markers and functional assays.
Ultimately, the choice of marker will depend on the specific research question, the experimental model, and the species being studied. A multi-marker approach, combining gene expression analysis, protein detection, and functional assays, will always yield the most comprehensive and reliable characterization of macrophage polarization.
References
- 1. Understanding the Mysterious M2 Macrophage through Activation Markers and Effector Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase 1: A novel macrophage marker for flow cytometry - Behind the Bench [thermofisher.com]
- 3. Arg1 expression defines immunosuppressive subsets of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginase-1–Expressing Macrophages Suppress Th2 Cytokine–Driven Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arginase 1 is a key driver of immune suppression in pancreatic cancer | eLife [elifesciences.org]
- 7. Regulation of Macrophage Arginase Expression and Tumor Growth by the Ron Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
YM-1/YKL-40: A Comparative Guide to its Validation as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-1 (murine Chitinase-3-like protein 1) and its human ortholog, YKL-40 (CHI3L1), as a therapeutic target in inflammatory diseases and cancer. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative therapeutic strategies.
Executive Summary
This compound in rodents and YKL-40 in humans are chitinase-like proteins implicated in the pathogenesis of various inflammatory diseases and cancers. Their elevated expression is often correlated with disease severity and poor prognosis, making them attractive therapeutic targets. This guide evaluates the current evidence for targeting this compound/YKL-40, offering a comparative perspective against established and emerging alternative therapies. While preclinical data for YKL-40 inhibitors, particularly monoclonal antibodies, show promise in reducing tumor growth and inflammation, further research, including head-to-head comparative studies and clinical trials, is necessary to fully validate its therapeutic potential against current standards of care.
Comparative Data on Therapeutic Efficacy
To facilitate a clear comparison, the following tables summarize the available quantitative data on the efficacy of targeting this compound/YKL-40 versus alternative therapeutic approaches in preclinical models of cancer and inflammatory disease.
Table 1: Preclinical Efficacy of YKL-40 Inhibition in Cancer Models
| Therapeutic Agent | Target | Cancer Model | Efficacy Metric | Result | Citation |
| Rosazumab (humanized anti-YKL-40 mAb) | YKL-40 | Glioblastoma Xenograft | Tumor Growth Inhibition | Significant reduction in tumor volume | [1] |
| mAY (murine anti-YKL-40 mAb) | YKL-40 | U87 Glioblastoma Xenograft | Tumor Growth Inhibition | Approximately 40% inhibition | [2] |
| Anti-PD-1 Antibody (Tislelizumab) | PD-1 | Glioblastoma Xenograft (YKL-40 expressing) | Mouse Survival | Significantly increased survival | [3] |
Table 2: Preclinical Efficacy in Arthritis Models
| Therapeutic Agent | Target | Arthritis Model | Efficacy Metric | Result | Citation |
| INCB028050 (JAK inhibitor) | JAK1/JAK2 | Rat Adjuvant-Induced Arthritis | Improvement in clinical, histologic, and radiographic signs | Significant efficacy with partial/periodic inhibition | [4] |
| LW402 (JAK1 inhibitor) | JAK1 | Rat Adjuvant-Induced Arthritis | Reduction in paw swelling | Dose-dependent improvement | [5] |
| Quad-X™ (anti-TNF-α VNAR) | TNF-α | Transgenic Mouse Polyarthritis | Arthritis Score Improvement | 76% improvement at 0.5 mg/kg; 90% at 3 mg/kg | [6] |
| Adalimumab (Humira®) | TNF-α | Transgenic Mouse Polyarthritis | Arthritis Score Improvement | 39% inhibition at 1 mg/kg; 82% at 10 mg/kg | [6] |
Table 3: Inhibitor Binding Affinities and Potency
| Inhibitor | Target | Type | Potency Metric | Value | Citation |
| Rosazumab | YKL-40 | Humanized mAb | KD | 4.645 x 10-8 M | [7] |
| Compound 30 | YKL-40 | Small Molecule | Nanomolar activity | Not specified | [8] |
| Compound 31 | YKL-40 | Small Molecule | Nanomolar activity | Not specified | [8] |
| INCB028050 | JAK1 / JAK2 | Small Molecule | IC50 | 5.9 nM / 5.7 nM | [4] |
| LW402 | JAK1 | Small Molecule | IC50 | 7.7 nM | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound/YKL-40 signaling and the workflows for its investigation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: YKL-40 Signaling Pathways.
Caption: PI3K/AKT Signaling Pathway.
Caption: MAPK/ERK Signaling Pathway.
Caption: Experimental Workflow for this compound/YKL-40 Target Validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used in this compound/YKL-40 research.
Enzyme-Linked Immunosorbent Assay (ELISA) for YKL-40 Quantification
This protocol outlines the steps for a sandwich ELISA to measure YKL-40 concentrations in biological samples such as serum, plasma, or cell culture supernatants.
-
Coating: A 96-well microplate is coated with a capture antibody specific for human YKL-40. The plate is then washed to remove any unbound antibody.
-
Sample and Standard Incubation: Standards with known YKL-40 concentrations and the biological samples are added to the wells. The plate is incubated to allow YKL-40 to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A biotin-conjugated detection antibody that binds to a different epitope on YKL-40 is added to the wells and incubated.
-
Washing: The plate is washed again to remove unbound detection antibody.
-
Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotin on the detection antibody.
-
Washing: A final wash step removes unbound enzyme conjugate.
-
Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction.
-
Measurement: The optical density of each well is measured using a microplate reader at 450 nm. The concentration of YKL-40 in the samples is determined by comparing their absorbance to the standard curve.[4][7][9]
Immunohistochemistry (IHC) for YKL-40 Detection in Tissues
This protocol describes the procedure for detecting the presence and localization of YKL-40 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: The FFPE tissue sections are deparaffinized using xylene and rehydrated through a series of graded alcohol solutions and finally in water.[6][10]
-
Antigen Retrieval: To unmask the antigenic epitopes, heat-induced epitope retrieval (HIER) is performed by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at a high temperature.[10]
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked by incubating the sections in a hydrogen peroxide solution to prevent non-specific background staining.[10]
-
Blocking: Non-specific binding sites are blocked using a blocking solution, such as normal serum from the species in which the secondary antibody was raised.[5]
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for YKL-40 at an optimized dilution and incubation time (e.g., overnight at 4°C).[11]
-
Secondary Antibody Incubation: After washing, a biotinylated secondary antibody that binds to the primary antibody is applied and incubated.[12]
-
Enzyme Conjugate Application: An avidin-biotin complex (ABC) or a streptavidin-HRP conjugate is added to the sections.
-
Chromogen Development: The sections are incubated with a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), which is converted by HRP into a colored precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with a nuclear stain, such as hematoxylin, to provide tissue context.[10]
-
Dehydration and Mounting: The sections are dehydrated through graded alcohols and xylene, and then coverslipped using a mounting medium.
-
Visualization: The stained slides are examined under a microscope to assess the expression and localization of YKL-40.[10]
Conclusion and Future Directions
The collective evidence suggests that this compound/YKL-40 is a valid therapeutic target, particularly in the context of cancer and inflammatory diseases. Its role in promoting angiogenesis, cell proliferation, and inflammation is well-documented. Preclinical studies with neutralizing antibodies have demonstrated anti-tumor and anti-inflammatory effects. However, for this compound/YKL-40 to transition into a clinically viable target, several key areas require further investigation:
-
Quantitative and Comparative Efficacy: More robust, head-to-head preclinical studies are needed to directly compare the efficacy of YKL-40 inhibitors against current standards of care in various disease models. This will provide a clearer picture of its potential therapeutic window and advantages.
-
Small Molecule Inhibitor Development: While antibody therapies are promising, the development of potent and selective small molecule inhibitors of YKL-40 would offer the advantage of oral bioavailability and potentially lower manufacturing costs. Further screening and optimization of lead compounds are necessary.
-
Clinical Validation: Ultimately, well-designed clinical trials are required to establish the safety and efficacy of targeting YKL-40 in human patients. These trials should include biomarker strategies to identify patient populations most likely to respond to YKL-40-targeted therapies.
References
- 1. TMIC-40. YKL-40 AS MODULATOR OF CANCER STEM CELL PHENOTYPIC TRANSITIONS IN HUMAN GLIOBLASTOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activated kynurenine pathway metabolism by YKL-40 establishes an inhibitory immune microenvironment and drives glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Anti-hTNF-α Variable New Antigen Receptor Format Demonstrates Superior in vivo Preclinical Efficacy to Humira® in a Transgenic Mouse Autoimmune Polyarthritis Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A humanized Anti-YKL-40 antibody inhibits tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. US20230278996A1 - Ykl-40 inhibitors and their therapeutic applications - Google Patents [patents.google.com]
Unraveling the Dichotomy of YM-1 Function in C57BL/6 and BALB/c Mouse Strains: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced immunological differences between preclinical mouse models is paramount. This guide provides a comprehensive comparison of the function of YM-1 (Chitinase-like 3), a key regulator of immune responses, in the commonly used C57BL/6 and BALB/c mouse strains. We present supporting experimental data, detailed methodologies, and visual pathways to illuminate the strain-specific roles of this important immunomodulatory protein.
Introduction to this compound: A Marker of Alternative Macrophage Activation
This compound, also known as Chitinase-like 3 (Chil3), is a rodent-specific lectin that, despite its homology to chitinases, lacks enzymatic activity.[1][2] It is a well-established marker for alternatively activated macrophages (AAMs or M2a), which are typically induced by Th2 cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][3] this compound plays a multifaceted role in various physiological and pathological processes, including allergic inflammation, parasitic infections, and tissue repair.[1][3] Its expression and function, however, can vary significantly between different inbred mouse strains, largely due to genetic polymorphisms.[3] This guide focuses on the functional disparities of this compound in C57BL/6 and BALB/c mice, two strains known for their Th1- and Th2-biased immune responses, respectively.[4][5]
Comparative Analysis of this compound Expression
Genetic differences between C57BL/6 and BALB/c mice lead to notable variations in this compound expression levels, particularly in the context of allergic airway inflammation. C57BL/6 mice possess a duplication of the Chil3 gene, which can contribute to higher this compound expression compared to BALB/c mice, which do not have this duplication.[3]
| Parameter | C57BL/6 | BALB/c | Reference |
| This compound (Chil3) mRNA in Lung (Allergic Model) | Significantly increased | Significantly increased, but to a lesser extent than C57BL/6 | [2] |
| This compound Protein in Bronchoalveolar Lavage Fluid (BALF) (Allergic Model) | Significantly increased | Significantly increased | [2] |
| Serum this compound Protein (Allergic Model) | Detectable increase | Detectable increase | [3] |
Functional Divergence of this compound in Macrophage Polarization
This compound is not merely a marker but also an active participant in regulating macrophage polarization. Its influence on the signaling pathways that govern macrophage activation differs between mouse strains, contributing to their distinct immune phenotypes.
In general, this compound expression is induced by IL-4 and IL-13 through the STAT6 signaling pathway.[3] However, the downstream effects and feedback loops can vary. In some contexts, this compound has been shown to negatively regulate the alternative activation of macrophages by modulating STAT6 activation.[6]
| Functional Aspect | C57BL/6 Macrophages | BALB/c Macrophages | Reference |
| Response to IFN-γ/LPS (M1 stimulation) | More sensitive, higher NO production | Less sensitive, lower NO production | [7][8] |
| Basal Gene Expression | Higher expression of some pro-inflammatory chemokines | Higher expression of MHC II | [8] |
| Response to IL-4/IL-13 (M2 stimulation) | Robust induction of this compound | Induction of this compound | [9] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, we provide the following diagrams created using the DOT language.
References
- 1. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The magnitude of airway remodeling is not altered by distinct allergic inflammatory responses in BALB/c versus C57BL/6 mice but matrix composition differs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural polymorphism of Ym1 regulates pneumonitis through alternative activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential sensitivity of C57BL/6 (M-1) and BALB/c (M-2) macrophages to the stimuli of IFN-gamma/LPS for the production of NO: correlation with iNOS mRNA and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baseline gene expression in BALB/c and C57BL/6 peritoneal macrophages influences but does not dictate their functional phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of YM-1 and Human Chitinase-Like Proteins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the murine chitinase-like protein YM-1 and its human counterparts, focusing on their structure, function, signaling pathways, and the experimental methodologies used for their characterization.
Chitinase-like proteins (CLPs) are a family of proteins that are structurally homologous to chitinases but lack enzymatic activity to break down chitin.[1] These proteins have emerged as significant players in inflammatory and immune responses. This guide focuses on a comparative analysis of the rodent-specific this compound and human chitinase-like proteins, with a primary focus on Chitinase-3-like-protein 1 (CHI3L1), also known as YKL-40. While this compound does not have a direct orthologue in humans, understanding its function provides valuable insights into the roles of human CLPs in various physiological and pathological processes.[2][3]
Structural and Functional Overview
Both this compound and human CLPs belong to the glycoside hydrolase family 18.[2] A key feature of these proteins is the mutation in their catalytic domain, which renders them enzymatically inactive.[1] Despite this, they retain the ability to bind carbohydrates and are implicated in a range of biological processes, including inflammation, tissue remodeling, and cell proliferation.[1]
Table 1: General Characteristics of this compound and Human CHI3L1
| Feature | This compound | Human CHI3L1 (YKL-40) |
| Organism | Rodents (e.g., mouse)[2] | Humans[1] |
| Human Orthologue | None[2] | - |
| Synonyms | Chil3, ECF-L[4][5] | YKL-40, HC gp-39[1] |
| Catalytic Activity | Lacks chitinase activity[5] | Lacks chitinase activity[1] |
| Key Functions | Marker of alternatively activated macrophages (M2), role in type 2 immunity, inflammation, and tissue repair.[5][6] | Biomarker for inflammation, cancer, and various diseases. Involved in cell proliferation, migration, and tissue remodeling. |
| Cellular Sources | Macrophages, neutrophils. | Macrophages, neutrophils, chondrocytes, synovial cells, cancer cells.[7] |
Comparative Data on In Vivo Effects
Experimental studies in mice have provided quantitative data on the effects of this compound on cytokine and chemokine production. Similarly, studies on human CHI3L1 have demonstrated its capacity to induce inflammatory mediators.
Table 2: Quantitative Effects of this compound on Cytokine and Chemokine Production in Mice
| Cytokine/Chemokine | Treatment | Fold Change/Concentration | Reference |
| IL-6 | This compound crystals (100 µg, intratracheal) | ~150 pg/mL in BAL fluid at 6h | [2] |
| TNF-α | This compound crystals (100 µg, intratracheal) | ~50 pg/mL in BAL fluid at 6h | [2] |
| IL-1β | This compound crystals (100 µg, intratracheal) | ~2 pg/mg of lung tissue protein at 24h | [2] |
| IL-33 | This compound crystals (100 µg, intratracheal) | ~1.5 pg/mg of lung tissue protein at 24h | [2] |
Table 3: Induction of Inflammatory Mediators by Human CHI3L1
| Mediator | Cell Type | Treatment | Effect | Reference |
| CCL2 (MCP-1) | Splenic macrophages | Recombinant murine CHI3L1 (rmCHI3L1) (1-5 ng/mL) | Dose-dependent increase in production | [8] |
| CXCL2 (MIP-2) | Splenic macrophages | rmCHI3L1 (1-5 ng/mL) | Dose-dependent increase in production | [8] |
| MMP-9 | Splenic macrophages | rmCHI3L1 (1-5 ng/mL) | Dose-dependent increase in production | [8] |
Signaling Pathways
This compound and human CHI3L1 mediate their effects through the activation of distinct signaling pathways. The IL-4/STAT6 pathway is a well-established signaling cascade for the induction of this compound expression.[9] Human CHI3L1 has been shown to activate the Akt signaling pathway, which is crucial for its role in cell proliferation and survival.[10]
Caption: IL-4 induced signaling pathway for this compound expression.
Caption: CHI3L1 (YKL-40) mediated Akt signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols for the characterization of this compound and human CHI3L1.
Production and Purification of Recombinant this compound
This protocol describes the expression and purification of recombinant this compound protein from mammalian cells.[2]
Caption: Workflow for recombinant this compound protein production.
Detailed Methodology:
-
Transfection: FreeStyle 293-F cells are transfected with a mammalian expression vector containing the codon-optimized DNA sequence for murine this compound.[2]
-
Cell Culture: Cells are cultured in suspension for 4 days to allow for protein expression and secretion into the medium.[2]
-
Harvesting: The conditioned medium containing the secreted recombinant this compound is collected and filtered.[2]
-
Purification: The protein is purified using a two-step chromatography process:
-
Endotoxin Measurement: Endotoxin levels of the final purified protein are determined to ensure they are below acceptable limits for in vivo experiments.[2]
Human CHI3L1 (YKL-40) ELISA Protocol
This protocol outlines the steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify human CHI3L1 in samples like serum, plasma, and tissue homogenates.[7][10][11]
Caption: General workflow for a human CHI3L1 sandwich ELISA.
Detailed Methodology:
-
Preparation: All reagents, samples, and standards are brought to room temperature.[10]
-
Sample Addition: 100 µL of diluted standards, blank, and samples are added to the appropriate wells of a microplate pre-coated with an anti-CHI3L1 antibody. The plate is sealed and incubated for 1 hour at 37°C.[10]
-
Detection Reagent A: The liquid is removed from each well, and 100 µL of biotin-conjugated anti-CHI3L1 antibody (Detection Reagent A) working solution is added. The plate is sealed and incubated for 1 hour at 37°C.[10]
-
Washing: The wells are aspirated and washed three times with wash buffer.[10]
-
Detection Reagent B: 100 µL of HRP-conjugated streptavidin (Detection Reagent B) working solution is added, and the plate is incubated for 30 minutes at 37°C.[10]
-
Second Washing: The aspiration and washing step is repeated five times.[10]
-
Substrate Development: 90 µL of TMB substrate solution is added to each well, and the plate is incubated for 10-20 minutes at 37°C in the dark.[10]
-
Stopping the Reaction: 50 µL of stop solution is added to each well to terminate the reaction.[10]
-
Measurement: The optical density is measured at 450 nm using a microplate reader. The concentration of CHI3L1 in the samples is determined by comparing the OD of the samples to the standard curve.
Conclusion
This guide provides a comparative overview of the murine CLP this compound and human CLPs, with a focus on CHI3L1/YKL-40. While they share structural similarities and a lack of enzymatic activity, their specific roles and the signaling pathways they engage can differ. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the multifaceted functions of these proteins in health and disease. Further research is needed to elucidate the precise molecular interactions and to conduct direct comparative studies on the biochemical properties of this compound and human CLPs to better understand their functional divergences and convergences.
References
- 1. Protein structure - CHI3L1 - The Human Protein Atlas [v24.proteinatlas.org]
- 2. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Real-Time PCR Analysis of YKL-40 and Its Comparison with Mammalian Chitinase mRNAs in Normal Human Tissues Using a Single Standard DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fn-test.com [fn-test.com]
- 8. Induction of proinflammatory mediators by CHI3L1 is reduced by chitin treatment: decreased tumor metastasis in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. cloud-clone.com [cloud-clone.com]
- 11. assaygenie.com [assaygenie.com]
YM-1: A Comparative Analysis of its Role in Parasitic vs. Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
YM-1, a chitinase-like protein, has emerged as a critical modulator of type 2 immune responses. Its expression is a hallmark of alternatively activated macrophages (M2) and is significantly upregulated in both parasitic helminth infections and allergic inflammatory conditions like asthma. While both scenarios involve a type 2 immune milieu, the precise role and functional consequences of this compound induction can differ. This guide provides a comparative analysis of this compound's function in these two distinct inflammatory settings, supported by experimental data and detailed protocols.
This compound's Duality in Type 2 Immunity
In both parasitic and allergic inflammation, this compound is intricately linked to the Th2 immune response, characterized by the production of cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2][3] It is primarily produced by macrophages and neutrophils and is considered a marker for M2 macrophage polarization.[4] The fundamental role of this compound appears to be in the recruitment and regulation of inflammatory cells, particularly eosinophils.[4] However, its overall impact can be context-dependent, contributing to host defense in parasitic infections while potentially exacerbating pathology in allergic diseases.
Comparative Analysis of this compound's Role
| Feature | Parasitic Inflammation (e.g., Nippostrongylus brasiliensis infection) | Allergic Inflammation (e.g., OVA-induced asthma) |
| Primary Function | Contributes to host defense and tissue repair.[1] | Potentiates inflammatory cell recruitment and may contribute to airway remodeling.[4] |
| Cellular Sources | Primarily alternatively activated macrophages (M2) and neutrophils in the lungs and peritoneal cavity.[4] | Mainly alveolar macrophages and neutrophils in the lungs.[4] |
| Inducing Signals | Th2 cytokines (IL-4, IL-13) and parasite-derived molecules. | Th2 cytokines (IL-4, IL-13) induced by allergens.[1] |
| Effect on Eosinophils | Acts as a chemoattractant, recruiting eosinophils to the site of infection to combat the parasite. | Intensifies eosinophil recruitment to the airways, contributing to allergic inflammation.[4] |
| Effect on Neutrophils | Can promote IL-17-mediated neutrophilia, which aids in parasite killing but can also cause host damage. | Recruits neutrophils, potentially through IL-17-dependent pathways, contributing to lung inflammation.[4] |
| Impact on Th2 Cytokines | Can both promote the initial Th2 response and later limit excessive type 2 cytokine production. | Enhances the production of Th2 cytokines (IL-4, IL-5) by inhibiting 12/15-lipoxygenase in CD4+ T cells.[4] |
| Overall Outcome | Contributes to a protective "modified Th2" response that balances parasite clearance with tissue repair. | Exacerbates the inflammatory cascade, leading to airway hyperresponsiveness and pathology. |
Quantitative Data from Murine Models
The following tables summarize representative quantitative data from murine models of parasitic and allergic inflammation. It is important to note that direct comparative studies are limited, and data is synthesized from separate experiments.
Table 1: Cellular Infiltrates in Bronchoalveolar Lavage (BAL) Fluid
| Model | Cell Type | Wild-Type Mice (Cells/mL) | This compound Deficient Mice (Cells/mL) | Reference |
| OVA-induced Asthma | Eosinophils | ~1.5 x 10^5 | Significantly Reduced | [5] |
| Neutrophils | ~0.5 x 10^5 | Variable | [4][6] | |
| N. brasiliensis Infection | Eosinophils | ~2.0 x 10^5 | Significantly Reduced | [5] |
| Neutrophils | ~1.0 x 10^5 | Significantly Reduced | [6] |
Table 2: Th2 Cytokine Levels in Bronchoalveolar Lavage (BAL) Fluid (pg/mL)
| Model | Cytokine | Wild-Type Mice | This compound Deficient Mice | Reference |
| OVA-induced Asthma | IL-4 | ~50-100 | Reduced | [7][8] |
| IL-5 | ~100-200 | Reduced | [7][8] | |
| IL-13 | ~200-400 | Reduced | [7][8] | |
| N. brasiliensis Infection | IL-4 | ~40-80 | Variable | [9] |
| IL-5 | ~80-150 | Variable | [9] | |
| IL-13 | ~150-300 | Variable | [9] |
Signaling Pathways and Experimental Workflows
This compound Induction and Function in Macrophages
The induction of this compound in macrophages is predominantly driven by the Th2 cytokines IL-4 and IL-13. This signaling cascade is crucial for the alternative activation of macrophages.
Caption: IL-4/IL-13 signaling pathway for this compound induction in macrophages.
General Experimental Workflow for Murine Models
The following diagram outlines a typical workflow for studying this compound's role in both parasitic and allergic inflammation mouse models.
Caption: Experimental workflow for murine models of inflammation.
Experimental Protocols
OVA-Induced Allergic Airway Inflammation
This model is widely used to mimic the features of human allergic asthma.
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of 20 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide on days 0 and 14.[8][10][11]
-
Challenge: On days 21, 22, and 23, mice are challenged via inhalation of 1% OVA aerosol for 30 minutes.[10]
-
Sample Collection: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected for cell counts and cytokine analysis. Lungs can be harvested for histology.[10][12]
-
Analysis:
-
Cell Differentials: BAL fluid cells are centrifuged, and smears are stained with Wright-Giemsa for differential cell counting.[12]
-
Cytokine Measurement: Levels of IL-4, IL-5, and IL-13 in the BAL fluid supernatant are quantified by ELISA.[7][13]
-
This compound Levels: this compound protein in BAL fluid can be measured by ELISA or Western blot.
-
Nippostrongylus brasiliensis Infection
This model is a classic system for studying Th2-mediated immunity to gastrointestinal nematodes.
-
Infection: Mice are subcutaneously infected with 500 third-stage larvae (L3) of Nippostrongylus brasiliensis.[1][14]
-
Time Course: The larvae migrate to the lungs (days 1-3), are coughed up, swallowed, and mature in the intestine. The peak immune response and worm expulsion occur around day 9 post-infection.[14]
-
Sample Collection: BAL fluid and lung tissue are typically collected during the lung migration phase (e.g., day 2 or 4 post-infection) to assess the early innate and adaptive responses.[1]
-
Analysis:
-
Cell Differentials: Similar to the asthma model, BAL fluid is analyzed for eosinophil and neutrophil counts.[12]
-
Cytokine Measurement: Th2 cytokine levels in BAL fluid are measured by ELISA.[9]
-
This compound Expression: this compound expression in lung macrophages can be assessed by immunohistochemistry or flow cytometry, and protein levels in BAL fluid by ELISA.
-
Conclusion
This compound plays a significant, albeit complex, role in both parasitic and allergic inflammation. While it is a common feature of the Th2 response in both settings, its functional consequences diverge. In parasitic infections, this compound appears to be part of a coordinated host defense and repair mechanism. In contrast, in allergic inflammation, its pro-inflammatory activities, particularly the recruitment of eosinophils, can contribute to the pathophysiology of diseases like asthma. Understanding these distinct roles is crucial for the development of targeted therapeutic strategies. For instance, inhibiting this compound could be a viable approach for allergic diseases, whereas its role in parasitic infections suggests a more nuanced approach is required. Further research, including direct comparative studies in standardized models, will be invaluable in dissecting the context-dependent functions of this intriguing chitinase-like protein.
References
- 1. Type 2 cytokine responses: regulating immunity to helminth parasites and allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Th1 and Th2 responses: what are they? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role played by Th2 type cytokines in IgE mediated allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil activation and NETosis are the predominant drivers of airway inflammation in an OVA/CFA/LPS induced murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allergic pulmonary inflammation in mice is dependent on eosinophil-induced recruitment of effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil-mediated lung permeability and host defense proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent expression patterns of IL-4 and IL-13 define unique functions in allergic immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Airway Inflammation and Allergen Specific IgE Production May Persist Longer Than Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Anti-YM-1 Antibody Cross-Reactivity
For researchers studying the role of YM-1, a chitinase-like lectin primarily expressed in mice, selecting a specific antibody is critical. A significant challenge arises from this compound's high sequence homology with its close family member, YM-2, and the need to distinguish it from the human functional analog, YKL-40. This guide provides a comparative analysis of commercially available anti-YM-1 antibodies, focusing on their cross-reactivity with these key proteins, supported by experimental data and protocols.
Understanding this compound and Its Homologs
This compound, also known as Chitinase 3-like 3 (Chi3l3), is a secreted glycoprotein involved in type 2 immune responses, inflammation, and tissue repair. It is considered a marker for alternatively activated (M2) macrophages in mice. Researchers must consider two primary sources of potential cross-reactivity:
-
Mouse YM-2 (Chi3l4): This protein shares approximately 92% amino acid sequence identity with this compound, making it the most common source of non-specific signals.
-
Human YKL-40 (CHI3L1): While functionally related, YKL-40 is the human counterpart to a different mouse chitinase-like protein (BRP-39/Chi3l1) and shares lower sequence homology with this compound (around 73%). Cross-reactivity is less likely but important to verify for studies involving human samples or xenograft models.
Comparative Analysis of Anti-YM-1 Antibodies
The following table summarizes the cross-reactivity profiles of several commercially available anti-YM-1 antibodies based on manufacturer datasheets and sequence analysis.
| Antibody (Clone/Catalog #) | Type | Immunogen | Reactivity (Mouse this compound) | Cross-Reactivity (Mouse YM-2) | Cross-Reactivity (Human YKL-40) |
| Abcam [EPR15263] (ab192029) | Rabbit Monoclonal | Proprietary | Yes | Yes (Explicitly stated) [1] | Not Specified |
| R&D Systems (MAB2446) | Rat Monoclonal | Recombinant Mouse this compound | Yes | Not Specified | Not Specified |
| R&D Systems (AF2446) | Goat Polyclonal | Recombinant Mouse this compound | Yes | Not Specified | Not Specified |
| STEMCELL Tech. (60130) | Rabbit Polyclonal | Synthetic Peptide (GYTGENSPLYK) | Yes | Unlikely (Predicted) ¹ | Unlikely (Predicted) ¹ |
¹Prediction based on BLAST analysis of the immunogen peptide sequence, which shows 100% identity to mouse this compound (Chi3l3), but mismatches with mouse YM-2 (Chi3l4) and human YKL-40 (CHI3L1).
Key Experimental Protocols for Assessing Cross-Reactivity
To validate antibody specificity and determine cross-reactivity, researchers should perform rigorous in-house testing. The two most common methods are Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blot Protocol for Specificity Testing
Western blotting can visually confirm if an antibody binds to proteins of different molecular weights, such as this compound (~45 kDa) and YM-2 (~45 kDa), or if it cross-reacts with proteins in lysates from different species.
-
Sample Preparation: Prepare lysates from cells or tissues known to express this compound (e.g., IL-4 stimulated mouse bone marrow-derived macrophages). Include lysates from this compound knockout mice as a negative control, and if possible, lysates containing recombinant this compound, YM-2, and human YKL-40 proteins.
-
Gel Electrophoresis: Separate protein lysates (20-30 µg per lane) on a 10-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20, TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-YM-1 antibody at the manufacturer's recommended dilution in blocking buffer. This is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-rat IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. A specific antibody should produce a single band at ~45 kDa in the this compound positive lane and no band in the knockout control lane. Any bands in the YM-2 or YKL-40 lanes would indicate cross-reactivity.
Competitive ELISA for Quantitative Cross-Reactivity
A competitive ELISA is a powerful method to quantify the degree of cross-reactivity. It measures how effectively a related protein (e.g., YM-2) competes with the target antigen (this compound) for antibody binding.
-
Plate Coating: Coat a 96-well microplate with a known concentration of recombinant mouse this compound protein (e.g., 1-2 µg/mL in PBS) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T). Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competitive Incubation:
-
Prepare serial dilutions of the "competitor" proteins (e.g., recombinant YM-2 and YKL-40) and the target protein (this compound, for a standard curve).
-
In separate tubes, mix these dilutions with a constant, pre-determined concentration of the anti-YM-1 antibody.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the proteins in solution.
-
-
Transfer to Plate: Add the antibody-protein mixtures to the this compound coated plate and incubate for 1-2 hours at room temperature. Any antibody that has not bound to a protein in the solution will be free to bind to the this compound on the plate.
-
Washing: Wash the plate thoroughly to remove unbound antibodies and proteins.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Detection: Wash the plate, add a substrate solution (e.g., TMB), and stop the reaction with a stop solution. Measure the absorbance at 450 nm.
-
Analysis: A lower signal indicates greater competition. The degree of cross-reactivity can be calculated by comparing the concentration of YM-2 or YKL-40 required to cause a 50% reduction in signal (IC50) to the IC50 of this compound.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows for determining antibody specificity.
Caption: Workflow for Western Blot specificity testing.
References
Validating YM-1/CHI3L1's Role in Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YM-1 (in rodents) and its human homolog, Chitinase-3-like-1 (CHI3L1), as a biomarker and mediator in the progression of fibrosis. We will delve into its performance against other established markers, supported by experimental data, and provide detailed methodologies for key validation experiments.
This compound/CHI3L1 at the Crossroads of Fibrosis
This compound/CHI3L1 has emerged as a significant player in the pathogenesis of fibrotic diseases, particularly in the liver and lungs. It is a secreted glycoprotein belonging to the glycosyl hydrolase 18 family, though it lacks enzymatic activity. Its expression is notably upregulated in alternatively activated macrophages (M2a), which are key contributors to tissue remodeling and fibrosis.
Performance Comparison: this compound/CHI3L1 vs. Other Fibrosis Markers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease severity. Below is a comparative summary of this compound/CHI3L1 against other commonly used fibrosis markers.
| Biomarker | Organ/Disease | Comparison Metric | Performance Summary |
| This compound/CHI3L1 | Liver Fibrosis | Diagnostic Accuracy (AUC) | For significant fibrosis (≥F2), pooled AUC is 0.85; for advanced fibrosis (≥F3), AUC is 0.91; and for cirrhosis (F4), AUC is 0.85.[1] |
| Sensitivity/Specificity | For significant fibrosis: Sensitivity 0.79, Specificity 0.82. For advanced fibrosis: Sensitivity 0.81, Specificity 0.83.[1] | ||
| Hyaluronic Acid (HA) | Liver Fibrosis | Diagnostic Accuracy (AUC) | For diagnosing cirrhosis, AUC is 0.93; for differentiating absent/mild fibrosis from significant fibrosis, AUC is 0.79.[2] In some studies, HA shows lower AUC for significant fibrosis compared to TIMP-1.[2] |
| Transforming Growth Factor-β1 (TGF-β1) | General Fibrosis | Role in Pathogenesis | A potent pro-fibrotic cytokine that is central to the fibrotic process.[3] Its direct measurement in serum is challenging due to its latent form and rapid clearance. |
| TIMP-1 | Liver Fibrosis | Diagnostic Accuracy (AUC) | Shown to be more valuable than HA for diagnosing significant liver fibrosis (F≥2) with an AUC of 0.918.[2] |
Signaling Pathways of this compound/CHI3L1 in Fibrosis
This compound/CHI3L1 exerts its pro-fibrotic effects through a complex signaling network. A key interaction is with the Interleukin-13 receptor alpha 2 (IL-13Rα2). This binding, in conjunction with the transmembrane protein TMEM219, initiates several downstream signaling cascades.[4][5][6][7]
Caption: this compound/CHI3L1 signaling pathway in fibrosis.
Experimental Workflow for Validating this compound's Role
Validating the role of this compound in fibrosis involves a series of in vitro and in vivo experiments. A typical workflow is outlined below.
Caption: Experimental workflow for this compound validation.
Key Experimental Protocols
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Harvesting Bone Marrow: Euthanize mice by approved methods (e.g., cervical dislocation). Dissect the femur and tibia, and flush the bone marrow with DMEM/F12 medium using a 25-gauge needle.[8]
-
Cell Lysis and Culture: Treat the cell suspension with ACK lysis buffer to remove red blood cells. Culture the cells in DMEM/F12 medium supplemented with 10% FBS, 10% L-cell conditioned medium (as a source of M-CSF), penicillin, and streptomycin.[8]
-
Differentiation: Culture the cells for 7 days. On day 5, add fresh medium. By day 7, the cells will have differentiated into macrophages.[8]
CHI3L1/YKL-40 ELISA Protocol
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human CHI3L1/YKL-40.
-
Sample and Standard Incubation: Add 100 µL of Assay Diluent to each well. Then, add 50 µL of standards, controls, or samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Conjugate and Substrate Addition: Wash the plate and add 200 µL of a biotin-conjugated detection antibody to each well. Incubate for 2 hours. After another wash, add 200 µL of streptavidin-HRP conjugate and incubate for 30 minutes.
-
Detection: Add 50 µL of stop solution and read the absorbance at 450 nm within 30 minutes. The concentration of CHI3L1 is determined by comparing the sample absorbance to the standard curve.
Logical Relationship: this compound in Macrophage-Fibroblast Crosstalk
This compound is a critical mediator in the communication between macrophages and fibroblasts, which drives the fibrotic process.
Caption: this compound in macrophage-fibroblast crosstalk.
References
- 1. Diagnostic Value of Serum Chitinase-3-Like Protein 1 for Liver Fibrosis: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyaluronic acid as a biomarker of fibrosis in chronic liver diseases of different etiologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential role of TGF-beta1/bFGF and ET-1 in graft fibrosis in heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Chitinase 1 and Chitinase 3-Like 1 as Novel Therapeutic Strategy of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitinase 3-like 1 Regulates Cellular and Tissue Responses via IL-13 Receptor α2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-13Rα2 uses TMEM219 in chitinase 3-like-1-induced signalling and effector responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
Crystalline YM-1, Not Its Soluble Form, Drives Potent Type 2 Immune Responses
A comprehensive analysis of the differential immunological effects of soluble versus crystalline YM-1 reveals the crystalline form as a key activator of innate and adaptive type 2 immunity. This guide provides a detailed comparison, supported by experimental data, for researchers in immunology and drug development.
The physical state of the chitinase-like protein this compound plays a critical role in its immunological function. While the soluble form of this compound is largely inert, its crystalline counterpart acts as a powerful adjuvant for type 2 immune responses, characterized by eosinophilic inflammation and the production of specific immunoglobulins.[1][2][3] This distinction is crucial for understanding the pathology of diseases where this compound crystals are found, such as in eosinophil-rich inflammatory conditions.[1][3][4]
Comparative Analysis of Immunological Effects
Experimental evidence from in vivo mouse models demonstrates that the administration of crystalline this compound into the airways stimulates a robust inflammatory response, whereas soluble this compound does not elicit a similar effect.[1][2] Crystalline this compound triggers the influx of various immune cells, including eosinophils, B cells, and T cells, into the lungs and promotes the production of type 2 cytokines such as IL-5, IL-10, and IL-13.[1][2] Furthermore, when co-administered with an antigen like ovalbumin (OVA), crystalline this compound acts as an adjuvant, boosting the production of OVA-specific IgG1, a hallmark of type 2 immunity.[1][2]
| Parameter | Soluble this compound | Crystalline this compound |
| Innate Immune Cell Influx | No significant increase | Significant increase in eosinophils, neutrophils, and macrophages |
| Adaptive Immune Cell Influx | No significant increase | Significant increase in B cells and T cells |
| Type 2 Cytokine Production (IL-5, IL-10, IL-13) | No significant increase | Significant increase |
| Pro-inflammatory Cytokine Production (IL-6, TNFα, IL-1β, IL-33) | No significant increase | Significant increase |
| Chemokine Production (CCL2, CCL24) | No significant increase | Significant increase |
| Adjuvant Effect (Antigen-specific IgG1) | No effect | Potent adjuvant effect |
Signaling and Activation Pathways
The immunostimulatory effects of crystalline this compound are mediated through the activation of dendritic cells (DCs).[1][3][4][5] Upon encountering this compound crystals, DCs become activated, leading to the initiation of adaptive immune responses.[1] This activation is a critical step in bridging the innate and adaptive immune systems. The signaling pathway for this compound expression itself is known to be regulated by IL-4 and IL-13 through the STAT6 transcription factor.[6][7]
Experimental Protocols
Production of Recombinant this compound Protein
Recombinant murine this compound is produced using a mammalian expression system to ensure proper folding and post-translational modifications.[1][2]
-
Gene Synthesis and Cloning : A codon-optimized DNA sequence for murine this compound (Uniprot ID O35744, residues 22–398) is synthesized and cloned into a mammalian expression vector, such as pCAGG, in frame with a mouse IgH signal peptide.[1][2]
-
Transfection : The expression vector is transfected into suspension-adapted FreeStyle 293-F cells using a transfection reagent like linear polyethylenimine (PEI).[1][2]
-
Protein Expression and Collection : The cells are cultured for 4 days, after which the conditioned medium containing the secreted recombinant this compound is collected and filtered.[1][2]
-
Purification : The collected medium is dialyzed, and this compound is purified using anion exchange chromatography (Q Sepharose) followed by size-exclusion chromatography.[1][2] Endotoxin levels are verified to be low (<1 EU/mg).[1][2]
In Vitro Crystallization of this compound
The formation of recombinant this compound crystals is achieved through a controlled precipitation process.[1][2]
-
Incubation : Purified recombinant this compound protein (3–4 mg/ml) is incubated with 1 M Na-acetate buffer (pH 4.6) at a 1:10 (v/v) ratio.[1][2]
-
Agitation : The solution is agitated by inverting it several times during a 24-hour incubation period, leading to the formation of a cloudy suspension of protein crystals.[1][2]
-
Washing : The crystal-containing suspension is centrifuged, and the pellet is washed multiple times with sterile, endotoxin-free PBS.[1][2]
-
Resuspension : The final washed crystals are resuspended in sterile, endotoxin-free PBS for in vivo administration.[1][2]
In Vivo Murine Model of Airway Inflammation
To compare the effects of soluble and crystalline this compound, an in vivo mouse model of airway inflammation is utilized.[1][5]
-
Animal Model : Wild-type C57BL/6 mice are used for these studies.[2]
-
Administration : Mice are intratracheally (i.t.) injected with either soluble this compound, crystalline this compound, or PBS as a control.[1][5] For adjuvant studies, this compound is mixed with OVA.[2]
-
Analysis : At specified time points (e.g., 6 and 24 hours), bronchoalveolar lavage (BAL) fluid and lung tissue are collected.[1][5]
-
Immune Cell Profiling : Immune cell influx into the lungs is analyzed by flow cytometry.[1][5]
-
Cytokine and Chemokine Measurement : The concentrations of cytokines and chemokines in the BAL fluid and dispersed lung tissue are measured by ELISA.[1][5]
-
Antibody Titer Measurement : Antigen-specific antibody titers in the serum are determined by ELISA.[2]
References
- 1. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 3. Ym1 protein crystals promote type 2 immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
YM-1's Immunomodulatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory effects of lectins is paramount. This guide provides a comprehensive comparison of YM-1, a chitinase-like lectin, with other key lectins such as Galectin-1, Galectin-3, and the C-type lectin DC-SIGN. The information is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.
Introduction to this compound and Comparative Lectins
This compound is a member of the chitinase-like protein family, predominantly found in rodents, and is known for its role in type 2 immune responses and alternative macrophage activation. Unlike true chitinases, this compound lacks enzymatic activity and functions as a lectin, binding to heparin/heparan sulfate and N-acetylglucosamine oligomers. Its immunomodulatory functions are of growing interest in various inflammatory and disease models.
This guide contrasts the activities of this compound with three other well-characterized lectins:
-
Galectin-1: A β-galactoside-binding lectin known for its immunosuppressive functions, including the induction of T-cell apoptosis and the promotion of a Th2- and regulatory T-cell (Treg) biased immune response.
-
Galectin-3: Another β-galactoside-binding lectin with a more context-dependent role in immunity. It can promote both pro-inflammatory (M1) and anti-inflammatory (M2) macrophage phenotypes and is involved in a wide range of cellular processes.
-
DC-SIGN (CD209): A C-type lectin primarily expressed on dendritic cells (DCs) that recognizes high-mannose glycans on various pathogens. It plays a crucial role in pathogen recognition, DC trafficking, and the modulation of T-cell responses, often skewing them towards a Th1 or Th2 phenotype depending on the context.
Comparative Analysis of Immunomodulatory Effects
The immunomodulatory functions of these lectins are diverse, affecting key immune cells such as macrophages and T lymphocytes, and influencing the cytokine milieu.
Macrophage Polarization
Lectins are potent modulators of macrophage polarization, driving them towards either a pro-inflammatory M1 phenotype or an anti-inflammatory/pro-resolving M2 phenotype.
| Lectin | Primary Effect on Macrophage Polarization | Key Markers Induced | References |
| This compound | Promotes M2 polarization | Arg1, Fizz1, CD206 | [1] |
| Galectin-1 | Promotes M2 polarization | IL-10, TGF-β | |
| Galectin-3 | Context-dependent; can promote both M1 and M2 polarization | M1: TNF-α, IL-1β; M2: Arg1, this compound | [2][3] |
| DC-SIGN | Modulates macrophage activation, can influence polarization depending on the ligand | - | [4] |
T-Cell Activation and Differentiation
The influence of these lectins extends to the adaptive immune system, particularly T-cell responses.
| Lectin | Effect on T-Cell Proliferation | Effect on T-Cell Differentiation | References |
| This compound | Indirectly enhances Th2 responses | Promotes Th2 differentiation | [5] |
| Galectin-1 | Inhibits Th1 proliferation, induces apoptosis | Promotes Th2 and Treg differentiation | [5] |
| Galectin-3 | Can be pro- or anti-proliferative depending on context | Modulates Th1/Th2 balance | [6] |
| DC-SIGN | Can enhance or suppress proliferation depending on the context | Skews towards Th1 or Th2 depending on the pathogen | [7][8] |
Cytokine Production
The cytokine profile induced by these lectins is a critical determinant of the overall immune response.
| Lectin | Key Cytokines Induced/Modulated | Primary Immune Response Skew | References |
| This compound | ↑ IL-4, IL-5, IL-13 | Th2 | [5] |
| Galectin-1 | ↑ IL-10, TGF-β; ↓ IFN-γ | Th2/Treg (Anti-inflammatory) | [6][5] |
| Galectin-3 | ↑ TNF-α, IL-1β, IL-6 (pro-inflammatory); can also induce IL-10 | Context-dependent (Pro- or Anti-inflammatory) | [2][9] |
| DC-SIGN | Modulates TLR-induced cytokines; can ↑ IL-10, IL-12 | Th1 or Th2 | [6][7] |
Signaling Pathways
The distinct immunomodulatory effects of these lectins are mediated by specific signaling cascades.
This compound Signaling
This compound is known to influence macrophage polarization through the STAT6 pathway . Ligation of its receptor on macrophages leads to the activation of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor for M2 macrophage differentiation.
Caption: this compound signaling pathway in macrophages.
Galectin Signaling
Galectins-1 and -3 exert their effects through various pathways, often involving the PI3K/Akt pathway in macrophages for Galectin-3.
Caption: Simplified signaling of Galectin-1 and Galectin-3.
DC-SIGN Signaling
DC-SIGN signaling is complex and often involves crosstalk with other pattern recognition receptors like Toll-like receptors (TLRs). A key signaling molecule activated by DC-SIGN is the serine/threonine kinase Raf-1.
Caption: DC-SIGN signaling pathway in dendritic cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings.
Macrophage Polarization Assay
This protocol describes the in vitro polarization of bone marrow-derived macrophages (BMDMs) to M2 phenotype using this compound.
Caption: Workflow for macrophage polarization assay.
Methodology:
-
Isolation of Bone Marrow Cells: Euthanize mice (e.g., C57BL/6, 6-8 weeks old) and aseptically isolate femur and tibia. Flush the bone marrow with sterile PBS.
-
Differentiation of BMDMs: Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days. Replace media on day 3 and day 6.
-
Macrophage Stimulation: On day 7, plate differentiated BMDMs and stimulate with recombinant this compound, Galectin-1, Galectin-3, or control stimuli (LPS [100 ng/mL] + IFN-γ [20 ng/mL] for M1; IL-4 [20 ng/mL] for M2) for 24-48 hours.
-
Analysis of Polarization Markers:
-
RT-qPCR: Isolate RNA and perform reverse transcription followed by quantitative PCR to measure the expression of M1 (e.g., Nos2, Tnf) and M2 (e.g., Arg1, Fizz1, Mrc1) marker genes.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.
-
ELISA: Collect supernatants to measure the concentration of secreted cytokines such as TNF-α (M1) and IL-10 (M2).
-
T-Cell Proliferation Assay
This protocol outlines a method to assess the effect of lectins on T-cell proliferation using a dye dilution assay.
Methodology:
-
Isolation of T-cells: Isolate CD4+ T-cells from splenocytes of mice using magnetic-activated cell sorting (MACS).
-
Labeling: Label the isolated T-cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or a similar proliferation dye.
-
Co-culture and Stimulation: Co-culture the labeled T-cells with antigen-presenting cells (APCs), such as irradiated splenocytes or dendritic cells, in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen). Add different concentrations of this compound, Galectin-1, Galectin-3, or DC-SIGN-Fc chimera to the co-cultures.
-
Incubation: Incubate the cells for 3-5 days.
-
Analysis: Analyze T-cell proliferation by flow cytometry. Each cell division will result in a halving of the fluorescence intensity of the proliferation dye.
Cytokine Measurement by ELISA
This is a general protocol for quantifying cytokine levels in culture supernatants.
Methodology:
-
Sample Collection: Collect supernatants from cell cultures (e.g., macrophage polarization or T-cell proliferation assays).
-
ELISA Procedure: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-10, IFN-γ, IL-4, IL-5). Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader and calculate the cytokine concentrations based on the standard curve.
Conclusion
This compound exhibits distinct immunomodulatory properties, primarily promoting a Th2-type immune response and M2 macrophage polarization through the STAT6 signaling pathway. This contrasts with the broader immunosuppressive effects of Galectin-1, the context-dependent activities of Galectin-3, and the pathogen-recognition and T-cell modulating functions of DC-SIGN. The provided experimental frameworks offer a starting point for researchers to further dissect and compare the immunomodulatory roles of these important lectins in various physiological and pathological contexts. A thorough understanding of their comparative effects and underlying signaling mechanisms is crucial for the development of novel therapeutic strategies targeting inflammatory and autoimmune diseases, as well as cancer.
References
- 1. Chemopreventive Effects of Phytochemicals and Medicines on M1/M2 Polarized Macrophage Role in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Galectin-1 and galectin-3 expression profiles in classically and alternatively activated human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DC-SIGN - Wikipedia [en.wikipedia.org]
- 5. Galectin-1 functions as a Th2 cytokine that selectively induces Th1 apoptosis and promotes Th2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. C-type lectin DC-SIGN: an adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relevance of DC-SIGN in DC-induced T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Proper Disposal of YM-1 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. While specific public information on the disposal procedures for a substance designated "YM-1" is not available, this guide provides a comprehensive framework for the safe handling and disposal of novel or uncharacterized chemical compounds within a research environment. The cornerstone of this process is the Safety Data Sheet (SDS), which must be provided by the chemical manufacturer or supplier.
Immediate Safety and Handling Protocols
Before any disposal procedures are considered, ensure that the immediate handling of this compound follows standard laboratory safety protocols. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and having spill control materials readily available.
Step-by-Step Disposal Procedure for Laboratory Chemicals
The disposal of any chemical, including this compound, must be approached systematically to ensure the safety of laboratory personnel and the protection of the environment.
Step 1: Consult the Safety Data Sheet (SDS)
The SDS is the most critical document for determining the appropriate disposal method for any chemical.[1][2][3] It contains detailed information regarding the substance's properties, hazards, and specific instructions for handling, storage, and disposal.[1][2] Section 13 of the SDS, titled "Disposal Considerations," will provide direct guidance on proper disposal methods.[3][4] If this section is not complete, other sections, such as Section 2 on hazards identification and Section 7 on handling and storage, will provide the necessary information to classify the waste.[3][4]
Step 2: Characterize the Waste
Based on the information from the SDS, determine the primary hazards associated with this compound. Hazardous waste is typically categorized based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5][6]
-
Ignitability: Applies to liquids with a flashpoint below 140°F, combustible solids, oxidizers, and ignitable compressed gases.[5][6]
-
Corrosivity: Pertains to aqueous solutions with a pH of 2 or lower, or 12.5 or higher.[5][6]
-
Reactivity: Includes substances that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[5]
-
Toxicity: Refers to substances that are harmful or fatal when ingested or absorbed, or that can release toxic constituents into the environment.
Additionally, some chemicals are specifically "listed" as hazardous by regulatory bodies like the Environmental Protection Agency (EPA).[6][7]
Step 3: Segregate the Waste
Proper waste segregation is crucial to prevent dangerous chemical reactions.[8][9] Do not mix different types of chemical waste.[3] Store acids and bases separately, and keep oxidizing agents away from organic compounds and reducing agents.[8] Halogenated and non-halogenated solvents should also be collected in separate, clearly labeled containers.[10]
Step 4: Use Appropriate Waste Containers
Hazardous waste must be collected in containers that are compatible with the chemical, in good condition, and securely sealed to prevent leaks.[5][7] It is often best to use the original chemical container for the waste if it is in good condition.[7] All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[6][8]
Step 5: Store Waste in a Designated Area
Accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6][8] This area should be inspected regularly for leaks and proper labeling.[8] There are regulatory limits on the amount of waste that can be stored in an SAA and for how long.[5][6][7]
Step 6: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5][6] EHS is responsible for ensuring that all chemical waste is managed in compliance with federal, state, and local regulations.[5][6] Never dispose of hazardous chemicals down the drain unless specifically permitted by your institution's EHS office for non-hazardous materials.[5][6][11]
Quantitative Data Summary for Hazardous Waste Storage
| Parameter | Guideline | Regulatory Context |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | Prevents the accumulation of large quantities of hazardous materials in the laboratory.[5][6][7] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | Stricter control for highly toxic substances.[5][6] |
| Container Removal Timeline (Once Full or Limit Reached) | Within 3 calendar days | Ensures timely removal of accumulated waste to maintain a safe laboratory environment.[5][6] |
| Maximum Storage Time in SAA (if not full) | Up to 12 months from the start of accumulation | Balances the need for waste collection with minimizing long-term storage in the lab.[5][6] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound or any other laboratory chemical.
Caption: A logical workflow for the proper disposal of laboratory chemical waste.
By adhering to this structured approach, researchers can ensure that novel compounds like this compound are managed safely and responsibly, fostering a culture of safety and environmental stewardship within the laboratory. Always prioritize consulting the official Safety Data Sheet and your institution's Environmental Health and Safety office as the primary sources of information.
References
- 1. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 2. ehs.com [ehs.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. odu.edu [odu.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling YM-1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal guidelines for the handling of YM-1 (CAS 409086-68-6), an allosteric modulator of Heat Shock Protein 70 (Hsp70). Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Information
This compound is a chemical compound that requires careful handling in a laboratory setting. The primary hazards associated with this compound are harm if swallowed, and the potential to cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE)
Based on the Safety Data Sheet (SDS), the following PPE is mandatory when handling this compound[1]:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eye Protection | Safety goggles with side-shields | Must provide a complete seal around the eyes. |
| Skin and Body | Impervious lab coat or clothing | Long-sleeved and fully buttoned. |
| Face Protection | Face shield | Required when there is a risk of splashing. |
| Respiratory | Suitable respirator | Use in areas with inadequate ventilation or when handling powders. |
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended, especially when working with the solid form or creating solutions.
-
Eye Wash and Safety Shower: Ensure that an eye-wash station and safety shower are readily accessible in the immediate work area.[1]
-
Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
Logistical Information: Storage and Disposal
Storage
-
Temperature: Store this compound in a tightly sealed container at -20°C.
-
Environment: Keep in a dry, well-ventilated place. Protect from light.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Unused Product: Dispose of as hazardous chemical waste. Do not allow it to enter drains or waterways.
-
Contaminated PPE: Used gloves, lab coats, and other disposable materials should be collected in a designated, sealed container and disposed of as hazardous waste.
-
Empty Containers: Treat empty containers as hazardous waste and dispose of them accordingly.
Experimental Protocols
The following are representative protocols for experiments involving this compound, based on methodologies from published research. Researchers should adapt these protocols to their specific experimental needs.
Cell Culture Treatment
This protocol describes the general procedure for treating cultured cells with this compound to assess its biological effects.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Seeding: Seed cells at the desired density and allow them to adhere and grow for 24 hours.
-
Treatment: Remove the existing medium and replace it with the medium containing the this compound working solution.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays, western blotting, or RNA extraction.
Western Blot Analysis for Protein Expression
This protocol is for assessing changes in protein levels (e.g., p53, p21, Akt) following this compound treatment.
Materials:
-
This compound treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions as an allosteric modulator of Hsp70. It binds to the nucleotide-binding domain of ADP-bound Hsp70, stabilizing it in a conformation with high affinity for its substrate proteins.[2] This action promotes the ubiquitination and subsequent proteasomal degradation of various Hsp70 client proteins, many of which are involved in cell survival and proliferation.[3] Key downstream effects include the upregulation of the tumor suppressor p53 and its target p21, leading to cell cycle arrest, and the degradation of pro-survival proteins such as Akt, FoxM1, and survivin.[2][4][5]
References
- 1. Allosteric Hsp70 Modulator this compound Induces Degradation of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp70 Activator, this compound | 409086-68-6 [sigmaaldrich.com]
- 3. Allosteric Hsp70 Modulator this compound Induces Degradation of BRD4 [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
